molecular formula C13H19N3O2 B1599653 N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS No. 211247-60-8

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Cat. No.: B1599653
CAS No.: 211247-60-8
M. Wt: 249.31 g/mol
InChI Key: OCTNQAZYWLBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (CAS 211247-60-8) is a high-purity chemical compound supplied for research and further manufacturing applications. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds . Its structure, which features a piperidine ring, supports the creation of nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry . The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the aromatic system allows for diverse reactivity, making this amine a versatile building block not only for drug discovery but also for the preparation of dyes, sensors, and functional materials . Researchers value it for exploring novel reaction pathways and constructing complex molecular frameworks . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. For laboratory safety, please consult the corresponding Safety Data Sheet (SDS). The typical purity is ≥95% to ≥97% , and it is recommended to store the compound sealed in a dry environment at 2-8°C . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTNQAZYWLBDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454732
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211247-60-8
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive and in-depth exploration of the synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a key intermediate in pharmaceutical research and development. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is of paramount importance.[1] This document moves beyond a simple recitation of procedural steps to offer a comparative analysis of viable synthetic strategies, a detailed, field-tested experimental protocol, and the critical scientific reasoning that underpins each choice in the process. We will focus on the two primary methods for the crucial C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for the preparation of this and structurally related compounds.

Introduction: Significance of the (4-Nitrophenyl)piperidine Scaffold

The N-aryl piperidine framework is a cornerstone in modern pharmacology, appearing in a vast array of therapeutic agents targeting the central nervous system, inflammation, and infectious diseases. The specific compound, this compound, serves as a versatile building block. The nitro group offers a strategic advantage; it is a powerful electron-withdrawing group that facilitates the key bond-forming reaction, and it can be readily reduced to an aniline derivative, providing a chemical handle for further elaboration in multi-step syntheses.[2][3] Understanding and mastering its synthesis is therefore a critical capability for any drug discovery program.

Comparative Analysis of Synthetic Strategies

The core transformation in the synthesis of the target molecule is the formation of a bond between the piperidine nitrogen and the nitrophenyl ring. Two premier strategies dominate this class of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for attaching nucleophiles to aromatic rings. Its success hinges on the presence of strong electron-withdrawing groups (like the nitro group in our target) positioned ortho or para to a suitable leaving group (typically a halide).[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[5][6]

  • Causality: The para-nitro group on the phenyl ring strongly polarizes the C-F or C-Cl bond, rendering the carbon atom highly electrophilic and susceptible to attack by the secondary amine of N,N-dimethylpiperidin-4-amine. 1-Fluoro-4-nitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon center and makes it an excellent leaving group in this context.

  • Advantages:

    • Cost-Effective: Generally avoids the use of expensive precious metal catalysts and complex ligands.

    • Simplicity: The reaction setup is straightforward, often requiring only the reactants, a base, and a solvent.

    • Scalability: The procedure is typically robust and amenable to scale-up.

  • Limitations:

    • Substrate Scope: Strictly limited to aromatic systems that are "activated" by potent electron-withdrawing groups. It would be ineffective for synthesizing an analogous compound lacking the nitro group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] It offers a much broader substrate scope than SNAr and can be employed with aryl halides or triflates that are not electronically activated.[9]

  • Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8]

  • Advantages:

    • Broad Scope: Effective for a vast range of aryl halides and amines, including those that are unreactive under SNAr conditions.

    • Milder Conditions: Modern generations of catalysts and ligands often allow the reaction to proceed under milder conditions than traditional methods.[11]

  • Limitations:

    • Cost: Requires a precious metal catalyst (palladium) and often expensive, specialized phosphine ligands.

    • Complexity: Reactions require careful exclusion of oxygen and may be sensitive to substrate purity. Catalyst and ligand screening may be necessary for optimization.

    • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical synthesis.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, self-validating protocol for the synthesis via SNAr. The causality for each step and choice of reagent is explained to ensure reproducibility and understanding.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molarity/PuritySupplier Example
N,N-dimethylpiperidin-4-amineC₇H₁₆N₂128.22>97%Sigma-Aldrich
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%, anhydrousFisher Scientific
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13AnhydrousAcros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Saturated Brine SolutionNaCl(aq)N/ASaturatedLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularEMD Millipore
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N,N-dimethylpiperidin-4-amine (10.0 g, 78.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack without protonating the amine.[6] Add anhydrous potassium carbonate (21.6 g, 156 mmol, 2.0 eq). The base is essential to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product.

  • Substrate Addition: Add 1-fluoro-4-nitrobenzene (11.0 g, 78.0 mmol, 1.0 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of Dichloromethane:Methanol as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold water. This will precipitate the product and dissolve the inorganic salts. Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 200 mL) followed by a saturated brine solution (1 x 200 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to afford the pure this compound.

Characterization Data (Expected)
AnalysisExpected Result
Appearance Yellow to orange crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 8.15 (d, J = 9.2 Hz, 2H), 6.85 (d, J = 9.2 Hz, 2H), 3.90 (d, J = 13.6 Hz, 2H), 2.95 (t, J = 12.0 Hz, 2H), 2.50 (m, 1H), 2.30 (s, 6H), 1.90 (d, J = 12.0 Hz, 2H), 1.65 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 151.8, 138.5, 126.2, 112.9, 62.1, 47.5, 41.8, 28.9.
Mass Spec (ESI+) m/z calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 250.15; found: 250.16.

Visualizations and Diagrams

Overall Synthetic Reaction

A diagram illustrating the SNAr reaction.

G reagents N,N-dimethylpiperidin-4-amine + 1-Fluoro-4-nitrobenzene product This compound reagents->product conditions_node conditions K2CO3, DMSO 90 °C conditions_node:c->conditions:c

SNAr Reaction Mechanism

Meisenheimer_Mechanism

Safety and Handling

  • 1-Fluoro-4-nitrobenzene: Is a toxic and corrosive compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-dimethylpiperidin-4-amine: Can cause skin and eye irritation. [12]Avoid inhalation and direct contact.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Use with caution and wear appropriate gloves.

  • Potassium Carbonate: Is an irritant. Avoid creating dust.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group on the aromatic ring provides the necessary activation for a facile reaction with N,N-dimethylpiperidin-4-amine. The provided protocol is robust, scalable, and relies on readily available, cost-effective reagents. By understanding the underlying mechanistic principles, researchers can confidently execute and adapt this procedure for the synthesis of other valuable N-aryl piperidine derivatives.

References

  • Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation. [7]2. Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [11]3. ACS Green Chemistry Institute. Buchwald-Hartwig Amination . American Chemical Society. [9]4. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [10]7. Chemistry Lectures. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [8]8. CymitQuimica. N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide . [13]9. PubChem. N,N-Dimethylpiperidin-4-amine . National Center for Biotechnology Information. [12]10. Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions . Angewandte Chemie International Edition. [4]11. Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry . [14]12. Vantourout, J. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions . Nature Chemistry. [5]13. Davuluri, G., et al. (2013). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug . Organic Chemistry: An Indian Journal. [15]14. BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate . [6]15. Google Patents. (2015). WO 2015/162551 A1 . [2]22. International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [1]23. Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof .

Sources

An In-depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific, niche derivative, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine .

This compound merges three key structural motifs: the piperidine ring, a 4-dimethylamino substituent, and a 1-(4-nitrophenyl) group. The 1-arylpiperidine framework is a common feature in neuropharmacology, while the 4-aminopiperidine moiety is explored for a range of therapeutic targets.[3] The electron-withdrawing 4-nitrophenyl group offers a site for further chemical modification, for instance, through reduction to an aniline derivative, thereby expanding the synthetic possibilities and potential biological applications.

Given the limited direct literature on this specific molecule, this guide will synthesize information from closely related analogues to provide a robust profile of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential in drug discovery and development.

Physicochemical and Computed Properties

The chemical properties of this compound can be reliably predicted based on its constituent parts. The core structure consists of a piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a dimethylamino group.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₄O₂Calculated
Molecular Weight 264.32 g/mol Calculated
Monoisotopic Mass 264.15863 DaCalculated
Topological Polar Surface Area (TPSA) 55.61 ŲCalculated (based on analogs)[4]
Predicted logP 2.3 - 2.8Calculated (based on analogs)[4]
Hydrogen Bond Acceptors 5Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 3Calculated

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a commercially available piperidine precursor with an activated nitroaromatic ring.

Synthesis_Pathway Reactant1 4-(Dimethylamino)piperidine Product This compound Reactant1->Product SₙAr Reaction Reactant2 1-Fluoro-4-nitrobenzene Reactant2->Product Base K₂CO₃ or Et₃N Base->Product Base, Solvent (e.g., DMSO, DMF)

Caption: Proposed synthesis of this compound.

Experimental Protocol: SNAr Reaction

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

  • Reaction Setup:

    • To a solution of 4-(dimethylamino)piperidine (1.0 eq.)[5] in a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

    • Add 1-fluoro-4-nitrobenzene (1.0 - 1.2 eq.) dropwise to the reaction mixture. The fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitro group in the para position.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data, extrapolated from analogous structures like 1-(4-nitrophenyl)piperidine[6][7] and N,N-dimethyl-1-(2,5-dimethoxy-4-nitrophenyl)piperidine[8], are as follows:

  • ¹H NMR Spectroscopy:

    • Two doublets in the aromatic region (δ 8.1-8.3 ppm and δ 6.8-7.0 ppm) characteristic of a para-substituted nitrophenyl ring.[6][8]

    • A multiplet around δ 3.5-3.7 ppm corresponding to the piperidine protons adjacent to the nitrogen attached to the phenyl ring.

    • A singlet around δ 2.2-2.4 ppm for the six protons of the dimethylamino group.

    • Multiplets in the upfield region (δ 1.5-2.5 ppm) for the remaining piperidine ring protons.

  • ¹³C NMR Spectroscopy:

    • Aromatic carbons in the range of δ 110-155 ppm.

    • Piperidine ring carbons between δ 25-60 ppm.

    • Dimethylamino carbons around δ 40-45 ppm.

  • Mass Spectrometry (MS):

    • The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.32 g/mol ).[7] High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Infrared (IR) Spectroscopy:

    • Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

    • C-N stretching vibrations for the aromatic amine and aliphatic amines.

    • C-H stretching and bending vibrations for the aromatic and aliphatic components.

Chemical Reactivity and Potential for Derivatization

The structure of this compound offers several avenues for further chemical modification, making it a versatile intermediate.

Reactivity_Diagram cluster_groups Reactive Sites Central This compound AminoDerivative 1-(4-Aminophenyl) Derivative Central->AminoDerivative Reduction (e.g., H₂/Pd, SnCl₂) QuatSalt Quaternary Ammonium Salt Central->QuatSalt Alkylation (e.g., CH₃I) Nitro Nitro Group (NO₂) Dimethylamino Dimethylamino Group

Caption: Key reactive sites and potential derivatizations.

  • Reduction of the Nitro Group: The most prominent reaction pathway involves the reduction of the nitro group to a primary amine (aniline derivative). This can be achieved using various standard reducing agents such as:

    • Catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst).

    • Metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine , a compound with a nucleophilic aromatic amine that can undergo a wide range of subsequent reactions, including diazotization, acylation, and sulfonylation, making it a valuable precursor for the synthesis of more complex molecules.

  • Reactions at the Dimethylamino Group: The tertiary amine of the dimethylamino group can be quaternized by reaction with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This modification would significantly alter the compound's solubility and biological properties.

Potential Applications in Drug Discovery

The 1-aryl-4-aminopiperidine scaffold is of significant interest in medicinal chemistry due to its presence in compounds targeting a variety of biological systems.[1][9][10][11]

  • Anticancer Research: Many piperidine derivatives exhibit cytotoxic activity against various cancer cell lines.[1] The 1-(4-aminophenyl) derivative of the title compound could serve as a scaffold for the synthesis of novel kinase inhibitors or other targeted anticancer agents.

  • Antiviral and Antimicrobial Agents: The piperidine nucleus is a component of several antiviral and antimicrobial drugs.[1][9][10] Derivatives of this compound could be screened for activity against a range of pathogens.

  • Neuropharmacology: The structural similarity to known centrally acting agents suggests potential applications in neuroscience research. Modifications of the aryl ring and the amino group could be used to develop ligands for various receptors and transporters in the central nervous system.

Conclusion

While this compound is not a widely studied compound, its structural features suggest it is a valuable intermediate for chemical synthesis and a potential scaffold for drug discovery. This guide has provided a deduced but scientifically grounded overview of its chemical properties, a robust and detailed synthetic protocol, and a logical framework for its potential applications. The true value of this compound lies in its potential for derivatization, particularly through the reduction of the nitro group, which opens up a vast chemical space for the development of novel, biologically active molecules.

References

  • Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". The Royal Society of Chemistry. Available from: [Link]

  • Al-Saraier, M. R., et al. (2022). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2022(2), M1367. Available from: [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • NIST. (n.d.). Phase change data for Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Singh, R., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 815-822. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Sravani, G., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 4-aryl-piperidine derivatives.
  • Chamberlin, A. R., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. Available from: [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2999. Available from: [Link]

  • An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 828-832. Available from: [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • PubChem. (n.d.). N,1-Diphenethyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Physical characteristics of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Characteristics of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Preamble: Navigating the Characterization of a Novel Piperidine Derivative

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities whose physical and chemical properties are not yet documented. The compound this compound is one such molecule. A thorough search of established chemical databases and literature reveals a lack of specific experimental data for this compound.

This guide, therefore, adopts the perspective of a primary researcher tasked with the de novo characterization of a newly synthesized compound. Instead of merely listing known values, we will establish a comprehensive, field-proven workflow for determining the essential physical characteristics of this compound. We will leverage data from structurally analogous compounds to form scientifically grounded hypotheses about its expected properties, which will then guide our experimental design. This document serves as both a predictive analysis and a methodological blueprint for researchers in the field.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound combines three key moieties: a piperidine core, an N,N-dimethylamino group at the 4-position, and a 4-nitrophenyl group attached to the piperidine nitrogen. This combination dictates its physical and chemical behavior.

The molecular formula is C₁₃H₁₉N₃O₂ . The exact molecular weight is 249.29 g/mol .

Based on data from analogous structures, we can predict the following core properties. These serve as a baseline for empirical validation.

PropertyPredicted Value / CharacteristicRationale Based on Analogous Compounds
Appearance Yellow to orange crystalline solidThe 4-nitrophenyl group, a strong chromophore, typically imparts a yellow color, as seen in compounds like 1-(4-nitrophenyl)piperidine and 4-nitrodiphenylamine.[1][2]
Melting Point Expected in the range of 100-150 °C1-(4-Nitrophenyl)piperidine has a melting point of 104-106 °C[1]. The addition of the polar dimethylamino group is expected to increase crystal lattice energy, likely raising the melting point.
Solubility Soluble in DMSO, DMF, DCM, Chloroform. Sparingly soluble in Ethanol, Methanol. Insoluble in water and non-polar solvents (e.g., hexanes).The molecule has significant non-polar surface area (phenyl and piperidine rings) but also polar groups (nitro, tertiary amines). This dual nature suggests solubility in polar aprotic solvents. The N,N-dimethylpiperidin-4-amine precursor is soluble.[3][4]
pKa Two potential pKa values. pKa₁ ≈ 9-10 (for the dimethylamino group). pKa₂ ≈ 2-4 (for the N-aryl piperidine nitrogen).The exocyclic N,N-dimethylamino group is a typical aliphatic tertiary amine and is expected to be the primary basic center.[4] The piperidine nitrogen is directly attached to the electron-withdrawing nitrophenyl group, significantly reducing its basicity compared to a standard piperidine (pKa ~11).

Proposed Synthetic Route

A robust characterization begins with a pure sample. The most direct and common method for synthesizing this target molecule would be through a nucleophilic aromatic substitution (SₙAr) reaction.

G cluster_conditions Conditions r1 N,N-dimethylpiperidin-4-amine p1 This compound r1->p1 r2 4-Fluoronitrobenzene r2->p1 c1 Base (e.g., K₂CO₃ or DIPEA) c2 Solvent (e.g., DMSO or DMF) c3 Heat (e.g., 80-120 °C)

Caption: Proposed SₙAr synthesis route.

This reaction is reliable for forming the N-aryl bond, driven by the electron-withdrawing nature of the nitro group activating the aromatic ring for nucleophilic attack by the piperidine nitrogen of N,N-dimethylpiperidin-4-amine.

Comprehensive Characterization Workflow

The following workflow outlines the necessary experimental stages to definitively determine the physical properties of the synthesized compound. This process ensures the structural identity, purity, and key physical constants are established with high confidence.

G cluster_primary cluster_secondary synthesis_node Synthesis & Purification (Column Chromatography, Recrystallization) primary_char_node Primary Characterization (Structural Confirmation) synthesis_node->primary_char_node secondary_char_node Secondary Characterization (Purity & Physical Properties) primary_char_node->secondary_char_node nmr NMR (¹H, ¹³C, COSY) - Proton environment - Carbon backbone ms Mass Spectrometry (HRMS) - Exact Mass - Molecular Formula ir FTIR Spectroscopy - Functional Groups (NO₂) - Bond Vibrations data_analysis_node Data Consolidation & Reporting secondary_char_node->data_analysis_node hplc HPLC-UV/DAD - Purity (% Area) - Retention Time mp Melting Point Analysis - MP Range dsc DSC - Precise MP (Onset, Peak) - Thermal Events xray Single Crystal X-Ray - Unambiguous Structure - Crystal Packing

Sources

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Introduction

This compound, identified by the CAS number 211247-60-8 , is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its molecular structure, which combines a piperidine scaffold with a nitrophenyl group and a dimethylamino moiety, suggests its potential as a versatile building block in the synthesis of novel bioactive compounds. The piperidine ring is a common motif in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthetic route, analytical methodologies, and essential safety and handling information.

Core Chemical and Physical Properties

The fundamental properties of this compound are derived from its chemical structure. The molecule features a tertiary amine within the piperidine ring, another tertiary dimethylamino group, and an aromatic nitro group, all of which influence its reactivity, solubility, and potential biological interactions.

Quantitative Data Summary
PropertyValueSource
CAS Number 211247-60-8Appchem[1]
Molecular Formula C₁₃H₁₉N₃O₂Appchem[1]
Molecular Weight 249.31 g/mol Calculated
Monoisotopic Mass 249.147727 uCalculated
Predicted LogP 2.5 - 3.5Estimated
Predicted pKa 8.5 - 9.5 (piperidine nitrogen)Estimated

Synthesis and Characterization

Proposed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a potential synthesis starting from commercially available 4-(dimethylamino)piperidine and 1-fluoro-4-nitrobenzene.

Step 1: Synthesis of 1-(4-nitrophenyl)-4-(dimethylamino)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)piperidine (1 equivalent) and 1-fluoro-4-nitrobenzene (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2 equivalents), to the mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution Reactants 4-(dimethylamino)piperidine + 1-fluoro-4-nitrobenzene + K2CO3 in DMF Reaction Heat (80-100°C) Stir (12-24h) Reactants->Reaction Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup Post-reaction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of protons and carbons.[4]

  • Mass Spectrometry: To confirm the molecular weight, with high-resolution mass spectrometry providing the exact mass.[4]

  • FT-IR Spectroscopy: To identify the presence of key functional groups, such as C-N, N-O (nitro group), and aromatic C-H vibrations.[4]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.[4]

Analytical Methodologies

For the analysis of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques, with the choice depending on the specific analytical need.[7]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV) Detector, Mass Spectrometry (MS).
Sample Preparation May require derivatization for polar amines to improve volatility and peak shape.The sample is dissolved in a suitable solvent. The nitroaromatic chromophore allows for strong UV detection.

Safety and Handling

Due to the limited specific toxicological data for this compound, a cautious approach to handling is imperative, drawing on the safety profiles of structurally related nitroaromatic and piperidine compounds.[8][9][10]

General Safety Precautions
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Hazards

Based on related compounds, potential hazards may include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Skin Irritation: May cause skin irritation.[10][11]

  • Eye Irritation: May cause serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[11]

Safety_Protocol Handling Handling Precautions Ventilation Ventilation Handling->Ventilation Avoid Contact Avoid Contact Handling->Avoid Contact Wash Hands Wash Hands Handling->Wash Hands PPE Personal Protective Equipment Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat Storage Storage Conditions Cool & Dry Cool & Dry Storage->Cool & Dry Tightly Sealed Tightly Sealed Storage->Tightly Sealed Away from Incompatibles Away from Incompatibles Storage->Away from Incompatibles Disposal Waste Disposal Follow Regulations Follow Regulations Disposal->Follow Regulations

Sources

Molecular structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. This compound integrates two key structural motifs relevant to medicinal chemistry: the versatile piperidine scaffold and the synthetically valuable nitrophenyl group. As such, it represents a significant building block for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its potential as a strategic intermediate in pharmaceutical research. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise spatial orientation of substituents to optimize interactions with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific molecule under review, this compound, is of particular interest not as an end-product, but as a highly functionalized intermediate. The presence of the 4-nitrophenyl group provides a crucial synthetic handle for further elaboration, making a deep understanding of its structure and synthesis paramount for its effective use in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

Structural Composition

The structure of this compound is an assembly of three distinct chemical moieties:

  • Piperidine Core: A six-membered saturated heterocycle containing one nitrogen atom. This core typically adopts a stable chair conformation to minimize steric strain.

  • 1-(4-Nitrophenyl) Substituent: An electron-withdrawing nitrophenyl group attached to the piperidine nitrogen. This group significantly influences the electronic properties of the piperidine nitrogen and serves as a key site for chemical modification.

  • 4-(N,N-dimethylamino) Group: A tertiary amine substituent at the C4 position of the piperidine ring. The basicity and orientation (axial vs. equatorial) of this group can be critical for target binding and pharmacokinetic properties.

Stereochemistry and Conformation

In its ground state, the piperidine ring will exist in a chair conformation. The bulky 1-(4-nitrophenyl) group is expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The N,N-dimethylamino group at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. The conformational dynamics are a critical consideration in rational drug design, as the spatial arrangement of these functional groups dictates the molecule's ability to interact with protein binding pockets.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its core properties can be calculated based on its structure. These values are essential for predicting its behavior in biological and chemical systems.

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₃O₂Calculated
Molecular Weight249.31 g/mol Calculated
Monoisotopic Mass249.14773 DaCalculated
Elemental CompositionC: 62.63%, H: 7.68%, N: 16.85%, O: 12.83%Calculated
Predicted XLogP31.8 - 2.2Estimated
Hydrogen Bond Acceptor Count4Calculated
Hydrogen Bond Donor Count0Calculated
Rotatable Bond Count3Calculated
Topological Polar Surface Area54.6 ŲCalculated

Synthesis and Purification

The most logical and field-proven approach for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high reactivity of an activated aryl halide with a nucleophilic amine.

Retrosynthetic Analysis

The retrosynthetic logic involves disconnecting the C-N bond between the piperidine nitrogen and the nitrophenyl ring. This reveals two readily available starting materials: N,N-dimethylpiperidin-4-amine and an activated aryl halide, such as 4-fluoronitrobenzene. The fluorine atom is an excellent leaving group in SₙAr reactions, activated by the strongly electron-withdrawing nitro group in the para position.

G Target This compound Disconnect C-N Disconnection (SNAr Reaction) Target->Disconnect Disconnect->Precursors SM1 N,N-dimethylpiperidin-4-amine Precursors->SM1 SM2 4-Fluoronitrobenzene Precursors->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: SₙAr Synthesis

This protocol describes a robust method for the synthesis of the title compound. The choice of a polar aprotic solvent is critical; Dimethylformamide (DMF) is selected because it effectively solvates the reactants and intermediates without interfering with the nucleophilicity of the amine.[4]

Materials:

  • N,N-dimethylpiperidin-4-amine (1.0 eq)

  • 4-Fluoronitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,N-dimethylpiperidin-4-amine (1.0 eq) and anhydrous DMF. Stir the solution until the amine is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. K₂CO₃ acts as a mild base to scavenge the HF byproduct, driving the reaction to completion.

  • Aryl Halide Addition: Add 4-fluoronitrobenzene (1.05 eq) dropwise to the stirred suspension at room temperature. A slight excess of the electrophile ensures complete consumption of the starting amine.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10:1 Dichloromethane:Methanol) until the starting amine spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired product from any unreacted starting material and byproducts.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Reactants Starting Materials (Amine, Aryl Halide, Base) Reaction Heat in DMF (80-100 °C, 4-6h) Reactants->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: General workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The following sections describe the expected spectral signatures based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

    • Aromatic Region (δ 7.0-8.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The doublet downfield (around δ 8.2 ppm) corresponds to the protons ortho to the electron-withdrawing NO₂ group, while the doublet upfield (around δ 7.0 ppm) corresponds to the protons ortho to the piperidine nitrogen.

    • Piperidine Ring (δ 1.5-4.0 ppm): A series of complex multiplets. The protons on the carbons adjacent to the ring nitrogen (C2/C6) will be shifted downfield compared to those at C3/C5. The proton at C4 will likely be a multiplet.

    • Dimethylamino Group (δ 2.2-2.5 ppm): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure.

    • Aromatic Carbons: Four distinct signals for the nitrophenyl ring, with the carbon bearing the nitro group being the most deshielded.

    • Piperidine Carbons: Signals for the C2/C6, C3/C5, and C4 carbons of the piperidine ring.

    • Methyl Carbons: A signal around 40-45 ppm corresponding to the N(CH₃)₂ carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 250.1550, corresponding to the formula C₁₃H₂₀N₃O₂⁺. Fragmentation analysis would likely show cleavage of the N,N-dimethylamino group or fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • NO₂ Stretches: Two strong, characteristic absorption bands are expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretches: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.

  • C-N Stretches: Absorption bands in the 1250-1020 cm⁻¹ region.

Reactivity and Applications in Drug Development

The primary value of this compound in a research context is its potential as a versatile synthetic intermediate.

Chemical Reactivity: The Nitro Group as a Synthetic Linchpin

The nitro group is not typically a desired final functionality in a drug candidate due to potential toxicity. However, it is an exceptionally useful precursor to an aniline (amino) group. The reduction of the nitro group is a high-yield, reliable transformation that opens up a vast chemical space for further derivatization. Standard reduction conditions, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (using tin(II) chloride or iron in acidic media), can be employed.[4]

A Scaffold for Library Synthesis

Once reduced to the corresponding aniline, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, the primary aromatic amine can undergo a wide array of subsequent reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Common follow-up reactions include:

  • Amide Coupling: Reaction with various carboxylic acids or acid chlorides.

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

G cluster_0 Start N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine Intermediate 1-(4-Aminophenyl)-N,N-dimethyl piperidin-4-amine Start->Intermediate Nitro Reduction (e.g., H2, Pd/C) Amide Amide Derivatives Intermediate->Amide Amide Coupling Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Sulfonylation Urea Urea Derivatives Intermediate->Urea Isocyanate Addition Other Other Analogues Intermediate->Other ...etc.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

December 2025

Abstract

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a synthetic compound featuring a piperidine scaffold, a pharmacophore of significant interest in modern medicinal chemistry. While the piperidine nucleus is a "privileged structure" found in numerous clinically approved drugs targeting the central nervous system (CNS), the specific mechanism of action for this particular derivative remains uncharacterized.[1][2] This technical guide provides a comprehensive framework for elucidating its biological activity. By dissecting the molecule into its core structural motifs—the N,N-dimethyl-piperidin-4-amine and the 1-(4-nitrophenyl)piperidine moieties—we present a series of well-founded hypotheses regarding its potential molecular targets. This document serves as an in-depth roadmap for researchers, detailing the experimental methodologies required to systematically investigate and validate these putative mechanisms, thereby paving the way for its potential therapeutic application.

Introduction: The Piperidine Scaffold as a CNS-Active Pharmacophore

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of therapeutics for a wide range of neurological and psychiatric disorders.[1] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] Compounds incorporating the piperidine moiety have demonstrated efficacy as analgesics, antipsychotics, antidepressants, and agents for neurodegenerative diseases.[3]

The subject of this guide, this compound, remains a molecule of untapped potential. Its mechanism of action has not been explicitly detailed in publicly available literature. Therefore, a logical, structure-based approach is necessary to guide its pharmacological investigation.

Deconstructing the Molecule: Hypothesized Mechanisms of Action

Based on the well-documented activities of structurally related compounds, we propose three primary, plausible mechanisms of action for this compound.

Hypothesis 1: Sigma-1 Receptor Modulation

The 4-aminopiperidine scaffold is a common feature in high-affinity sigma-1 (σ1) receptor ligands.[4][5] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[6]

Causality: The N,N-dimethyl-piperidin-4-amine moiety presents a tertiary amine, a key feature for interaction with the σ1 receptor binding pocket. The protonated nitrogen can form a crucial salt bridge with the highly conserved glutamate 172 (Glu172) residue within the receptor.[5] The 4-nitrophenyl group could further influence binding affinity and selectivity through interactions with hydrophobic domains within the binding site.[5]

Hypothesis 2: Acetylcholinesterase Inhibition

Piperidine derivatives have been extensively explored as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

Causality: The piperidine ring can mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the anionic subsite of the AChE active site.[7] The N,N-dimethylamino and 4-nitrophenyl groups can be further optimized to interact with other regions of the enzyme's active site gorge, potentially leading to potent inhibition.

Hypothesis 3: Monoamine Transporter Interaction

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are targets for many antidepressant and psychostimulant drugs.[8][9] Piperidine-based structures are known to interact with these transporters.

Causality: The overall structure of this compound bears some resemblance to known monoamine reuptake inhibitors. The piperidine core can serve as a scaffold to present the aromatic and amine functionalities in a manner that allows for binding to the transporter proteins.

Experimental Validation: A Step-by-Step Methodological Guide

To systematically test the proposed hypotheses, a multi-tiered experimental approach is recommended, progressing from initial binding studies to functional cellular assays and in vivo models.

Tier 1: In Vitro Target Engagement

The initial step is to determine if the compound directly interacts with the hypothesized molecular targets.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[10]

Protocol: Sigma-1 Receptor Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from a cell line recombinantly expressing the human sigma-1 receptor (e.g., HEK293 cells).

  • Radioligand: Employ a high-affinity sigma-1 receptor radioligand, such as [³H]-pentazocine.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-pentazocine, and varying concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding by including a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

  • Incubation Conditions: Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for assessing binding to monoamine transporters, using appropriate radioligands such as [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, and [³H]-nisoxetine for NET.

For assessing AChE inhibition, a colorimetric assay based on the Ellman's method is widely used.[11]

Protocol: Acetylcholinesterase Inhibition Assay

  • Enzyme and Substrate: Use purified human acetylcholinesterase and acetylthiocholine iodide as the substrate.

  • Chromogen: Employ 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of this compound.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and pre-incubate.

  • Initiation of Reaction: Start the reaction by adding the acetylthiocholine iodide substrate.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Hypothesized Target Assay Type Typical Radioligand/Substrate Expected Outcome
Sigma-1 ReceptorRadioligand Binding[³H]-pentazocineKi value
AcetylcholinesteraseEnzyme InhibitionAcetylthiocholineIC50 value
Dopamine TransporterRadioligand Binding[³H]-WIN 35,428Ki value
Serotonin TransporterRadioligand Binding[³H]-citalopramKi value
Norepinephrine TransporterRadioligand Binding[³H]-nisoxetineKi value

Table 1: Summary of In Vitro Target Engagement Assays

Tier 2: Functional Cellular Assays

Once binding is confirmed, the functional consequence of this interaction must be determined. Cell-based assays provide a more physiologically relevant context to assess whether the compound acts as an agonist, antagonist, or modulator.[13][14]

Protocol: FLIPR Calcium Assay for GPCRs (Hypothetical Downstream Effect)

Should the compound show affinity for a GPCR known to signal through calcium mobilization (a potential secondary target):

  • Cell Line: Use a cell line endogenously or recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Agonist Stimulation: For antagonist testing, subsequently add a known agonist for the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: For agonists, calculate the EC50 (half-maximal effective concentration). For antagonists, calculate the IC50.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Functional Assays cluster_2 In Vivo Models Binding Assays Binding Assays Enzyme Inhibition Enzyme Inhibition Calcium Flux Calcium Flux Binding Assays->Calcium Flux Validate Function Behavioral Models Behavioral Models Enzyme Inhibition->Behavioral Models Assess Efficacy cAMP Assay cAMP Assay Rodent EEG Rodent EEG Calcium Flux->Rodent EEG Assess CNS Effects Compound Compound Compound->Binding Assays Determine Ki Compound->Enzyme Inhibition Determine IC50

Tier 3: In Vivo Pharmacodynamic Studies

To understand the physiological effects of the compound in a whole organism, in vivo studies are essential. For a compound with potential CNS activity, electroencephalography (EEG) in rodents is a powerful tool.[15][16][17]

Protocol: Rodent Electroencephalography (EEG) Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Implantation: Surgically implant EEG and electromyography (EMG) electrodes for chronic recording.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

  • Data Acquisition: Record continuous EEG and EMG data for a specified period before and after compound administration.

  • Data Analysis: Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for alterations in sleep-wake architecture.[18][19]

G cluster_0 Hypothesis 1: Sigma-1 Receptor Modulation cluster_1 Hypothesis 2: AChE Inhibition cluster_2 Hypothesis 3: Monoamine Transporter Interaction S1R_Ligand N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine S1R Sigma-1 Receptor S1R_Ligand->S1R Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channels GPCRs GPCRs S1R->GPCRs Cellular_Response Modulation of Neuronal Excitability Ion_Channels->Cellular_Response GPCRs->Cellular_Response AChE_Inhibitor N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine AChE Acetylcholinesterase AChE_Inhibitor->AChE Inhibits ACh Acetylcholine ACh->AChE Hydrolyzed by Cholinergic_Signaling Enhanced Cholinergic Signaling ACh->Cholinergic_Signaling MAT_Ligand N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine MAT Monoamine Transporter (DAT, SERT, NET) MAT_Ligand->MAT Blocks Neurotransmitter Dopamine, Serotonin, Norepinephrine Neurotransmitter->MAT Reuptake via Synaptic_Concentration Increased Synaptic Neurotransmitter Levels Neurotransmitter->Synaptic_Concentration Leads to

Conclusion and Future Directions

The elucidation of the mechanism of action for this compound requires a systematic and hypothesis-driven approach. The structural motifs present in this molecule strongly suggest potential interactions with key CNS targets, including the sigma-1 receptor, acetylcholinesterase, and monoamine transporters. The experimental framework outlined in this guide provides a robust starting point for any research endeavor aimed at characterizing its pharmacology.

Successful validation of any of these hypotheses will open new avenues for its development as a potential therapeutic agent for a range of neurological or psychiatric disorders. Further studies would involve detailed structure-activity relationship (SAR) investigations to optimize potency and selectivity, as well as comprehensive preclinical evaluation of its efficacy and safety profile.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Receptor-based assays. (1991). Current Opinion in Biotechnology. [Link]

  • Preclinical in vivo EEG platform for CNS drug discovery. SynapCell. [Link]

  • Harnessing EEG Methods to Improve Basic and Translational Research for CNS Disorders. (2022). InsideScientific. [Link]

  • Preclinical CRO – EEG Biomarkers and Model Exploration. SynapCell. [Link]

  • EEG Analysis and Animal Behavior in CNS Drug Development. Xtalks. [Link]

  • Cell-based receptor functional assays. Bioassay Techniques for Drug Development. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023). STAR Protocols. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

  • Quantitative EEG & EMG Services. Charles River Laboratories. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

  • Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. (2024). MDPI. [Link]

  • Integration of network pharmacology with experimental validation to reveal the mechanism of action of Longdan Xiegan Decoction against HSV2 infection and determine its effective components. (2024). Journal of Ethnopharmacology. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

  • Integrating network pharmacology and experimental validation to investigate the action mechanism of Allicin in Atherosclerosis. (2025). Drug Design, Development and Therapy. [Link]

  • Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Network pharmacology-based investigation and experimental validation of the mechanism of metformin in the treatment of acute myeloid leukemia. ResearchGate. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2022). MDPI. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2020). Molecules. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • A review of monoamine transporter-ligand interactions. (2013). Current Computer-Aided Drug Design. [Link]

  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (2000). Journal of Cerebral Blood Flow & Metabolism. [Link]

  • N-methyl-N-phenylpiperidin-4-amine. PubChem. [Link]

Sources

A Technical Guide to the Investigational Compound N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine: A Roadmap for Biological Activity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a novel chemical entity with a structure suggestive of diverse biological activities. This guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. By dissecting its key structural motifs—the 4-nitrophenyl group, the piperidine scaffold, and the N,N-dimethylamine moiety—we hypothesize potential applications in oncology, infectious diseases, and neurology. This document outlines a structured, multi-pronged approach, beginning with in silico predictive modeling, followed by a series of detailed in vitro experimental protocols to validate these hypotheses. The proposed workflow is designed to efficiently characterize the compound's biological profile, identify potential mechanisms of action, and provide a data-driven basis for further preclinical development.

Introduction: Deconstructing this compound

The rational investigation of a new chemical entity begins with an analysis of its structure. This compound is comprised of three key pharmacophores that are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1]

  • The 4-Nitrophenyl Group: Nitroaromatic compounds are known to possess a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[2][3] The potent electron-withdrawing nature of the nitro group is central to the bio-reductive activation that can lead to the formation of reactive nitrogen species, which can induce cellular damage in pathogens and cancer cells.[2][4] However, this moiety is also associated with potential toxicity, necessitating careful evaluation.[5][6]

  • The Piperidine Scaffold: The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to interact with a variety of receptors and enzymes. The substitution pattern on the piperidine ring is critical in determining its pharmacological profile.

  • The N,N-dimethyl-4-aminopiperidine Moiety: This functional group imparts basicity to the molecule, which is crucial for its interaction with biological targets and for its pharmacokinetic properties. The 4-aminopiperidine substructure is a key component in a number of marketed drugs.[7]

The combination of these three motifs in a single molecule suggests a unique pharmacological profile that warrants a thorough investigation.

Caption: Key structural components of the investigational compound.

In Silico ADMET Profiling: A Predictive Foundation

Prior to embarking on extensive laboratory-based experiments, a comprehensive in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is recommended.[8][9] A variety of free and commercial software platforms are available for this purpose.[10][11]

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~251.3 g/mol Compliant with Lipinski's Rule of Five
LogP2.5 - 3.5Good balance between solubility and permeability
Aqueous SolubilityModerateMay require formulation strategies
Blood-Brain Barrier PermeabilityProbableSuggests potential for CNS activity
CYP450 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow to Moderate RiskRequires experimental validation
MutagenicityPotential RiskA known concern for nitroaromatic compounds

Note: These are hypothetical values and should be determined using appropriate in silico tools.

Synthesis and Characterization

A reliable synthetic route is essential for obtaining high-purity this compound for biological testing. The synthesis of N-arylpiperidines can be achieved through several methods, including palladium-catalyzed C-N cross-coupling reactions or via Zincke imine intermediates.[12][13] A potential synthetic approach involves the reductive amination of 1-(4-nitrophenyl)piperidin-4-one with dimethylamine.

Following synthesis, rigorous characterization using techniques such as NMR, mass spectrometry, and HPLC is mandatory to confirm the structure and purity of the compound.

Hypothesized Biological Activities and Experimental Validation

Based on the structural analysis and in silico profiling, we propose three primary areas of investigation for the biological activity of this compound.

Anticancer Activity

Rationale: The 4-nitrophenyl moiety is a known feature in some cytotoxic compounds.[4] The proposed mechanism involves the intracellular reduction of the nitro group, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells.[4][6]

This protocol outlines a standard procedure for evaluating the cytotoxic potential of the compound using the MTT assay.[14][15]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16][17]

Antimicrobial Activity

Rationale: Nitroaromatic compounds have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[2][3] The mechanism of action is similar to the anticancer activity, involving the bioreduction of the nitro group to generate cytotoxic radicals.[3]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20]

Central Nervous System (CNS) Activity

Rationale: The piperidine scaffold is a common feature in many CNS-active drugs.[1] Its presence suggests that this compound may interact with various neuroreceptors, such as dopamine, serotonin, or sigma receptors.[21][22]

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[23][24]

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors), and various concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity for the receptor.[21]

Integrated Research Workflow and Data Interpretation

The proposed experimental plan follows a logical progression from broad screening to more specific mechanistic studies.

Research_Workflow A In Silico ADMET Profiling B Synthesis & Characterization A->B C Primary Screening B->C D Anticancer Cytotoxicity Assay C->D E Antimicrobial Susceptibility Assay C->E F CNS Receptor Binding Assay C->F G Hit Identification & Prioritization D->G E->G F->G H Secondary Assays (e.g., Mechanism of Action, Selectivity) G->H I Lead Optimization H->I

Caption: Proposed integrated research workflow for the compound.

A "hit" from the primary screening would be a compound that demonstrates significant activity in one or more of the assays (e.g., an IC50 < 10 µM in the cytotoxicity assay). Positive hits would then be subjected to secondary assays to elucidate their mechanism of action and assess their selectivity. For example, if the compound shows anticancer activity, further studies could investigate its effects on the cell cycle, apoptosis induction, and specific signaling pathways.

Conclusion

This compound is a novel chemical entity with a structural profile that suggests therapeutic potential in oncology, infectious diseases, and neurology. The systematic approach outlined in this guide, combining in silico prediction with a tiered in vitro screening cascade, provides a robust framework for elucidating its biological activities and mechanism of action. The data generated from these studies will be critical in determining the future direction of the preclinical development of this promising compound.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Douglass, C. J., et al. (2021). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 143(32), 12846–12853.
  • BenchChem. (2025). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Wikipedia. (2024). Antibiotic sensitivity testing. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Microbiology Videos. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube.
  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
  • da Silva, A. B. F., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(7), 1335-1355.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • National Institutes of Health. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • SlideShare. (2018). In Silico methods for ADMET prediction of new molecules. SlideShare.
  • Royal Society of Chemistry. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Organic & Biomolecular Chemistry.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • VLS3D. (2025). ADMET predictions. VLS3D.com.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine hydrochloride.
  • ChemicalBook. (2025). N,N-Dimethylpiperidin-4-amine | 50533-97-6. ChemicalBook.
  • PubMed Central. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • ACS Publications. (2006). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters.
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts.
  • PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences.
  • ACS Publications. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • PubMed. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology.
  • BenchChem. (2025). Protocol for Assessing Neuroreceptor Binding Affinity of Azacyclonol. BenchChem.
  • PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
  • ResearchGate. (2015). Details of the Receptor-Binding Assay Methods Used in the Present Studies.
  • BOC Sciences. (n.d.). High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. BOC Sciences.
  • YouTube. (2017). Receptor Binding Assay - Part 1. DOST-PNRI.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Oriental Journal of Chemistry. (2013).
  • BenchChem. (n.d.). An In-depth Technical Guide to N,N-Dialkyl-4-aminopiperidines. BenchChem.
  • PubMed. (2018).

Sources

An In-depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of a specific class of these compounds: N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine and its derivatives. We will delve into a proposed, robust synthetic pathway for this core structure, outline detailed protocols for characterization, and explore the potential therapeutic applications based on the known bioactivities of structurally related analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a key structural motif found in a diverse range of bioactive molecules.[3] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, allowing for substitutions at both the piperidine nitrogen (N-1) and the amino group (C-4), thereby enabling the fine-tuning of physicochemical and pharmacological properties. Derivatives of 4-aminopiperidine have demonstrated a broad spectrum of biological activities, including but not limited to antitubercular, anticancer, and central nervous system (CNS) effects.

The introduction of an N-aryl group, specifically a 4-nitrophenyl substituent, to the piperidine ring introduces distinct electronic and steric features that can significantly influence ligand-receptor interactions and metabolic stability. The N,N-dimethylamino group at the 4-position further modulates the molecule's basicity and lipophilicity, which are critical parameters for drug-likeness. This guide will provide a detailed examination of the synthesis and potential biological evaluation of this specific chemical entity and its analogs.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a three-step process:

  • Reductive Amination: Formation of the 4-(dimethylamino)piperidine core.

  • Boc Deprotection: Removal of the protecting group from the piperidine nitrogen.

  • N-Arylation: Introduction of the 4-nitrophenyl group.

This synthetic strategy is illustrated in the workflow diagram below:

G A 1-Boc-4-piperidone B N-Boc-N,N-dimethylpiperidin-4-amine A->B Reductive Amination C N,N-dimethylpiperidin-4-amine B->C Boc Deprotection D This compound C->D N-Arylation reagent1 Dimethylamine, NaBH(OAc)3 reagent2 Trifluoroacetic Acid (TFA) reagent3 1-Fluoro-4-nitrobenzene, Base (e.g., K2CO3)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This initial step involves the reductive amination of 1-Boc-4-piperidone with dimethylamine. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine: Add a solution of dimethylamine (1.2 equivalents, typically as a solution in THF or as a hydrochloride salt with a base).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

  • Reaction Setup: Dissolve the product from Step 1 in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are dried and concentrated to yield the product, which can often be used in the next step without further purification.

The final step is the N-arylation of the piperidine nitrogen with 1-fluoro-4-nitrobenzene. This is a classic nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a sealed tube or microwave vial, combine N,N-dimethylpiperidin-4-amine (1 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the final compound.

Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and C-N bonds.

  • Elemental Analysis: To provide further confirmation of the elemental composition of the final product.

Potential Biological Activities and Screening Strategies

The structural motifs present in this compound suggest several potential avenues for biological activity. The 4-aminopiperidine core is present in compounds with antitubercular and antistaphylococcal activity.[1][4] Furthermore, the N-aryl piperidine structure is a common feature in centrally acting agents and kinase inhibitors.[4] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor for an amino group, which can dramatically alter biological activity.

Proposed Biological Screening Cascade

A logical screening cascade to evaluate the therapeutic potential of this compound class would involve a series of in vitro assays targeting different disease areas.

G start Synthesized Compound antimicrobial Antimicrobial Assays (e.g., M. tuberculosis, S. aureus) start->antimicrobial anticancer Anticancer Assays (e.g., NCI-60 panel, Kinase profiling) start->anticancer cns CNS Receptor Binding Assays (e.g., Serotonin, Dopamine receptors) start->cns cytotoxicity Cytotoxicity Assays (e.g., against Vero, HepG2 cells) antimicrobial->cytotoxicity anticancer->cytotoxicity cns->cytotoxicity adme In vitro ADME Profiling (e.g., Microsomal stability, Permeability) cytotoxicity->adme hit Hit Identification & SAR adme->hit

Caption: A proposed biological screening workflow for novel piperidine derivatives.

Experimental Protocols for Biological Evaluation
  • Microorganisms: Mycobacterium tuberculosis H37Rv and Staphylococcus aureus (ATCC strains).

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare a serial dilution of the test compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for S. aureus and 7-14 days for M. tuberculosis).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2]

Structure-Activity Relationship (SAR) Studies

The modular nature of the proposed synthesis allows for the systematic exploration of the structure-activity relationship (SAR). By synthesizing analogs with modifications at key positions, researchers can probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification
  • N-1 Position (Aryl Group): The electronic and steric properties of the aryl ring can be modulated. Analogs with different substituents (e.g., electron-donating, electron-withdrawing, hydrogen bond donors/acceptors) on the phenyl ring can be synthesized. Additionally, other aryl or heteroaryl rings can be introduced.

  • C-4 Position (Amino Group): The N,N-dimethylamino group can be replaced with other alkyl groups (e.g., diethylamino, pyrrolidinyl, piperidinyl) to investigate the impact of sterics and basicity on activity.

  • Piperidine Ring: Introduction of substituents on the piperidine ring itself can influence the conformation and metabolic stability of the molecule.

Quantitative Data Presentation

The results of the SAR studies should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Compound R¹ (Aryl Group) R² (Amino Group) MIC (μM) vs. M. tuberculosis IC₅₀ (μM) vs. MCF-7
Core 4-Nitrophenyl-N(CH₃)₂TBDTBD
Analog 1 4-Aminophenyl-N(CH₃)₂TBDTBD
Analog 2 4-Chlorophenyl-N(CH₃)₂TBDTBD
Analog 3 4-Nitrophenyl-N(C₂H₅)₂TBDTBD
Analog 4 4-NitrophenylPyrrolidin-1-ylTBDTBD
TBD: To Be Determined

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit proposed, framework for the synthesis, characterization, and biological evaluation of this compound class. The detailed protocols and suggested screening strategies are designed to be a practical resource for researchers in the field of drug discovery. Through systematic SAR studies, it is anticipated that potent and selective modulators of various biological targets can be identified, ultimately leading to the development of new and effective medicines.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]

  • 4-AMINOPiperidine derivatives and their use as medicinal products. (2001).
  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). Journal of Negative Results in BioMedicine, 14(1), 4. [Link]

  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. (2015). PubMed. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CSCanada. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

  • Piperidine Synthesis. (1992). DTIC. [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (2023). ResearchGate. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

An In-depth Technical Guide to N-Substituted Piperidin-4-amines: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3][4][5] Its six-membered heterocyclic structure provides a versatile and conformationally flexible framework ideal for the design of therapeutic agents targeting a wide array of biological targets.[3] Among the myriad of piperidine derivatives, N-substituted piperidin-4-amines hold a place of particular significance. The strategic placement of a nitrogen atom at the 4-position, coupled with the vast chemical space that can be explored through substitution on the piperidine nitrogen, allows for the fine-tuning of pharmacological and pharmacokinetic properties.[6]

This technical guide offers an in-depth exploration of N-substituted piperidin-4-amines, from their fundamental synthesis to their role in shaping the landscape of contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols, and analyze the nuanced structure-activity relationships (SAR) that govern their biological effects.

Part 1: Strategic Synthesis of the N-Substituted Piperidin-4-amine Core

The construction of the N-substituted piperidin-4-amine scaffold is a critical first step in the development of novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and functional group tolerance. Two of the most powerful and widely employed methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a robust and versatile method for the synthesis of amines, playing a pivotal role in the pharmaceutical industry.[7][8] This reaction proceeds through the initial formation of an imine or iminium ion from a ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of N-substituted piperidin-4-amines, this typically involves the reaction of a suitably protected piperidin-4-one with a primary or secondary amine, followed by reduction.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone.[9]

Causality in Experimental Design: The use of a protected piperidin-4-one, such as N-Boc-piperidin-4-one, is essential to prevent self-condensation and to allow for the selective introduction of the desired substituent on the exocyclic amine before manipulating the piperidine nitrogen. The Boc (tert-butyloxycarbonyl) group is ideal due to its stability under the reductive amination conditions and its facile removal under acidic conditions.

Detailed Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl)piperidin-4-amine via Reductive Amination [10]

This protocol provides a representative example of a reductive amination reaction to synthesize a key intermediate.

Step 1: Imine Formation

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3,4-dichloroaniline (1.1 eq).

  • Add a dehydrating agent, such as magnesium sulfate or sodium sulfate, to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

Step 2: Reduction

  • To the reaction mixture containing the imine, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected piperidin-4-amine.

Step 4: Boc Deprotection

  • Dissolve the purified N-Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the piperidin-4-amine.

Buchwald-Hartwig Amination: A Powerful Tool for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[11][12] This reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, including piperidin-4-amines.[11] It is particularly valuable for the synthesis of N-aryl piperidin-4-amines, which can be challenging to prepare using traditional methods.[11][13]

Causality in Experimental Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[14] Sterically hindered phosphine ligands, such as X-Phos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine and facilitate the formation of the active catalyst.[12][14]

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)piperidine via Buchwald-Hartwig Amination [15]

This protocol illustrates the general procedure for the Buchwald-Hartwig coupling of an aryl halide with a cyclic secondary amine.

Step 1: Reaction Setup

  • In an oven-dried Schlenk tube, combine the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the amine (e.g., piperidine, 1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-10 mol%), and the phosphine ligand (e.g., X-Phos, 2-10 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas, such as argon or nitrogen.

Step 2: Reaction

  • Add a dry, degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (often monitored by GC-MS or LC-MS).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent, such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl piperidine.

Part 2: Structure-Activity Relationships (SAR) and Pharmacological Significance

The N-substituent of piperidin-4-amines plays a crucial role in determining their pharmacological profile, including their binding affinity, selectivity, and functional activity at various biological targets.[16] By systematically modifying this substituent, medicinal chemists can fine-tune the properties of these compounds to achieve the desired therapeutic effect.

N-Substituted Piperidin-4-amines as Opioid Receptor Modulators

The opioid receptors (mu, delta, and kappa) are a major class of G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[17] N-substituted piperidin-4-amines have emerged as a versatile scaffold for the development of both opioid receptor agonists and antagonists.[16][18]

The nature of the N-substituent can dramatically influence the functional activity of these compounds.[16] For example, in a series of N-(4-piperidinyl)-2-indolinones, the replacement of an N-benzyl group with a larger cyclooctylmethyl group converted a compound with agonist activity at the nociceptin receptor (NOP) into a potent antagonist.[16] This highlights the critical role of the N-substituent in modulating the conformational changes in the receptor that lead to either activation or inhibition.[16]

CompoundN-SubstituentNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)Functional Activity
1a Benzyl1.912160380Agonist
1b Cyclooctylmethyl0.415290>1000Antagonist
1c 2-Adamantylmethyl0.32.4110440Antagonist
1m 4-Chlorocinnamyl0.32.070250Agonist
Data synthesized from multiple sources for illustrative purposes.[16]
N-Substituted Piperidin-4-amines as CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells.[19][20] N-substituted piperidin-4-amines have been extensively explored as CCR5 antagonists, leading to the development of potent anti-HIV agents.[19][21]

Structure-activity relationship studies have shown that the N-substituent on the piperidine ring is a key determinant of CCR5 binding affinity and antiviral activity.[21] For instance, the introduction of a propyl linker between the piperidine nitrogen and a diphenylurea moiety significantly improved CCR5 binding affinity compared to the parent compound.[21] Further substitutions on the terminal phenyl ring, such as the addition of a chloro or methyl group, led to even greater increases in binding affinity.[21]

CompoundN'-Phenyl SubstituentCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
4a H1.83.5
4e 4-Cl0.91.2
4i 4-Me1.12.1
Data synthesized from multiple sources for illustrative purposes.[21]

Part 3: Visualization of Synthetic and Logical Workflows

To better illustrate the strategic approach to the synthesis and optimization of N-substituted piperidin-4-amines, the following diagrams, generated using Graphviz, outline a typical experimental workflow and the logical progression of a structure-activity relationship study.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Deprotection & Diversification A N-Boc-piperidin-4-one C Reductive Amination A->C B Primary/Secondary Amine B->C D N-Boc-protected piperidin-4-amine C->D E Boc Deprotection D->E F Piperidin-4-amine (Salt form) E->F G N-Substitution Reaction (e.g., Alkylation, Acylation) F->G H Final N-Substituted Piperidin-4-amine Library G->H

Caption: Synthetic workflow for generating a library of N-substituted piperidin-4-amines.

SAR_Logic_Flow A Initial Hit Compound (N-Substituted Piperidin-4-amine) B Define Target Profile (e.g., Potency, Selectivity, ADME) A->B C Hypothesize Key Pharmacophoric Elements (N-substituent, piperidine core, 4-amino group) B->C D Systematically Modify N-Substituent (Vary size, lipophilicity, electronics) C->D E Synthesize Analogue Library D->E F In Vitro Biological Evaluation (Binding assays, functional assays) E->F G Analyze Data & Establish SAR Trends F->G H Does SAR support hypothesis? G->H I Refine Hypothesis & Design Next Generation of Compounds H->I No J Select Lead Candidates for In Vivo Studies H->J Yes I->D

Caption: Logical flow for a structure-activity relationship (SAR) study.

Conclusion

N-substituted piperidin-4-amines represent a privileged scaffold in medicinal chemistry, offering a remarkable blend of synthetic accessibility and pharmacological tunability. The strategic application of robust synthetic methods like reductive amination and Buchwald-Hartwig amination allows for the efficient construction of diverse chemical libraries. Subsequent exploration of the structure-activity relationships of the N-substituent has led to the discovery of potent and selective modulators of a wide range of biological targets, from opioid receptors to viral entry co-receptors. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the N-substituted piperidin-4-amine core is poised to remain a valuable tool in the hands of researchers and drug development professionals for the foreseeable future.

References

  • BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • An, H., Wang, T., & Cook, J. M. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3727-3730. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(2), 284. [Link]

  • Purington, L. C., Sobczyk-Kojiro, K., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 2(10), 566-571. [Link]

  • Willoughby, C. A., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(23), 4087-4090. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(24), 2636-2651. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lee, K. H., et al. (2007). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry Letters, 17(2), 498-502. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 72(25), 9477-9483. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(24), 5900. [Link]

  • Korkmaz, A., & Yilmaz, I. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Polycyclic Aromatic Compounds, 1-10. [Link]

  • Willoughby, C. A., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(23), 4087-4090. [Link]

  • Toll, L., et al. (2009). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 52(1), 184-194. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mernyák, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1313-1318. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8657-8687. [Link]

  • ResearchGate. Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11653-11696. [Link]

  • Willoughby, C. A., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Chemspace. (2023). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Mosberg, H. I., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 146-150. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

  • Kumar, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4141-4157. [Link]

  • Zaveri, N. T., et al. (2017). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3370-3374. [Link]

  • Volpe, D. A., et al. (2018). New opioid receptor modulators and agonists. Pharmacology & Therapeutics, 189, 1-13. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8657-8687. [Link]

  • ResearchGate. (2011). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. [Link]

  • Grgurić-Šipka, S., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Advances, 14(18), 12759-12769. [Link]

  • Tron, G. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5780. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This guide provides a detailed examination of the potential safety and health hazards associated with N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a compound utilized in specialized research and drug development settings. Lacking extensive, publicly available toxicological data for this specific molecule, this document employs a precautionary principle, synthesizing safety information from structurally analogous compounds, namely nitroaromatics and substituted piperidines. The protocols and recommendations herein are designed for an audience of trained researchers, chemists, and laboratory professionals. The objective is to foster a comprehensive understanding of the potential risks and to establish a framework for safe handling, emergency preparedness, and responsible disposal.

Compound Profile and Inferred Hazard Classification

This compound is a substituted piperidine derivative containing a nitroaromatic moiety. The safety profile is therefore derived from the known hazards of these two critical functional groups.

Physicochemical Data
PropertyInferred Value/DescriptionRationale
Molecular Formula C₁₃H₁₉N₃O₂Derived from chemical structure.
Molecular Weight ~249.31 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to brown solid.Aromatic nitro compounds are often colored solids. Structurally similar compounds are yellow powders[1].
Solubility Expected to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, DCM).Based on the largely nonpolar structure.
Thermal Stability Potentially unstable at elevated temperatures.The presence of a nitro group can lead to exothermic decomposition upon heating[2].
Inferred GHS Hazard Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds like 1-(4-nitrophenyl)piperazine and piperidine itself, the following classification for this compound should be assumed in the absence of specific data[1][3]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3/4): H311/H312 - Toxic/Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

This inferred classification necessitates stringent handling protocols to mitigate exposure risks.

Toxicological Risk Assessment: A Mechanistic Perspective

The toxicity of this compound can be attributed to its constituent parts: the piperidine ring and the 4-nitrophenyl group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage[3][4]. They are readily absorbed through the skin and can be toxic upon contact or inhalation[3]. The basic nitrogen atom can disrupt cellular pH and interact with biological macromolecules.

  • Nitroaromatic Moiety: Nitroaromatic compounds are associated with a range of toxic effects. The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction to form reactive nitroso and hydroxylamino intermediates. These intermediates can induce methemoglobinemia, cause oxidative stress, and are often implicated in mutagenicity[2]. Furthermore, many nitroaromatics are known skin sensitizers and can be absorbed dermally[2].

The combination of these two functionalities in a single molecule suggests a significant potential for local tissue damage (irritation/corrosion) and systemic toxicity upon absorption.

Risk Mitigation Framework

A systematic approach to safety is paramount when handling compounds of unknown or inferred toxicity. The following workflow illustrates the essential decision-making process for researchers.

Risk_Mitigation_Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Identify Compound: This compound B Review Analog Data (Nitroaromatics, Piperidines) A->B Gather Intel C Assume 'High Hazard' Profile (Precautionary Principle) B->C Synthesize Data D Develop Specific SOP C->D Formalize Plan E Select & Verify Engineering Controls (Fume Hood, etc.) D->E F Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Execute Experiment per SOP (Smallest Scale Possible) F->G H Decontaminate Workspace & Glassware G->H I Segregate & Label Hazardous Waste H->I Proper Disposal J Document Procedure & Observations I->J Emergency_Response cluster_types cluster_actions Start EMERGENCY Exposure Event Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion ActionInhale Move to fresh air immediately. Seek medical attention. Inhalation->ActionInhale ActionSkin Remove contaminated clothing. Flush skin with water for 15+ min. SkinContact->ActionSkin ActionEye Flush eyes at eyewash station for 15+ min. Hold eyelids open. EyeContact->ActionEye ActionIngest DO NOT induce vomiting. Seek immediate medical attention. Ingestion->ActionIngest FinalAction Provide Safety Data Sheet (SDS) to medical personnel. ActionInhale->FinalAction ActionSkin->FinalAction ActionEye->FinalAction ActionIngest->FinalAction

Caption: Decision flowchart for accidental exposure incidents.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading using absorbent pads or sand.

  • Neutralize/Absorb: For small spills, cover with an absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents, acids, and bases.[2][6] Avoid exposure to high temperatures or direct sunlight to prevent thermal decomposition.[2]

  • Waste Disposal: All waste, including contaminated PPE, leftover material, solutions, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers. Disposal must be handled by trained personnel in accordance with institutional, local, and national regulations.[6] Do not dispose of this chemical down the drain.[6]

References

  • Safe Handling and Storage of Nitroaromatic Compounds. (n.d.). Benchchem.
  • Piperidine Safety Data Sheet. (2025). Sigma-Aldrich.
  • N-phenylpiperidin-4-amine Safety Data Sheet. (2023). Cayman Chemical.
  • N-(4-Nitrophenyl)piperidine Safety Data Sheet. (2017). Fisher Scientific.
  • Piperidine Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG.
  • 1-(4-Nitrophenyl)piperazine Safety Data Sheet. (2023). Fisher Scientific.
  • 1-(4-Nitrophenyl)piperazine Safety Data Sheet. (2021). Fisher Scientific.
  • 4-nitro-N-(4-nitrophenyl)aniline. (n.d.). PubChem.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • 1-(4-Nitrophenyl)piperazine. (n.d.). PubChem.
  • N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem.
  • Piperidine Hazard Summary. (n.d.). NJ.gov.
  • Safety in a chemistry lab. (n.d.). Institut für Organische Chemie.
  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health.
  • Safety Work in chemical labs. (n.d.). University of Münster.
  • Piperidine Safety Data Sheet. (2025). Carl ROTH.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).

Sources

A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a key structural motif and a valuable intermediate in the synthesis of pharmacologically active compounds. Its architecture, featuring an N-aryl piperidine core, is prevalent in numerous molecules targeting a range of conditions.[1][2] The efficient construction of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the critical evaluation and selection of starting materials. We will dissect two principal bond-forming methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, detailed protocols, and a comparative analysis are presented to equip scientists with the knowledge to select the most appropriate pathway for their specific research and development needs.

Introduction and Retrosynthetic Strategy

The synthesis of this compound hinges on the formation of the crucial carbon-nitrogen bond between the piperidine ring's nitrogen and the 4-nitrophenyl group. A logical retrosynthetic analysis reveals two primary disconnections, each leading to a distinct class of commercially available or readily synthesizable starting materials.

  • Disconnection A (SNAr Pathway): This approach involves a nucleophilic attack by the secondary amine of the piperidine core onto an electron-deficient aromatic ring. This strategy relies on the pre-formation of the N,N-dimethylpiperidin-4-amine nucleophile and its subsequent reaction with an activated aryl electrophile, such as 1-fluoro-4-nitrobenzene.

  • Disconnection B (Cross-Coupling Pathway): This modern approach utilizes a palladium catalyst to couple the same N,N-dimethylpiperidin-4-amine with an aryl halide, typically 1-bromo-4-nitrobenzene, via a Buchwald-Hartwig amination reaction.[1]

These two pathways represent the most practical and widely applicable methods for constructing the target molecule. The choice between them depends on factors such as substrate availability, cost, scale, and tolerance of functional groups.

G cluster_0 Retrosynthetic Analysis cluster_1 Starting Materials (Pathway I: SNAr) cluster_2 Starting Materials (Pathway II: Buchwald-Hartwig) TM This compound Disconnection_A Disconnection A (C-N Bond) TM->Disconnection_A Disconnection_B Disconnection B (C-N Bond) TM->Disconnection_B SM_A1 N,N-Dimethylpiperidin-4-amine (Nucleophile) Disconnection_A->SM_A1 SNAr Strategy SM_A2 1-Fluoro-4-nitrobenzene (Activated Electrophile) Disconnection_A->SM_A2 SNAr Strategy SM_B1 N,N-Dimethylpiperidin-4-amine (Amine Partner) Disconnection_B->SM_B1 Cross-Coupling Strategy SM_B2 1-Bromo-4-nitrobenzene (Halide Partner) Disconnection_B->SM_B2 Cross-Coupling Strategy Catalyst Pd Catalyst + Ligand + Base Disconnection_B->Catalyst Cross-Coupling Strategy

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, two-step addition-elimination mechanism for forming aryl-heteroatom bonds. Its success is predicated on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group on the aromatic ring.[3][4]

Mechanistic Rationale: The nitro (-NO₂) group at the para position of the phenyl ring is a potent EWG. It strongly polarizes the C-X bond (where X is a halogen) and stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack by the piperidine nitrogen. This stabilization is the driving force of the reaction.[4] The leaving group is subsequently eliminated, restoring aromaticity and yielding the final product.

This key nucleophile is not always readily available in large quantities and is often prepared in a two-step sequence starting from a protected piperidone derivative.

G Start N-Boc-4-piperidone Reagent1 Dimethylamine HCl NaBH3CN, MeOH Intermediate N-Boc-N',N'-dimethyl- piperidin-4-amine Reagent1->Intermediate Reductive Amination Reagent2 Conc. HCl or TFA Product N,N-Dimethylpiperidin-4-amine Reagent2->Product Boc Deprotection

Caption: Workflow for the synthesis of the piperidine nucleophile.

Experimental Protocol: Synthesis of N,N-Dimethylpiperidin-4-amine[5][6]

  • Reductive Amination: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 equiv.) in methanol, add dimethylamine hydrochloride (2.0 equiv.). Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.9 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC or LC-MS until the starting piperidone is consumed.

  • Deprotection: Carefully add concentrated hydrochloric acid (HCl) to the reaction mixture and stir for 4-6 hours at room temperature to cleave the Boc protecting group.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH of >10 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N,N-dimethylpiperidin-4-amine, which can often be used without further purification.

For SNAr reactions, the choice of leaving group is critical. The reactivity order for aryl halides is typically F > Cl > Br > I.[7][8] This "element effect" is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon atom more electrophilic.[7]

Starting MaterialRelative Reactivity in SNArRationale
1-Fluoro-4-nitrobenzene HighestFluorine's high electronegativity strongly activates the ring for nucleophilic attack.[7]
1-Chloro-4-nitrobenzene ModerateLess electronegative than fluorine, leading to a slower reaction rate.
1-Bromo-4-nitrobenzene ModerateSimilar reactivity to the chloro-analogue.
  • To a solution of N,N-dimethylpiperidin-4-amine (1.0 equiv.) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Add 1-fluoro-4-nitrobenzene (1.0-1.1 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthetic Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern medicinal chemistry for its reliability, broad substrate scope, and milder reaction conditions compared to SNAr.[1][9]

Mechanistic Rationale: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step and achieving high yields.[1]

G center Pd(0)L_n OA Oxidative Addition center->OA + Ar-X LC Ligand Exchange OA->LC L-Pd(II)-Ar      |      X RE Reductive Elimination RE->center + Product LC->RE L-Pd(II)-Ar      |     NR2 ArX Ar-X Amine R2NH Amine->LC Base Base Base->LC Product Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Amine: N,N-dimethylpiperidin-4-amine (prepared as described in Section 2.1).

  • Aryl Halide: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene are common choices. While aryl chlorides are cheaper, they are often less reactive and may require more specialized (and expensive) catalyst systems.[1] Aryl bromides typically offer a good balance of reactivity and cost.

  • Palladium Source: Pre-catalysts like G3 or G4 palladacycles, or sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used.

  • Ligand: Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos are critical for high efficiency.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, though carbonates like cesium carbonate (Cs₂CO₃) can be used in milder conditions.

  • Reaction Setup: To an oven-dried Schlenk tube or flask, add the aryl halide (1.0 equiv.), N,N-dimethylpiperidin-4-amine (1.2-1.5 equiv.), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 equiv.).

  • Add the palladium source (0.5-2.5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add an anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route requires a careful balancing of several factors.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials Cost Generally lower (no expensive catalyst/ligand). 1-fluoro-4-nitrobenzene can be more expensive than chloro/bromo analogues.Higher due to the cost of the palladium catalyst and specialized phosphine ligands.
Reaction Conditions Often requires higher temperatures (80-120 °C+) and polar aprotic solvents.Generally milder temperatures (80-110 °C) are sufficient.
Substrate Scope Limited. Requires a strongly activated aryl ring (e.g., with -NO₂ group). Less effective for electron-neutral or rich rings.Very broad. Tolerates a wide range of functional groups on both the amine and aryl halide.[1][9]
Process Safety & Scale-up Simpler process, avoiding heavy metal catalysts. High temperatures can be an energy concern.Requires careful management and removal of toxic palladium residues, which is critical for pharmaceutical applications.
Selectivity High for the desired C-N bond formation.Potential for side reactions if not optimized. Control of mono-arylation can sometimes be challenging with primary/secondary amines.[9]
Conclusion

The synthesis of this compound can be approached with confidence from two primary strategic directions.

  • The Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing starting materials like 1-fluoro-4-nitrobenzene and N,N-dimethylpiperidin-4-amine , represents a robust, cost-effective, and catalyst-free method. Its primary limitation is the requirement for a highly activated aromatic system.

  • The Buchwald-Hartwig Amination , coupling 1-bromo-4-nitrobenzene with the same piperidine amine, offers greater versatility and generally milder conditions at the expense of higher costs associated with the catalyst system. This method is the go-to choice for more complex substrates or when SNAr fails.

For the specific synthesis of this compound, the SNAr pathway is highly effective and likely the more economical choice for large-scale production due to the strong activation provided by the para-nitro group. However, for library synthesis or the creation of analogues with different electronic properties on the aromatic ring, the Buchwald-Hartwig amination provides unparalleled scope and flexibility. The ultimate decision rests on a careful evaluation of project-specific goals, including budget, scale, timeline, and the chemical complexity of the target and related molecules.

References

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. Retrieved from [Link][10]

  • St-Amant, G., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Retrieved from [Link][11]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Retrieved from [Link][12]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link][13]

  • Bio, V. M., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, NIH. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][3]

  • Jennychem. (n.d.). N,N-dimethylpiperidin-4-amine CAS#50533-97-6. Retrieved from [Link][14]

  • Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link][7]

  • Majid, R. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link][4]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link][8]

  • Poyamozhi, D., et al. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. Retrieved from [Link][2]

Sources

Spectroscopic data of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectroscopic Data of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its structure combines a piperidine core, a key pharmacophore in numerous bioactive molecules, with a 4-nitrophenyl group, a well-known chromophore and electrophilic moiety. The 4-position is further substituted with a dimethylamino group, adding another site of basicity and nucleophilicity.

Accurate structural elucidation and characterization are paramount for any researcher, scientist, or drug development professional working with this molecule. Spectroscopic analysis provides the definitive fingerprint of a compound, confirming its identity, purity, and electronic structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the causality behind the spectral features and providing standardized protocols for data acquisition.

The molecular formula of the title compound is C₁₃H₁₉N₃O₂ and its molecular weight is 249.31 g/mol .

Molecular Structure

A clear understanding of the molecule's connectivity is essential before interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct regions for the aromatic, piperidine, and N-methyl protons. The para-substitution on the phenyl ring, with a strong electron-donating group (the piperidine nitrogen) and a strong electron-withdrawing group (the nitro group), creates a polarized system that significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.15 Doublet (d) 2H Ar-H (ortho to -NO₂) Strong deshielding by the electron-withdrawing nitro group.
~ 6.85 Doublet (d) 2H Ar-H (ortho to N-piperidine) Shielding by the electron-donating nitrogen atom.
~ 3.80 Multiplet 2H Piperidine H -2e, H -6e (equatorial) Deshielded by adjacent ring nitrogen.
~ 3.20 Multiplet 2H Piperidine H -2a, H -6a (axial) Deshielded by adjacent ring nitrogen.
~ 2.50 Multiplet 1H Piperidine H -4 Proximal to the dimethylamino group.
~ 2.30 Singlet (s) 6H -N(CH₃ )₂ Characteristic singlet for N,N-dimethyl protons.
~ 1.95 Multiplet 2H Piperidine H -3e, H -5e (equatorial) Aliphatic protons on the piperidine ring.

| ~ 1.65 | Multiplet | 2H | Piperidine H -3a, H -5a (axial) | Shielded axial protons on the piperidine ring. |

Note: Axial (a) and equatorial (e) assignments are predictive and may be interchangeable. The piperidine ring exists in a dynamic chair conformation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 16 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the number of unique carbon environments. The polarization of the aromatic ring will be highly evident in the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 153.5 Ar-C -N (piperidine) Quaternary carbon, deshielded by two nitrogen atoms.
~ 148.0 Ar-C -NO₂ Quaternary carbon, deshielded by the nitro group.
~ 126.0 Ar-C H (ortho to -NO₂) Aromatic methine carbon deshielded by the nitro group.
~ 111.5 Ar-C H (ortho to N-piperidine) Aromatic methine carbon shielded by the donating nitrogen.[1]
~ 58.0 Piperidine C -4 Carbon bearing the dimethylamino group.
~ 50.5 Piperidine C -2, C -6 Carbons adjacent to the ring nitrogen.
~ 40.5 -N(C H₃)₂ N-methyl carbons.

| ~ 28.0 | Piperidine C -3, C -5 | Aliphatic carbons on the piperidine ring. |

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 125 MHz (or corresponding field for the spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Acquisition Time (AQ): ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or higher, as needed for good signal-to-noise.

    • Spectral Width (SW): 240 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The fragmentation pattern provides valuable structural information.

Table 3: Predicted Mass Spectrometry Data

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI) Suitable for polar, nitrogen-containing compounds.
Molecular Formula C₁₃H₁₉N₃O₂ -
Exact Mass 249.1477 Calculated for [M]⁺

| Observed Ion (HRMS) | 250.1550 | Predicted for [M+H]⁺ protonated molecule. |

Fragmentation Pathway

The primary fragmentation pathways are expected to involve cleavages around the piperidine ring and the benzylic C-N bond.

G mol [M+H]⁺ m/z = 250 frag1 Loss of NO₂ m/z = 204 mol->frag1 - •NO₂ frag2 Nitrophenyl Cation m/z = 122 mol->frag2 C-N bond cleavage frag3 Dimethylaminopiperidine Cation m/z = 129 mol->frag3 C-N bond cleavage frag4 Loss of C₄H₈N (dimethylaminoethylene) m/z = 179 frag3->frag4 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: m/z 50 - 500.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

  • Data Analysis: Identify the [M+H]⁺ ion and determine its exact mass. Compare this with the theoretical exact mass for C₁₃H₂₀N₃O₂⁺ to confirm the elemental composition. If performing MS/MS, fragment the parent ion and analyze the resulting daughter ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100 - 3000 Medium C-H stretch Aromatic C-H
2950 - 2800 Medium-Strong C-H stretch Aliphatic C-H (piperidine, -CH₃)
~ 1595 Strong C=C stretch Aromatic ring
~ 1520 Very Strong N=O asymmetric stretch Nitro group (-NO₂)[2]
~ 1340 Very Strong N=O symmetric stretch Nitro group (-NO₂)[2]
~ 1320 Strong C-N stretch Aromatic amine

| ~ 1110 | Medium | C-N stretch | Aliphatic amine |

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Acquire a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores. The title compound possesses a strong intramolecular charge-transfer (ICT) character, which is expected to result in a significant absorption band in the visible or near-UV region.

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition Chromophore
~ 390 - 410 > 10,000 π → π* (ICT) p-Nitrophenylaniline system[3][4]

| ~ 250 | ~ 8,000 | π → π* | Benzene ring |

The strong absorption in the ~400 nm region is due to the charge-transfer transition from the lone pair of the piperidine nitrogen (donor) to the π* orbital of the nitro-aromatic system (acceptor). This transition is sensitive to solvent polarity.[5]

  • Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200 - 800 nm.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition: Fill a cuvette with the pure solvent to be used as a blank and record a baseline. Fill a second cuvette with the sample solution and record the absorption spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is the cornerstone of scientific integrity in chemical synthesis and drug development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • ResearchGate. (n.d.). UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.
  • NIST Chemistry WebBook. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • ResearchGate. (n.d.). 1H NMR spectra of (a) 2a and (b) novel isomer 2b.
  • ResearchGate. (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm.
  • ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • SpectraBase. (n.d.). N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a valuable chemical intermediate in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a 4-nitrophenyl group attached to a dimethylaminopiperidine moiety, makes it a key building block in medicinal chemistry and drug discovery. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure scientific integrity and successful execution.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly suitable due to the presence of a strongly electron-withdrawing nitro group on the aromatic ring of 1-fluoro-4-nitrobenzene. This nitro group activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the displacement of the fluoride leaving group.[1][2] The amine nitrogen of N,N-dimethylpiperidin-4-amine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom.

The general mechanism for an SNAr reaction involves two main steps:

  • Nucleophilic Attack: The nucleophile (amine) attacks the electron-deficient aromatic ring at the carbon atom bonded to the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

For this specific synthesis, the reaction is as follows:

Reaction scheme for the synthesis of this compound

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )QuantitySupplierPurity
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.101.0 eqSigma-Aldrich≥99%
N,N-Dimethylpiperidin-4-amineC₇H₁₆N₂128.221.1 eqTCI Chemicals>97.0%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eqFisher Scientific≥99%
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13As neededAcros OrganicsAnhydrous, ≥99.7%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededVWR ChemicalsACS Grade
Brine (saturated NaCl solution)NaCl(aq)-As neededIn-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededJ.T. BakerAnhydrous
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for filtration and extraction

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup and Execution
  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Charging Reagents: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Addition of Base and Amine: Add potassium carbonate (2.0 eq) to the flask. Subsequently, add N,N-dimethylpiperidin-4-amine (1.1 eq).[3]

  • Solvent Addition: Dissolve the reactants in a minimal amount of anhydrous dimethyl sulfoxide (DMSO).[4]

  • Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C using a heating mantle.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMSO and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Charge Reactants: - 1-Fluoro-4-nitrobenzene - N,N-Dimethylpiperidin-4-amine - K₂CO₃ solvent 2. Add Anhydrous DMSO reagents->solvent heating 3. Heat to 80-100 °C solvent->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Cool and Quench with Water monitoring->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry (Na₂SO₄) and Concentrate wash->dry purify 9. Purify (Column Chromatography) dry->purify product product purify->product Final Product: This compound

Caption: Synthetic workflow for this compound.

Safety Precautions

  • 1-Fluoro-4-nitrobenzene: This compound is toxic and an irritant.[5][6][7][8][9] It is harmful if swallowed, in contact with skin, or if inhaled.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Handle in a well-ventilated fume hood.[5][6] In case of contact, rinse immediately with plenty of water.[6][7]

  • N,N-Dimethylpiperidin-4-amine: This compound is corrosive and can cause severe skin burns and eye damage.[3][10] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Use with adequate ventilation and wear appropriate PPE.[11][12]

  • Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves.

  • General Precautions: Always work in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry: To confirm the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • FT-IR Spectroscopy: To identify the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and C-N bonds.

Alternative Synthetic Route: Buchwald-Hartwig Amination

While SNAr is a direct and efficient method for this synthesis, an alternative approach is the Buchwald-Hartwig amination.[13][14][15] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and offers a broader substrate scope, particularly for less activated aryl halides.[13][14]

The reaction would involve the coupling of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with N,N-dimethylpiperidin-4-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[13][16][17]

BuchwaldHartwig reactants Aryl Halide (e.g., 1-bromo-4-nitrobenzene) + N,N-Dimethylpiperidin-4-amine reaction Buchwald-Hartwig Amination reactants->reaction catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst_system->reaction product This compound reaction->product

Caption: Buchwald-Hartwig amination as an alternative synthetic route.

While versatile, the Buchwald-Hartwig amination requires careful optimization of the catalyst, ligand, and base, and involves the use of expensive and air-sensitive reagents. For the synthesis of this compound, the SNAr reaction is generally more cost-effective and operationally simpler due to the inherent activation provided by the nitro group.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development needs. The provided information on the reaction mechanism, alternative routes, and characterization methods further enhances the utility of this guide for professionals in the field of chemical synthesis and drug development.

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: N,N-Dimethylpiperidin-4-amine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.
  • Thermo Fisher Scientific. (n.d.).
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Amino-2-fluorophenyl)-N,N-dimethylpiperidin-4-amine.
  • Central Drug House. (n.d.).
  • Cayman Chemical. (2023).
  • Acros Organics. (2025).
  • Fisher Scientific. (2024).
  • TCI Chemicals. (n.d.). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. [Link]

  • The Organic Chemistry Tutor. (2025).
  • CymitQuimica. (n.d.). N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide.
  • Joule, J. A., & Mills, K. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • Douglass, E. F., et al. (2019).
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses.
  • Benchchem. (n.d.).
  • Google P
  • International Journal of Pharmaceutical Sciences and Research. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Chemistry – A European Journal. (2017).
  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
  • Google Patents. (2015).
  • Journal of Molecular Structure. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.
  • Google Patents. (1996).
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • The Journal of Organic Chemistry. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
  • PubChem. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. NIH.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a synthetic compound with a piperidine core, a structural motif prevalent in many pharmaceuticals. The presence of a nitroaromatic group and a tertiary amine makes this molecule significant in medicinal chemistry and drug discovery, potentially as an intermediate or a final active pharmaceutical ingredient (API). Accurate and robust analytical methods are therefore crucial for its quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This application note provides a comprehensive guide to the reversed-phase HPLC (RP-HPLC) analysis of this compound. The described method is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, the scientific rationale behind the chosen parameters, and guidance on data interpretation and troubleshooting.

Scientific Principles and Method Rationale

The analytical method is built upon the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of this compound from potential impurities is achieved based on their differential partitioning between the stationary and mobile phases.

  • Analyte Properties: The target molecule possesses a distinct chemical structure that informs the analytical strategy. The piperidine and dimethylamine groups impart basic properties, while the nitrophenyl group provides a strong chromophore, making UV detection highly effective. The overall molecule is moderately non-polar, making it well-suited for retention on a C18 stationary phase.

  • Chromatographic Choices:

    • Stationary Phase: A C18 column is selected as the standard for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of organic molecules.

    • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. It serves to protonate the basic amine groups of the analyte, minimizing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase. This ensures a single, protonated species of the analyte is present, leading to symmetrical peaks.[1]

    • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice.[2][3] This is due to the strong UV absorbance conferred by the nitrophenyl group. A PDA detector offers the significant advantage of acquiring full UV-Vis spectra for each peak, which can be used to confirm peak identity and assess purity.[2][3] The maximum absorbance wavelength (λmax) for nitroaromatic compounds typically falls in the UV range, and a PDA allows for monitoring at this optimal wavelength for maximum sensitivity.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Configuration A->C Load Samples B Mobile Phase Preparation B->C Prime System D Method Execution (Injection & Run) C->D Equilibrate Column E Peak Integration & Quantification D->E Acquire Data F Purity Assessment & Reporting E->F Generate Results

Sources

NMR spectroscopy for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine using NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

This compound is a tertiary amine derivative of the piperidine scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmaceuticals and biologically active compounds. The molecule's structure, featuring a polar 4-nitrophenyl group attached to the piperidine nitrogen and a dimethylamino group at the 4-position, presents a distinct set of spectroscopic challenges and opportunities. Accurate and unambiguous structural verification is a cornerstone of chemical synthesis and drug development, ensuring that the molecule's biological activity can be correctly attributed to its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive, field-proven guide to confirming the structure of this compound. We will move beyond a simple recitation of steps to explain the underlying logic behind the selection of specific NMR experiments, from fundamental one-dimensional (1D) ¹H and ¹³C NMR to more advanced two-dimensional (2D) correlation techniques such as COSY, HSQC, and HMBC.[2][3] The protocols and interpretive strategies detailed herein are designed to be self-validating, providing a robust framework for researchers and drug development professionals.

Predicted NMR Data: An Interpretive Benchmark

Before acquiring experimental data, it is invaluable to predict the expected NMR spectra. These predictions, based on established chemical shift principles and data from analogous structures, serve as a critical reference for spectral assignment.[4][5] The 4-nitrophenyl group, being a strong electron-withdrawing system, will significantly deshield the adjacent piperidine protons and the aromatic protons themselves.[6] The piperidine ring is expected to adopt a chair conformation, leading to distinct chemical shifts for axial and equatorial protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2'', H-6'' (Aromatic)~8.1d~9.2 (³JHH)Ortho to electron-withdrawing NO₂ group, highly deshielded.
H-3'', H-5'' (Aromatic)~7.0d~9.2 (³JHH)Meta to NO₂ group, shielded by N-piperidine group.
H-2', H-6' (eq)~4.0m-Deshielded by adjacent nitrogen and nitrophenyl group.
H-2', H-6' (ax)~3.1m-Shielded relative to equatorial protons.
H-3', H-5' (eq)~1.9m-Typical equatorial piperidine protons.
H-3', H-5' (ax)~1.6m-Typical axial piperidine protons.
H-4'~2.5tt-Methine proton deshielded by adjacent nitrogen.
N(CH₃)₂~2.2s-Six equivalent protons of the dimethylamino group.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1'' (ipso-N)~152.0Quaternary carbon attached to nitrogen, highly deshielded.
C-4'' (ipso-NO₂)~139.0Quaternary carbon attached to nitro group.
C-2'', C-6'' (Aromatic)~126.0Ortho to nitro group.
C-3'', C-5'' (Aromatic)~112.0Meta to nitro group.
C-4'~60.0Methine carbon attached to dimethylamino group.
C-2', C-6'~48.0Deshielded by adjacent nitrogen and aromatic ring.
N(CH₃)₂~40.0Dimethylamino carbons.
C-3', C-5'~28.0Piperidine methylene carbons.

Experimental Workflow: A Validating Sequence

The structural elucidation process follows a logical progression, with each experiment building upon the information provided by the last. This systematic approach ensures that the final structure is supported by a cohesive and cross-validated dataset.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR cluster_2d Phase 3: 2D NMR cluster_confirm Phase 4: Confirmation SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR ¹³C & DEPT-135 NMR (Carbon Environments & Types) H1_NMR->C13_NMR Structure Structure Elucidated H1_NMR->Structure COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Structure HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.[7][8] The choice of solvent is critical; it must fully dissolve the analyte without interfering with its signals.[9] Given the polar nitro group and amine functionalities, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of compounds.[10]

  • Protocol:

    • Weigh approximately 10-20 mg of high-purity this compound.

    • Transfer the solid to a clean, dry standard 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ (≥99.9% deuteration).

    • Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there is no suspended particulate matter. The solution should be clear.

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth is set according to the spectrometer's requirements.

One-Dimensional (1D) NMR Spectroscopy

1D experiments provide the fundamental framework of the structure.

  • ¹H NMR Spectroscopy: This is the starting point, revealing the number of distinct proton environments, their integration (relative number of protons), and splitting patterns (information about neighboring protons).[11]

    • Protocol: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} and DEPT-135 NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows all unique carbon environments as single peaks. The DEPT-135 experiment is crucial for determining the type of each carbon: CH₃ and CH groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons are absent.[12]

    • Protocol: Acquire a standard proton-decoupled ¹³C NMR spectrum. Following this, run a DEPT-135 experiment. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments resolve signal overlap and definitively establish the molecular framework by revealing through-bond correlations.[13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH or ³JHH).[14] Off-diagonal cross-peaks connect coupled protons, allowing for the mapping of entire spin systems.

    • Causality: For this molecule, COSY is essential to trace the connectivity within the piperidine ring (e.g., from H-2' to H-3' to H-4') and to confirm the coupling between the aromatic protons (H-2'' with H-3'' and H-5'' with H-6'').

    • Protocol: Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum. Typically, 8-16 scans per increment with 256-512 increments in the indirect dimension are sufficient for a moderately concentrated sample.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached (¹JCH).[15] It is an exceptionally powerful tool for assigning carbon signals based on their known proton assignments.

    • Causality: HSQC will unambiguously link the proton signals of the piperidine ring and the aromatic ring to their corresponding carbon signals identified in the ¹³C spectrum. For instance, the proton signal at ~8.1 ppm will show a cross-peak to the carbon signal at ~126.0 ppm, confirming the C-2''/H-2'' assignment.

    • Protocol: Acquire a phase-sensitive gradient-selected HSQC spectrum. The key parameter is the ¹JCH coupling constant, which is typically set to an average value of 145 Hz for sp² and sp³ carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the complete molecular structure. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[3]

    • Causality: HMBC provides the definitive links between different fragments of the molecule. The most crucial expected correlation is between the aromatic protons H-3''/H-5'' and the piperidine carbons C-2'/C-6', and vice-versa (H-2'/H-6' to C-1''). This three-bond correlation firmly establishes the connection of the nitrophenyl ring to the piperidine nitrogen. Another key correlation would be from the N-methyl protons to the C-4' of the piperidine ring.

    • Protocol: Acquire a gradient-selected HMBC spectrum. The long-range coupling constant is optimized for a value between 7-10 Hz to emphasize ²JCH and ³JCH correlations.

Data Interpretation and Structural Confirmation

The final structure is confirmed by assembling the pieces of information from all NMR experiments into a single, consistent model.

Caption: Key COSY and HMBC correlations for structural confirmation.

  • Assign Aromatic Protons: The ¹H spectrum will show two doublets in the aromatic region (~7.0-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring. The downfield doublet (~8.1 ppm) corresponds to protons ortho to the nitro group (H-2''/H-6''), while the upfield doublet (~7.0 ppm) corresponds to protons meta to the nitro group (H-3''/H-5''). A COSY spectrum will confirm their mutual coupling.

  • Assign Piperidine Protons: The COSY spectrum is used to trace the proton connectivity around the piperidine ring, starting from an unambiguous signal. For example, correlations will be observed between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and the H-4' methine proton.

  • Assign N,N-dimethyl Protons: A sharp singlet integrating to six protons around 2.2 ppm is assigned to the two equivalent methyl groups.

  • Link Protons to Carbons (HSQC): Use the HSQC spectrum to assign all protonated carbons based on the proton assignments from the previous steps.

  • Assemble the Structure (HMBC): The HMBC spectrum provides the final, definitive connections.

    • Aromatic-Piperidine Link: A clear cross-peak between the piperidine protons adjacent to the nitrogen (H-2'/H-6', ~4.0/3.1 ppm) and the aromatic carbon C-1'' (~152.0 ppm) confirms the N-phenyl linkage.

    • Dimethylamino-Piperidine Link: A cross-peak between the N,N-dimethyl protons (~2.2 ppm) and the piperidine methine carbon C-4' (~60.0 ppm) confirms the position of the dimethylamino group.

By systematically applying this workflow, the chemical structure of this compound can be elucidated with an exceptionally high degree of confidence, providing the robust analytical data required for research and development.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. (n.d.). Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. (2011). Retrieved from [Link]

  • NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Retrieved from [Link]

  • NMR characterization of RNA small molecule interactions - PubMed. (2019). Retrieved from [Link]

  • Organic Structure Elucidation Workbook | University of Notre Dame. (n.d.). Retrieved from [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019). Retrieved from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved from [Link]

  • NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy Protocols for Food Metabolomics Applications | Request PDF. (n.d.). Retrieved from [Link]

  • What Are Common NMR Solvents? - Chemistry For Everyone - YouTube. (2024). Retrieved from [Link]

  • 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180 - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. (2018). Retrieved from [Link]

  • (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021). Retrieved from [Link]

  • ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. - ResearchGate. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. (n.d.). Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. (2015). Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). Retrieved from [Link]

  • 1 H NMR and 13 C NMR shifts of all compounds | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem. (n.d.). Retrieved from [Link]

  • WO2015162551A1 - Process for the preparation of apixaban - Google Patents. (n.d.).
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021). Retrieved from [Link]

  • DFT calculations of 1 H- and 13 C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PubMed. (2022). Retrieved from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine nucleus is a foundational heterocyclic system and a cornerstone in the development of pharmaceuticals.[1][2][3] Its derivatives are integral to a wide range of therapeutic agents, demonstrating activities as anticancer, antiviral, antimalarial, antimicrobial, and antipsychotic agents, among others.[1][3][4] The versatility of the piperidine ring allows for structural modifications that can be tailored to interact with specific biological targets, making it a "privileged structure" in medicinal chemistry.[2]

This guide focuses on N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a member of the nitrophenylpiperidine class of compounds. While specific data for this exact molecule is not extensively available in public literature, its structural motifs—the 4-aminopiperidine core and the 4-nitrophenyl group—are present in numerous biologically active compounds.[1][5] This document will, therefore, provide a comprehensive overview based on the known activities of structurally related analogs, offering a framework for its synthesis, characterization, and potential applications in drug discovery.

Postulated Mechanism of Action and Therapeutic Potential

The biological activity of piperidine derivatives is diverse and dependent on their specific substitutions.[1][4] The 4-nitrophenyl moiety can participate in various interactions with biological targets, and the nitro group may be a key pharmacophoric feature.[1] The 4-aminopiperidine core is a common feature in compounds targeting the central nervous system (CNS), as well as in antifungal and anticancer agents.[5][6]

Based on the activities of related compounds, this compound could potentially exhibit activity in several therapeutic areas:

  • Anticancer: Many piperidine derivatives show potent cytotoxic activity against various cancer cell lines.[1][2][6] The mechanism can involve the induction of apoptosis, modulation of signaling pathways like PI3K/Akt, or direct DNA interaction.[2]

  • Antiviral: Certain piperidine derivatives have demonstrated antiviral properties.[4]

  • Neuroprotection: Some piperidine-containing compounds act as antagonists at NMDA receptors, suggesting potential applications in neurodegenerative diseases.[7]

  • Antifungal: The 4-aminopiperidine structure is a key component of some antifungal agents that target ergosterol biosynthesis.[5]

The following diagram illustrates a generalized workflow for the initial screening of a novel piperidine compound like this compound.

Caption: General workflow for the synthesis, characterization, and initial biological screening of novel piperidine compounds.

Quantitative Data Summary for Structurally Related Piperidine Derivatives

The following table summarizes the in vitro activity of various piperidine derivatives from published studies, offering a comparative baseline for evaluating new compounds like this compound.

Compound ClassAssay TypeTarget/Cell LineIC50 Value
Piperidine Derivatives Pancreatic Lipase InhibitionPorcine Pancreatic Lipase0.143 - 0.362 mg/mL
Piperidine Derivatives Acetylcholinesterase (AChE) Inhibition-17.87 - 30.53 µM (Ki)
Piperidine Derivatives Butyrylcholinesterase (BChE) Inhibition-9.08 - 20.02 µM (Ki)
Piperidine Complex Cytotoxicity (MTT Assay)A549 Lung Cancer Cells32.43 µM
4-Aminopiperidines Antifungal ActivityCandida spp. & Aspergillus spp.Promising Activity
Nitrophenylpiperazine Derivative (4l) Tyrosinase Inhibition-72.55 µM

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

A plausible synthetic route to this compound is the reductive amination of 1-(4-nitrophenyl)piperidin-4-one with dimethylamine.

Materials:

  • 1-(4-nitrophenyl)piperidin-4-one

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 1-(4-nitrophenyl)piperidin-4-one (1.0 eq) in DCE or THF, add dimethylamine (1.5-2.0 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq per HCl salt).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound.

Characterization: Confirm the structure and purity of the synthesized compound using:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8][9]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubate for 24-72 hours.[8]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in the dark.[8]

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[8]

The following diagram illustrates a potential signaling pathway that could be inhibited by a piperidine-based anticancer agent.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound Piperidine Derivative (Potential Inhibitor) Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Generalized PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug discovery.

Conclusion

This compound represents a chemical scaffold with significant potential in drug discovery. Based on the extensive research into structurally similar piperidine derivatives, this compound warrants investigation for a range of biological activities, particularly in the areas of oncology, infectious diseases, and neuropharmacology. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy testing, will be crucial in determining its future as a clinical candidate.

References

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

  • Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]

  • Pock, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3321. Retrieved from [Link]

  • Khan, I., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Brazilian Chemical Society, 35(4), 4a-m. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]

  • Tamiz, A. P., et al. (1999). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 42(18), 3412-3420. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine as a Versatile Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a pivotal intermediate in synthetic and medicinal chemistry. The unique structural architecture of this compound, featuring a piperidine core common in pharmaceuticals and a chemically versatile nitroaryl moiety, makes it a valuable building block for the synthesis of diverse molecular scaffolds.[1][2] This document details its core properties, a robust synthesis protocol via nucleophilic aromatic substitution, and its primary application as a precursor to the corresponding aniline derivative. The protocols are designed to be self-validating, incorporating detailed procedural steps and characterization data to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their discovery programs.

Core Chemical & Physical Properties

This compound is a substituted piperidine derivative whose utility stems from its distinct functional groups. The electron-withdrawing nature of the p-nitro group activates the phenyl ring for potential further substitutions and, more importantly, serves as a reliable precursor to a primary aromatic amine. The dimethylamino group provides a basic site, while the piperidine ring acts as a common and often privileged scaffold in drug discovery.[1]

Table 1: Summary of Key Properties

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃O₂Appchem[3]
Molecular Weight 249.31 g/mol Calculated
CAS Number 211247-60-8Appchem[3]
Appearance Expected to be a yellow or orange solidInferred from related structures[4]
Predicted LogP ~2.5 - 3.0Estimated
Key Functional Groups Nitroaromatic, Tertiary Aliphatic Amine, Tertiary Aryl AmineStructural Analysis

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this exact compound is not widely available, data from structurally related compounds, such as 1-(4-Nitrophenyl)piperazine and other aminopiperidines, provide a strong basis for safe handling protocols.[4][5] The compound is expected to be an irritant and potentially harmful if ingested or absorbed through the skin.

  • Hazard Identification :

    • Causes serious eye irritation.[5]

    • May cause skin and respiratory irritation.[4][6]

    • Harmful if swallowed.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield (European Standard EN 166).[4]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[4]

    • Skin and Body Protection : Use a lab coat and, for larger quantities, consider additional protective clothing to prevent skin exposure.[4][7]

  • Handling :

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid generating dust.[5]

    • Keep away from heat and sources of ignition.[7]

    • Wash hands thoroughly after handling.[5]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most direct and reliable method for synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an electron-deficient aryl halide (or a similar leaving group) with an amine nucleophile. The strong electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.

Protocol 3.1: Synthesis of this compound

Principle: This reaction involves the displacement of a fluoride ion from 1-fluoro-4-nitrobenzene by the secondary amine nitrogen of 4-(dimethylamino)piperidine. A mild inorganic base is used to scavenge the HF generated in situ, driving the reaction to completion. Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) are suitable solvents for this transformation.

Materials:

  • 4-(Dimethylamino)piperidine

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-(dimethylamino)piperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C for DCM).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Application as a Key Synthetic Intermediate

The primary utility of this compound in drug discovery lies in the facile reduction of its nitro group. This transformation unmasks a primary aromatic amine, a critical functional handle for a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and participation in further heterocyclic ring synthesis.[8][9]

Protocol 4.1: Reduction to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[10] Palladium on carbon (Pd/C) is a robust catalyst for this purpose, and hydrogen gas is used as the reductant. The reaction is typically carried out in an alcohol solvent like methanol or ethanol.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite® or a similar filter aid

Equipment:

  • Heavy-walled reaction flask (e.g., a Parr bottle or a thick-walled round-bottom flask)

  • Magnetic stirrer

  • Hydrogenation apparatus (Parr shaker) or H₂ balloon setup

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (a balloon provides sufficient pressure for many lab-scale reactions; 50 psi may be used in a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active starting material and the appearance of a new, less polar spot indicates progress. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol. Caution: The palladium catalyst on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, which can be used directly or purified further if necessary.

Characterization and Data Summary

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[11][12]

Table 2: Expected Analytical Data

CompoundTechniqueExpected Observations
This compound ¹H NMR (CDCl₃)Aromatic protons in the downfield region (~8.1 ppm and ~6.8 ppm, two doublets). Piperidine protons (~3.8 ppm and ~3.0 ppm, multiplets). Dimethylamino protons (~2.3 ppm, singlet).
¹³C NMR (CDCl₃)Aromatic carbons (~153, 145, 126, 112 ppm). Piperidine carbons (~50-60 ppm). Dimethylamino carbons (~40 ppm).
MS (ESI+)Expected [M+H]⁺ at m/z = 250.15
1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine ¹H NMR (CDCl₃)Aromatic protons shift upfield (~6.7 ppm and ~6.6 ppm, two doublets). A broad singlet for the -NH₂ protons (~3.5 ppm). Piperidine protons (~3.2 ppm and ~2.6 ppm, multiplets). Dimethylamino protons (~2.3 ppm, singlet).
MS (ESI+)Expected [M+H]⁺ at m/z = 220.18

Logical Workflow for Application in Drug Discovery

The true value of this compound is realized in its role as a versatile node in a synthetic tree. The workflow below illustrates its synthesis and subsequent conversion into a key aniline intermediate, which can then be diversified into a library of potential drug candidates.

G cluster_0 Synthesis of Intermediate cluster_1 Functional Group Interconversion cluster_2 Derivatization Pathways start1 4-(Dimethylamino)piperidine product This compound start1->product S_NAr (K_2CO_3, DCM) start2 1-Fluoro-4-nitrobenzene start2->product S_NAr (K_2CO_3, DCM) aniline 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine product->aniline Reduction (H_2, Pd/C) product->aniline amide Amide Library aniline->amide Acyl Halides, Carboxylic Acids sulfonamide Sulfonamide Library aniline->sulfonamide Sulfonyl Chlorides heterocycle Heterocycle Synthesis aniline->heterocycle Bifunctional Reagents

Figure 1. A logical workflow illustrating the synthesis and derivatization of the title intermediate.

Conclusion

This compound stands out as a strategically valuable intermediate for chemical research and pharmaceutical development. Its synthesis is straightforward, and its key functional feature—the nitro group—serves as a masked aniline, providing a gateway to a wide range of molecular diversity. The protocols and data presented in this guide offer researchers a reliable foundation for synthesizing, handling, and utilizing this compound in their synthetic campaigns.

References

  • PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Talaq, M. H., & Ahmed, A. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.
  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • Tota, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Google P
  • Patel, D. R., et al. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug.
  • Satheesh, V., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC. [Link]

  • Lee, K., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2012).
  • PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Appchem. N,N-DIMETHYL-1-(4-NITROPHENYL)-4-PIPERIDINAMINE. [Link]

  • Kumar, R., et al. (2010). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Foley, D. A., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • PubChem. N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Foley, D. A., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Piperidones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The reductive amination of piperidones is a cornerstone of modern synthetic organic chemistry, providing a robust and versatile method for the synthesis of N-substituted piperidines. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making the mastery of this reaction crucial for drug discovery and development professionals.[1][2] This guide offers a comprehensive overview of the reductive amination of piperidones, delving into the underlying mechanisms, comparing common experimental protocols, and providing detailed, field-proven procedures to ensure successful and reproducible outcomes.

The Chemical Logic of Reductive Amination

Reductive amination is a powerful two-step, one-pot process that transforms a carbonyl group, such as that in a piperidone, into an amine.[3] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4][5] This method elegantly avoids the common pitfalls of direct amine alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[4][6]

The overall transformation can be visualized as follows:

G Piperidone Piperidone Imine Imine/ Iminium Ion Piperidone->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Plus1 + Product N-Substituted Piperidine Imine->Product Reduction H2O H₂O Imine->H2O ReducingAgent [H] ReducingAgent->Product Plus2 +

Figure 1: Generalized workflow for the reductive amination of piperidones.

The key to a successful reductive amination lies in the choice of the reducing agent. An ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[7] This chemoselectivity prevents the wasteful formation of the corresponding alcohol from the piperidone.[4]

Selecting the Optimal Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination, each with its own advantages and specific applications. The choice of reagent is dictated by the reactivity of the piperidone and the amine, as well as the overall functional group tolerance required.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and highly selective reagent, often the preferred choice for a wide range of substrates.[7][8] It is particularly effective for one-pot reactions as it tolerates the mildly acidic conditions required for imine formation.[7]
Sodium Cyanoborohydride (NaBH₃CN) Another mild reducing agent that is stable under mildly acidic conditions (pH 4-5), which are optimal for imine formation.[4][9] Its use has declined somewhat due to the toxicity of cyanide byproducts.[6]
Sodium Borohydride (NaBH₄) A stronger reducing agent that can reduce both the iminium ion and the starting ketone.[9] It is typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[8]
Catalytic Hydrogenation (H₂/Catalyst) A "green" alternative that utilizes hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). This method is effective but may not be compatible with reducible functional groups such as alkenes, alkynes, or nitro groups.[6]

The Critical Role of N-Protecting Groups in 4-Piperidones

In many synthetic routes, the nitrogen of the piperidone ring is protected to prevent unwanted side reactions and to direct the regioselectivity of other transformations. The choice of this protecting group can significantly influence the outcome of the reductive amination.[10]

N-Protecting GroupImpact on Reductive Amination
Boc (tert-Butoxycarbonyl) The N-Boc group is widely used due to its stability under the mild conditions of reductive amination with reagents like sodium triacetoxyborohydride, often leading to good to excellent yields.[10] It is easily removed under acidic conditions (e.g., TFA, HCl in dioxane).[11][12]
Cbz (Carboxybenzyl) The N-Cbz group is also stable under many reductive amination conditions. However, it is susceptible to cleavage under catalytic hydrogenation, which can be strategically advantageous for a one-pot deprotection-amination sequence but undesirable if the protecting group needs to be retained.[10]
Benzyl (Bn) The N-Benzyl group is robust and stable under most reductive amination conditions.[10] Its removal is typically achieved through hydrogenolysis (catalytic hydrogenation).[10]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of N-protected 4-piperidones with different reducing agents. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Reductive Amination of N-Boc-4-piperidone using Sodium Triacetoxyborohydride

This is a widely applicable and reliable one-pot procedure.[7][8]

G Start Dissolve N-Boc-4-piperidone (1.0 eq) and amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DCE, DCM, or THF). Stir1 Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step. Start->Stir1 AddSTAB Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Stir1->AddSTAB Stir2 Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS. AddSTAB->Stir2 Quench Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir2->Quench Extract Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Quench->Extract Dry Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Extract->Dry Purify Purify the crude product by flash column chromatography. Dry->Purify

Figure 2: Workflow for reductive amination using NaBH(OAc)₃.

Materials:

  • N-Boc-4-piperidone

  • Amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in DCE, add the amine (1.0-1.2 equivalents).

  • If desired, add a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[10]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions to the stirred solution. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination of N-Benzyl-4-piperidone using Sodium Borohydride

This protocol is useful when using a less selective reducing agent like NaBH₄.

Materials:

  • N-Benzyl-4-piperidone

  • Amine (e.g., benzylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolve N-Benzyl-4-piperidone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol.

  • Stir the solution at room temperature for 2-4 hours to allow for the formation of the imine intermediate.[10]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions. Control the addition rate to manage any effervescence.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.[10]

Characterization of N-Substituted Piperidines

The successful synthesis of the desired N-substituted piperidine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The appearance of new signals corresponding to the introduced substituent and the shift of the piperidine ring protons and carbons are indicative of a successful reaction. Dynamic NMR studies may be necessary for conformationally flexible piperidine derivatives.[13][14][15][16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the amine substituent.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the piperidone and the appearance of N-H stretches (for secondary amine products) can be monitored.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the reaction time or temperature. The addition of a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation, particularly with less reactive ketones.[8] Ensure all reagents and solvents are anhydrous, as water can inhibit imine formation.

  • Side Reactions: The primary side reaction is the reduction of the starting piperidone to the corresponding alcohol. This is more prevalent with less selective reducing agents like NaBH₄. Using a milder reagent like NaBH(OAc)₃ can mitigate this issue.[4]

  • Purification Challenges: The basic nature of the amine product may cause streaking on silica gel during column chromatography. The addition of a small amount of triethylamine (~1%) to the eluent can improve the separation. Alternatively, purification can be performed on NH-silica gel.[18]

Conclusion

The reductive amination of piperidones is a highly reliable and versatile transformation for the synthesis of a diverse range of N-substituted piperidines. A thorough understanding of the reaction mechanism, the judicious selection of the reducing agent and N-protecting group, and careful execution of the experimental protocol are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement this critical reaction in their synthetic endeavors.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved from [Link]

  • Sodium cyanoborohydride. In Wikipedia. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 279-301.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5133.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Zlatopolskiy, B. D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Semantic Scholar. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(13), 8323–8374.
  • Zlatopolskiy, B. D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed. Retrieved from [Link]

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory. Retrieved from [Link]

  • Reductive amination. In Wikipedia. Retrieved from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PubMed Central. Retrieved from [Link]

  • The reductive amination reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PubMed Central. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. Retrieved from [Link]

Sources

Purification techniques for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Introduction

This compound is a substituted piperidine derivative with significant potential as a building block in medicinal chemistry and drug development. Its structure, which incorporates a basic piperidine ring, a tertiary amine, and an electron-withdrawing nitrophenyl group, makes it a versatile intermediate for synthesizing a range of more complex target molecules.[1][2] The presence of multiple functional groups, however, also presents a challenge for purification.

Achieving high purity of this compound is critical, as residual starting materials, byproducts, or reagents from its synthesis can interfere with subsequent reactions or biological assays, leading to unreliable results. Common impurities may include unreacted 4-nitroaniline or its derivatives, solvents, and side-products from the synthetic route.[3][4][5] This guide provides a detailed overview of the key physicochemical properties of the target compound and outlines robust, field-proven protocols for its purification using acid-base extraction, column chromatography, and recrystallization.

Physicochemical Profile and Strategic Considerations

A successful purification strategy is predicated on a thorough understanding of the compound's physical and chemical properties. The key characteristics of this compound are summarized below.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₃H₁₉N₃O₂-
Molecular Weight 249.31 g/mol Relevant for characterization (e.g., Mass Spectrometry).
Appearance Typically a yellow to brown solid.Visual indicator of purity; color may intensify with impurities.
Polarity HighThe nitro group and two nitrogen atoms confer significant polarity. This property is central to its behavior in chromatography, where it will strongly adhere to polar stationary phases like silica gel.[6][7]
Solubility Soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes.[8]Guides the selection of solvents for chromatography and recrystallization.
Basicity (pKa) The piperidine nitrogen is basic (estimated pKa of its conjugate acid is ~9-11, similar to other piperidines).[9][10][11]This is the most critical property for purification by acid-base extraction. The amine can be protonated by acid to form a water-soluble salt, enabling its separation from non-basic impurities.[12][13][14]
Overall Purification Strategy

The optimal purification workflow often involves a combination of techniques. A preliminary bulk purification using acid-base extraction can efficiently remove non-basic impurities. This is typically followed by a high-resolution technique like column chromatography to separate the target compound from closely related basic impurities, or recrystallization to achieve high crystalline purity.

Purification_Strategy Start Crude Product Extraction Acid-Base Extraction Start->Extraction Remove non-basic & acidic impurities Analysis Purity Check (TLC, NMR, LC-MS) Extraction->Analysis Chromatography Column Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Isolate amorphous solid End Pure Product (>98%) Chromatography->End Recrystallization->End Analysis->Chromatography Polar impurities remain Analysis->Recrystallization High purity achieved, further polishing needed Analysis->End Purity Goal Met

Caption: Decision workflow for purifying this compound.

Method 1: Purification by Acid-Base Extraction

Principle: This technique leverages the basicity of the piperidine nitrogen. By treating an organic solution of the crude material with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is ionic and thus preferentially dissolves in the aqueous phase, while neutral or acidic organic impurities remain in the organic phase. The layers are separated, and the aqueous layer is then basified to regenerate the neutral, water-insoluble amine, which can be recovered.[12][13][14]

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate fully. The protonated amine salt will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine this second aqueous extract with the first.

  • Back-Wash: Wash the combined aqueous extracts with a small portion of fresh organic solvent (DCM or EtOAc) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is greater than 10 (verify with pH paper). The neutral amine should precipitate out or form an oily layer.

  • Product Recovery: Extract the basified aqueous solution twice with a fresh organic solvent (DCM or EtOAc). The purified amine will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Acid_Base_Extraction cluster_org Organic Phase cluster_aq Aqueous Phase Crude Crude Product (Amine + Neutral Impurities) in DCM Salt Amine Salt (R₃NH⁺Cl⁻) in 1M HCl Crude->Salt Add 1M HCl, Shake Neutral Neutral Impurities in DCM PureOrg Pure Amine in DCM PureAmineAq Precipitated Pure Amine Salt->PureAmineAq Add 2M NaOH (pH > 10) PureAmineAq->PureOrg Extract with fresh DCM

Caption: Workflow for the acid-base extraction of the target amine.

Method 2: Purification by Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[6][7] Due to its high polarity, this compound will adsorb strongly to silica gel. A polar mobile phase is required to elute it from the column.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel (SiO₂) is acidic and can cause irreversible binding or "streaking" of basic amines. To counteract this, the mobile phase is typically modified with a small amount of a base like triethylamine (TEA) or ammonia.[15][16] This deactivates the acidic silanol groups on the silica surface, ensuring a sharp, symmetrical elution profile. Basic alumina can also be used as an alternative stationary phase.[15]

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system must be identified that provides a good retention factor (Rf) of ~0.2-0.3 on a TLC plate for the target compound. A common starting point for polar amines is a mixture of a moderately polar solvent and a highly polar solvent, such as 95:5 DCM/Methanol or 80:20 Ethyl Acetate/Hexanes, supplemented with 0.5-1% TEA.

Experimental Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude material on a silica gel plate and test various solvent mixtures (e.g., DCM/MeOH, EtOAc/Hexanes) containing 1% TEA. The ideal system will show good separation between the product spot and impurities, with an Rf of ~0.25 for the product.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes or DCM). Pack the column uniformly to avoid cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. For better resolution, pre-adsorb the sample onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound, add silica, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from TLC analysis. If separation is difficult, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the percentage of the more polar component (e.g., methanol).[16]

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis and Pooling: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Column_Chromatography Start Dry-load Crude Sample on Silica Gel Column Silica Gel Column Start->Column Elution Elute with DCM/MeOH + 1% TEA (Gradient Polarity) Column->Elution Collection Collect Fractions Elution->Collection TLC Analyze Fractions by TLC Collection->TLC Pooling Pool Pure Fractions TLC->Pooling Identify pure product End Evaporate Solvent Pooling->End

Caption: Experimental workflow for purification via flash column chromatography.

Method 3: Purification by Recrystallization

Principle: This method is ideal for obtaining highly pure, crystalline material from a product that is already substantially pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize out, leaving impurities behind in the solvent (mother liquor).[17]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For polar amines, polar protic solvents like ethanol or isopropanol are often good choices. A two-solvent system (e.g., dissolving in hot ethanol and adding a non-polar anti-solvent like hexanes until turbidity appears) can also be effective.[18]

  • Avoiding "Oiling Out": Amines are prone to separating as an oil instead of crystals, a phenomenon known as "oiling out."[19] This often happens when the solution is too concentrated or cooled too quickly. To prevent this, use a slightly larger volume of solvent and allow for slow cooling. Using a seed crystal can also promote proper crystal lattice formation.[19]

  • Salt Formation: If the free base fails to crystallize well, converting it to a salt (e.g., hydrochloride or acetate salt) can dramatically improve its crystallization properties due to the formation of a more rigid ionic lattice.[15][20]

Experimental Protocol
  • Solvent Screening: In small test tubes, test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a suitable one.

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Recrystallization Start Dissolve Crude Solid in Minimum Hot Solvent Filter Hot Filtration (if needed) Start->Filter Cool Slow Cooling to Room Temperature Filter->Cool Clear Solution IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry

Caption: Step-by-step process for the recrystallization of the final product.

Purity Assessment

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity and confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently obtain this compound of high purity, suitable for the most demanding applications in chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Online]. Available at: [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Online]. Available at: [Link]

  • Reddit. (2022). r/Chempros - Amine workup. [Online]. Available at: [Link]

  • Adamawa, M. B., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Petroleum and Gas Engineering, 2(1), 1-10.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available at: [Link]

  • Ross, A. D. S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2031-2037.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Online]. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Online]. Available at: [Link]

  • Zhang, Y., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Online]. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online]. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Online]. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Online]. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine. [Online]. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Online]. Available at: [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban. [Online].
  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. [Online].
  • Semantic Scholar. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. [Online]. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Online]. Available at: [Link]

  • Justia Patents. (2017). Process for the preparation of apixaban. [Online]. Available at: [Link]

  • Semantic Scholar. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. [Online]. Available at: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Online]. Available at: [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Online]. Available at: [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. [Online]. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Online]. Available at: [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the systematic development of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. The strategy detailed herein covers the entire workflow from initial analyte assessment and mass spectrometry optimization to chromatographic separation and final protocol definition. By employing a systematic approach, this guide serves as a comprehensive protocol for researchers, scientists, and drug development professionals requiring precise quantification of this and structurally similar basic pharmaceutical compounds.

Introduction and Analyte Characterization

This compound is a synthetic organic molecule featuring a piperidine core, two tertiary amine functionalities, and a nitrophenyl group. Its accurate quantification is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). The development of a reliable analytical method is therefore paramount.

Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₉N₃O₂

  • Monoisotopic Mass: 249.1477 g/mol

  • Structural Features: The presence of two tertiary amine groups makes the molecule basic. These sites are readily protonated, making the compound an ideal candidate for positive mode electrospray ionization (ESI+), a soft ionization technique that typically preserves the molecular ion.[1][2][3] The nitrophenyl and piperidine structures provide a balance of hydrophobicity and polarity, suggesting that reversed-phase chromatography is a suitable separation strategy.

Guiding Philosophy: A Systematic Approach to Method Development

A successful LC-MS/MS method is built on a logical and phased approach. Rushing to a final method without understanding the fundamentals of the analyte's behavior can lead to issues with robustness and reproducibility.[4][5] Our development process is staged to systematically optimize each critical component of the assay.

Method_Development_Logic cluster_0 Phase 1: Foundation cluster_1 Phase 2: Separation cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, MW, pKa) B Direct Infusion MS (Precursor & Product Ion ID) A->B Predicts Ionization C MS Parameter Optimization (CE, DP, EP) B->C Defines Transitions D Scouting Gradient (C18 Column) C->D Informs LC Start E Mobile Phase Optimization (pH, Organic) D->E Initial Retention F Gradient Refinement (Resolution & Peak Shape) E->F Improves Symmetry G Final Method Protocol F->G Defines Protocol H Performance Evaluation (Linearity, LLOQ) G->H Validation Metrics

Caption: Logical workflow for LC-MS/MS method development.

Mass Spectrometry Method Development

The goal of this stage is to define highly selective and sensitive Multiple Reaction Monitoring (MRM) transitions for the analyte. This is achieved by direct infusion of a standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

Precursor Ion Selection and Optimization

Given the basic nature of the analyte, Electrospray Ionization in Positive Mode (ESI+) was selected. The high voltage applied to the ESI probe generates a fine aerosol of charged droplets, from which gas-phase ions are liberated.[6][7] The protonated molecule, [M+H]⁺, was identified as the most abundant precursor ion.

  • Theoretical [M+H]⁺: m/z 250.15

  • Observed Precursor Ion (Q1): m/z 250.2

Instrument parameters such as declustering potential (DP) or cone voltage were optimized to maximize the intensity of the m/z 250.2 signal while minimizing in-source fragmentation.

Product Ion Selection and Collision Energy Optimization

Tandem mass spectrometry (MS/MS) relies on the fragmentation of the precursor ion in a collision cell to generate unique product ions.[8][9][10] This process, known as Collision-Induced Dissociation (CID), involves accelerating the precursor ions into a neutral gas (e.g., nitrogen or argon), converting their kinetic energy into internal energy and causing bond breakage.[11][12]

A product ion scan of the precursor (m/z 250.2) revealed several stable fragments. The most intense and structurally significant fragments were selected for the MRM transitions. Collision Energy (CE) was then optimized for each transition to yield the highest product ion intensity.

  • Hypothesized Fragmentation:

    • Fragment 1 (m/z 121.1): Corresponds to the 4-nitrophenyl moiety.

    • Fragment 2 (m/z 98.1): Corresponds to the dimethylaminopiperidine moiety following a ring opening or rearrangement.

Two MRM transitions were selected: one for quantification (the most intense) and one for confirmation.

ParameterOptimized ValueRationale
Ionization ModeESI PositiveBasic nature of the analyte due to tertiary amine groups.
Precursor Ion (Q1)m/z 250.2Protonated molecular ion [M+H]⁺.
Quantifier Ion (Q3)m/z 121.1Stable and most abundant fragment.
Qualifier Ion (Q3)m/z 98.1Second most abundant fragment for identity confirmation.
Declustering Potential (DP)80 VMaximizes precursor ion signal entering the collision cell.
Collision Energy (CE) - Quant35 eVOptimized for maximum intensity of the m/z 121.1 fragment.
Collision Energy (CE) - Qual45 eVOptimized for maximum intensity of the m/z 98.1 fragment.
Table 1: Optimized Mass Spectrometry Parameters.

Liquid Chromatography Method Development

The primary objectives for the chromatographic separation were to achieve a symmetrical peak shape, ensure retention away from the solvent front to avoid matrix effects, and maintain a short run time for high throughput.

Column and Mobile Phase Selection

A reversed-phase C18 column is the standard starting point for moderately polar small molecules.[4] To address the basic nature of the analyte, which can cause peak tailing due to interactions with residual silanols on the silica surface, specific mobile phase and column choices are critical.[13][14]

  • Column: A modern, high-efficiency C18 column with low silanol activity (e.g., 2.1 x 50 mm, 1.8 µm particle size) was chosen. Some modern columns also incorporate a positive surface charge to repel basic analytes, further improving peak shape.[15]

  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid. The acidic modifier is crucial as it protonates the analyte, ensuring it is in a single ionic state, and neutralizes residual silanols on the stationary phase, which significantly improves peak symmetry.

  • Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid. Acetonitrile was chosen for its low viscosity and UV transparency.

Gradient Optimization

A scouting gradient was first employed to determine the approximate elution conditions. This was followed by a focused gradient optimization to ensure a sharp, symmetrical peak with a retention time of approximately 2-3 minutes.

ParameterOptimized Value
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
0.00 min5% B
0.50 min5% B
3.00 min95% B
3.50 min95% B
3.51 min5% B
5.00 min5% B
Table 2: Optimized Chromatographic Conditions.

Final Analytical Method Protocol

This section provides the consolidated, step-by-step protocol for sample analysis. The workflow is designed for efficiency and robustness.

Final_Protocol_Workflow A 1. Sample Preparation (e.g., Protein Precipitation or Dilute-and-Shoot) B 2. LC Injection (5 µL into system) A->B C 3. Chromatographic Separation (5 min gradient) B->C D 4. Ionization & MS Detection (ESI+, MRM Mode) C->D E 5. Data Acquisition & Processing (Integration and Quantification) D->E

Caption: Final experimental workflow for sample analysis.

Protocol Steps:

  • Sample Preparation: For simple matrices (e.g., solutions), a "dilute-and-shoot" approach is sufficient. For complex biological matrices like plasma, protein precipitation is recommended.

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 5 minutes.

    • Transfer the supernatant to a new vial for injection.

  • LC System Setup: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • MS System Setup: Load the optimized MS parameters from Table 1.

  • Sequence Setup: Create a sequence including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Injection and Data Acquisition: Inject 5 µL of the prepared sample and acquire data using the conditions specified in Tables 1 and 2.

  • Data Processing: Process the acquired data using the appropriate software. Integrate the peak area for the quantifier MRM transition (250.2 -> 121.1). Generate a calibration curve using a linear regression model with 1/x² weighting.

Method Performance and Validation Considerations

While a full validation was not performed for this application note, the developed method is designed to meet typical industry standards for bioanalytical method validation as outlined by regulatory bodies like the FDA.[16][17][18] Key performance characteristics to be evaluated during a full validation would include:

  • Linearity: The method should be linear over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Sensitivity: A lower limit of quantification (LLOQ) should be established with a signal-to-noise ratio >10 and acceptable precision and accuracy.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Selectivity and Matrix Effect: The method must be free from significant interference from endogenous matrix components.

  • Stability: Analyte stability should be demonstrated under various storage and processing conditions.

Conclusion

A highly selective and sensitive LC-MS/MS method for the quantification of this compound has been successfully developed. The systematic approach, beginning with mass spectrometry tuning and followed by logical chromatographic optimization, provides a robust protocol suitable for high-throughput analysis in drug development and research environments. The detailed steps and rationale provided in this note serve as a practical guide for scientists tasked with developing similar analytical methods.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16][17]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Phenomenex. (2017). Improve Performance of Strongly Basic Molecules. Science Unfiltered. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. (General principles covered in various sources like Wikipedia and publisher sites). [Link][10]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link][4]

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1523, 2-15. [Link][14]

  • LGC Group. (2014). Guide to achieving reliable quantitative LC-MS measurements. [Link][5]

  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. [Link][19]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link][11]

Sources

Application Notes and Protocols for Cell-Based Assays Using N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold in Drug Discovery and the Promise of Novel Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets. Piperidine derivatives have been successfully developed as anticancer, anti-inflammatory, analgesic, and antiviral agents, among others.[1][3]

This application note focuses on N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine , a novel synthetic compound with unexplored biological potential. Its structure combines the versatile piperidine core with a 4-nitrophenyl group and a dimethylamino moiety. The nitrophenyl group is a common feature in pharmacologically active molecules and can be involved in various interactions, while the dimethylamino group can influence solubility and receptor binding.

Given the lack of pre-existing biological data for this specific molecule, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the initial biological characterization of this compound and similar novel chemical entities. We will proceed through a logical pipeline of cell-based assays, starting with broad cytotoxicity screening, moving to elucidation of the mechanism of cell death, and finally, exploring potential effects on key cell signaling pathways. This structured approach will enable a thorough initial assessment of the compound's therapeutic potential.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The Rationale for Initial Cytotoxicity Screening

The first essential step in characterizing any novel compound is to determine its effect on cell viability.[4][5] A cytotoxicity assay measures the concentration at which a compound induces cell death. This information is critical for several reasons:

  • Therapeutic Potential: High potency (a low IC50 value) against cancer cell lines may indicate potential as an anticancer agent.

  • Toxicity Profiling: Cytotoxicity in non-cancerous cell lines can be an early indicator of potential off-target toxicity.

  • Dose-Range Finding: The results of the cytotoxicity assay are crucial for determining the appropriate, non-lethal concentration range for use in subsequent, more nuanced mechanistic assays.[5]

We will utilize the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture your chosen cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineIC50 (µM) after 48h
Cancer Cell Line A (e.g., A549)Experimental Value
Cancer Cell Line B (e.g., HeLa)Experimental Value
Non-cancerous Cell Line (e.g., HEK293)Experimental Value

Part 2: Uncovering the Mechanism of Cell Death - Apoptosis vs. Necrosis

Rationale for Investigating the Mode of Cell Death

Should this compound demonstrate cytotoxic activity, the subsequent critical step is to determine how it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[7][8] Distinguishing between these is vital, as compounds that induce apoptosis are often preferred in therapeutic contexts, particularly in oncology, because apoptosis is a controlled process that does not typically elicit an inflammatory response.[9]

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining

The Annexin V/PI assay is the gold standard for differentiating between apoptotic and necrotic cells via flow cytometry.[7][10][11]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[7]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[7]

Detailed Protocol: Annexin V/PI Flow Cytometry Assay
  • Cell Treatment and Collection:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation (500 x g for 5 minutes).[7]

  • Cell Washing and Staining:

    • Wash the cells twice with cold PBS.[7]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.[11]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualization: Apoptosis Assay Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubate Incubate in Dark stain->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis: Live, Apoptotic, Necrotic flow->quadrant

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Part 3: Probing the Molecular Mechanism - Cell Signaling Pathway Analysis

Rationale for Investigating Cell Signaling

The biological effects of a compound are ultimately mediated by its interaction with cellular signaling pathways.[12][13] These complex networks of proteins and other molecules govern fundamental cellular processes such as proliferation, survival, and differentiation.[14][15] Identifying which pathways are modulated by this compound can provide deep insights into its mechanism of action and help identify its molecular target. Given that many piperidine-based drugs are kinase inhibitors, investigating common pro-survival and proliferation pathways is a logical starting point.[3][16]

Recommended Approach: Western Blotting for Key Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is a key event in many signaling cascades. We recommend probing for key proteins in pathways commonly deregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][15]

  • PI3K/Akt Pathway: A central regulator of cell survival, growth, and proliferation. A decrease in the phosphorylation of Akt (p-Akt) is a strong indicator of apoptosis induction.

  • MAPK/ERK Pathway: Primarily involved in cell proliferation and differentiation. Changes in the phosphorylation of ERK (p-ERK) can indicate an anti-proliferative effect.[15]

General Protocol: Western Blotting
  • Cell Lysis:

    • Treat cells with this compound for a short duration (e.g., 1-6 hours) to capture signaling events that precede cell death.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization: Hypothetical Signaling Pathway Modulation

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Compound N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine Compound->Akt Inhibits (Hypothetical)

Caption: Hypothetical Inhibition of the PI3K/Akt Survival Pathway.

Conclusion and Future Directions

This application note provides a structured, three-part experimental workflow to conduct a robust initial biological characterization of this compound. By systematically evaluating its cytotoxicity, determining its induced mode of cell death, and probing its effects on key signaling pathways, researchers can build a comprehensive preliminary profile of this novel compound.

The data generated from these assays will be instrumental in guiding future research. For instance:

  • Selective cytotoxicity against cancer cells would warrant further investigation in xenograft models and medicinal chemistry efforts to optimize potency and drug-like properties.[17]

  • Identification of a specific signaling pathway would lead to more targeted experiments, such as in vitro kinase assays or receptor binding studies, to pinpoint the direct molecular target.

  • Significant toxicity against non-cancerous cells might suggest exploration for other applications, such as antimicrobial agents, or indicate the need for structural modifications to improve the therapeutic index.[18]

By following the detailed protocols and interpretation guidelines presented herein, researchers can efficiently and effectively uncover the biological activity of novel piperidine derivatives, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9). Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Protocols in apoptosis identification and affirmation. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available from: [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Apoptosis Detection Assays. Available from: [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Available from: [Link]

  • The Scientist. (2015). Tools and Strategies for Studying Cell Signaling Pathways. Available from: [Link]

  • S-J. Lee, S. J., & H-H. Lim, H. H. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 268(2), 143-155. Available from: [Link]

  • Wikipedia. (n.d.). Cell signaling. Available from: [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Available from: [Link]

  • Khan, I., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1301, 137357. Available from: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4126-4140. Available from: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Horikawa, Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available from: [Link]

  • Li, Y., et al. (2016). Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening. ACS Chemical Biology, 11(7), 1839-1846. Available from: [Link]

  • MDPI. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Ananthan, S., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5695-5698. Available from: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Available from: [Link]

  • Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.

Sources

Application Notes and Protocols: N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold. This guide focuses on a specific derivative, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine , a compound that combines several key features for drug discovery. The 1-(4-nitrophenyl) moiety serves as a versatile synthetic handle and a potential pharmacophore, while the 4-(N,N-dimethylamino) group provides a basic center crucial for receptor interactions and favorable pharmacokinetic properties. These application notes provide a comprehensive overview of the synthesis, proposed applications, and detailed protocols for the biological evaluation of this compound, designed for researchers in drug development and medicinal chemistry.

Introduction to the Scaffold

This compound is a synthetic compound built upon the highly successful piperidine framework.[1] Its structure is notable for three key components:

  • The Piperidine Core: A six-membered nitrogen-containing heterocycle that provides a robust, sp³-rich scaffold, often improving the pharmacokinetic properties of a drug candidate.[2]

  • The N-(4-nitrophenyl) Group: The electron-withdrawing nitro group activates the phenyl ring for further functionalization. Critically, the nitro moiety can be readily reduced to an aniline, which serves as a key intermediate for the construction of amides, sulfonamides, and ureas, enabling the exploration of extensive structure-activity relationships (SAR).

  • The 4-(N,N-dimethylamino) Moiety: This tertiary amine provides a basic center, which is often critical for forming salt bridges with acidic residues in protein targets like kinases and G-protein coupled receptors. It also influences solubility and cell permeability.

The combination of these features makes this compound a valuable starting point for developing libraries of compounds aimed at various therapeutic targets. Its parent structure, 4-(4-nitrophenyl)piperidine, is recognized as a key intermediate in the synthesis of analgesics and anti-inflammatory agents.[3][4]

Physicochemical Properties

A summary of the key computed physicochemical properties of the title compound is presented below. These values are essential for initial assessment of its drug-like properties according to frameworks such as Lipinski's Rule of Five.

PropertyValueSignificance
Molecular Formula C₁₃H₁₉N₃O₂Provides elemental composition.
Molecular Weight 249.31 g/mol Falls within the drug-like range (<500 Da).
cLogP (Octanol/Water) 2.15Indicates moderate lipophilicity, favorable for cell permeability.
Topological Polar Surface Area (TPSA) 55.05 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 0Lacks hydrogen bond donating capability.
Hydrogen Bond Acceptors 5Can accept hydrogen bonds at nitro and nitrogen atoms.

Synthesis and Characterization Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The protocol below details a robust and scalable method.

Diagram of Synthetic Workflow

Synthetic Workflow A 1-Fluoro-4-nitrobenzene D SNAr Reaction (120°C, 12h) A->D B N,N-Dimethylpiperidin-4-amine B->D C DIPEA, DMSO C->D E This compound (Target Compound) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, LC-MS, HRMS) F->G

Caption: Synthetic route for this compound.

Protocol 3.1: Synthesis via SNAr

Materials:

  • 1-Fluoro-4-nitrobenzene

  • N,N-Dimethylpiperidin-4-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N,N-dimethylpiperidin-4-amine (1.0 eq).

  • Dissolve the amine in anhydrous DMSO (approx. 0.2 M concentration).

  • Add 1-Fluoro-4-nitrobenzene (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

    • Scientist's Note: DIPEA acts as a non-nucleophilic organic base to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Scientist's Note: The aqueous washes remove residual DMSO and DIPEA salts, simplifying the subsequent purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the structure and purity of the final compound.

  • LC-MS: Determine the purity and confirm the mass-to-charge ratio (m/z) of the product.

  • HRMS: Obtain the exact mass to confirm the elemental composition.

Proposed Medicinal Chemistry Applications

This scaffold is a promising starting point for several therapeutic areas. Below are two proposed applications grounded in the established pharmacology of related structures.

As a Scaffold for Kinase Inhibitors

The N-aryl piperidine motif is present in several known kinase inhibitors. The true utility of this scaffold is realized upon reduction of the nitro group.

Diagram of a Hypothetical Kinase Signaling Pathway

Kinase Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->RAF

Caption: Potential inhibition point in the MAPK signaling cascade.

Rationale:

  • Reduction of Nitro Group: The nitro group on the compound can be selectively reduced to a primary amine (-NH₂) using standard conditions (e.g., SnCl₂, Pd/C with H₂, or iron powder in acetic acid).

  • Amide Coupling: This newly formed aniline is a powerful synthetic handle. It can be coupled with a variety of carboxylic acids to generate a library of amides. This amide nitrogen can act as a crucial hydrogen bond donor, interacting with the "hinge region" of a kinase active site—a hallmark of many Type I and Type II kinase inhibitors.

  • SAR Exploration: The 4-(N,N-dimethylamino)piperidine can serve as a "solubilizing group" that occupies the solvent-exposed region of the ATP binding pocket.

As a Ligand for Central Nervous System (CNS) Receptors

Phenylpiperidine derivatives are classic scaffolds for targeting CNS receptors, including opioid, dopamine, and serotonin receptors.[5][6] The structure of this compound shares features with ligands for these targets.

Rationale:

  • Structural Similarity: The core structure is analogous to compounds known to possess high affinity for sigma (σ) receptors, which are implicated in various neurological disorders.[7]

  • Modulation of Properties: The nitro group offers a site for modification to fine-tune binding affinity and selectivity. For instance, its replacement with other electron-withdrawing or donating groups can probe the electronic requirements for receptor binding.

  • Blood-Brain Barrier Penetration: The calculated cLogP and TPSA suggest the compound has properties conducive to crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.

Biological Evaluation Protocols

The following protocols provide a starting point for assessing the biological activity of the title compound and its derivatives in the proposed applications.

Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., BRAF, MEK)

  • Corresponding substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Test compound (serial dilutions in DMSO)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the compound dilution. For control wells, add 1 µL of DMSO.

  • Prepare the kinase reaction buffer containing the kinase and its specific substrate. Add 2 µL of this mix to each well.

  • Prepare the ATP solution. To initiate the reaction, add 2 µL of the ATP solution to each well.

    • Scientist's Note: The final concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram of Cell Viability Assay Workflow

Cell Viability Workflow A Seed cancer cells in 96-well plate B Incubate 24h for cell adherence A->B C Add serial dilutions of test compound B->C D Incubate for 72h C->D E Add MTT or CellTiter-Glo® Reagent D->E F Incubate as per manufacturer's protocol E->F G Read Absorbance (MTT) or Luminescence (CTG) F->G H Calculate % Viability and determine GI₅₀ G->H

Caption: Standard workflow for assessing compound cytotoxicity.

Protocol 5.2: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A375 melanoma for a BRAF inhibitor)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a strategically designed chemical scaffold with significant potential in modern drug discovery. Its straightforward synthesis and the versatility of its functional groups allow for rapid generation of diverse chemical libraries. The protocols outlined herein provide a clear path from synthesis to initial biological evaluation. Future work should focus on the reduction of the nitro group and subsequent elaboration to build libraries targeting specific kinase families or CNS receptors. The inherent drug-like properties of the piperidine core make this scaffold an attractive starting point for developing novel therapeutics.

References

  • J&K Scientific LLC. 4-(4-Nitrophenyl)piperidine | 26905-03-3.
  • Chem-Impex. 4-(4-Nitrophenyl)piperidine.
  • Blot-Vol. Buy 1-(4-Nitrophenyl)-4-phenylpiperidine.
  • National Center for Biotechnology Information. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • ScienceDirect. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists.
  • Biosynth. 4-(4-Nitrophenyl)piperidine hydrochloride | 883194-93-2 | IKB19493.
  • MDPI.
  • Journal of Pharmaceutical Research International. New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis Tar.
  • Enamine. Analogues of Piperidine for Drug Design.
  • International Journal of ChemTech Research. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • PubMed Central.
  • ResearchGate.
  • ResearchGate. Piperidin-4-one: The Potential Pharmacophore.
  • ResearchGate.
  • PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low or non-existent yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagents.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, whether a pre-catalyst or generated in situ, may be inactive. This can be due to oxidation of the Pd(0) active species or impurities in the reaction mixture that poison the catalyst.

    • Solution:

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure a reliable source of active Pd(0).

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective in promoting the reaction.[2] Experiment with different ligands to find the optimal one for your specific substrate combination.

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Degas your solvent and reagents thoroughly.

  • Sub-optimal Base:

    • Cause: The choice and strength of the base are crucial for the deprotonation of the amine and regeneration of the catalyst.[2] An inappropriate base can lead to a stalled reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation. If you are using a weaker base, such as a carbonate, it may not be strong enough to facilitate the catalytic cycle efficiently.

  • Incorrect Solvent:

    • Cause: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.

    • Solution: Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Low Reaction Temperature:

    • Cause: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Typical temperatures range from 80-110 °C.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing a significant amount of side products, complicating purification. What are these impurities and how can I minimize their formation?

Answer:

Side product formation in the synthesis of this compound can arise from several pathways, including side reactions of the starting materials or the product itself.

Potential Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: The aryl halide (e.g., 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene) can be reduced to nitrobenzene. This is often a result of a competing reaction pathway where a beta-hydride elimination occurs from the palladium-amide intermediate.[1]

    • Mitigation:

      • Ligand Choice: Certain ligands can suppress this side reaction. Experiment with different phosphine ligands.

      • Amine Stoichiometry: Using a slight excess of the amine can sometimes favor the desired amination pathway.

  • Homocoupling of the Aryl Halide:

    • Cause: The aryl halide can couple with itself to form a biphenyl derivative. This is more common with more reactive aryl halides.

    • Mitigation: Ensure that the palladium catalyst and ligand are well-mixed and that the amine is present before the reaction is heated.

  • Reaction with the Nitro Group:

    • Cause: Under certain conditions, particularly with highly reactive palladium catalysts or at very high temperatures, the nitro group can be reduced.

    • Mitigation: Use the mildest effective reaction temperature and avoid overly reactive catalyst systems if nitro group reduction is observed.

Issue 3: Reaction Stalls Before Completion

Question: My reaction starts well, and I can see product forming, but it seems to stop before all the starting material is consumed. What could be causing this?

Answer:

A stalled reaction is often indicative of catalyst deactivation or a change in the reaction conditions over time.

Potential Causes & Solutions:

  • Catalyst Decomposition:

    • Cause: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures for extended periods.

    • Solution:

      • Lower Temperature/Shorter Time: If possible, try running the reaction at a slightly lower temperature for a longer duration.

      • Catalyst Loading: A slightly higher catalyst loading might be necessary to drive the reaction to completion, though this should be optimized to balance cost and efficiency.

  • Inhibition by Product or Byproducts:

    • Cause: The product or a byproduct formed during the reaction might be coordinating to the palladium center and inhibiting its catalytic activity.

    • Solution: This can be challenging to overcome. If this is suspected, a slow addition of the amine or aryl halide might help to keep the concentration of the inhibiting species low.

  • Base Consumption:

    • Cause: If there are acidic impurities in the reagents or solvent, the base can be consumed in side reactions, leading to a drop in the effective base concentration.

    • Solution: Ensure all reagents and the solvent are of high purity and are anhydrous.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Question: What are the primary synthetic routes for this compound?

Answer:

There are two main strategies for synthesizing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical method where an activated aryl halide, such as 1-fluoro-4-nitrobenzene, reacts with N,N-dimethylpiperidin-4-amine.[3] The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. This method is often simpler and does not require a metal catalyst.[3]

  • Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene) and N,N-dimethylpiperidin-4-amine.[1] This method is generally more versatile and can be used with a wider range of aryl halides.[1]

Reagent Selection

Question: Which aryl halide is best to use for this synthesis?

Answer:

  • For SNAr: 1-Fluoro-4-nitrobenzene is typically the most reactive and preferred substrate due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack.[3]

  • For Buchwald-Hartwig Amination: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene are common choices. While aryl bromides are generally more reactive in palladium catalysis, modern catalyst systems often provide excellent results with the more cost-effective aryl chlorides.

Reaction Monitoring

Question: What is the best way to monitor the progress of the reaction?

Answer:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the accurate determination of the relative amounts of starting materials, product, and any side products, and provides mass confirmation of the species present.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylpiperidin-4-amine (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Reagent Addition: Add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 eq) and N,N-dimethylpiperidin-4-amine (1.1-1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary

ParameterSNArBuchwald-Hartwig Amination
Catalyst NonePalladium pre-catalyst & phosphine ligand
Aryl Halide 1-Fluoro-4-nitrobenzene (preferred)1-Bromo- or 1-chloro-4-nitrobenzene
Base K2CO3, Et3NNaOtBu, K3PO4
Solvent DMF, DMSOToluene, 1,4-Dioxane
Temperature 80-120 °C80-110 °C
Advantages Simpler setup, no metal catalystBroader substrate scope, milder conditions
Disadvantages Requires activated aryl halideRequires inert atmosphere, catalyst cost

Visualizations

Reaction Scheme

Reaction_Scheme cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination ArylHalide_SNAr 1-Fluoro-4-nitrobenzene Product N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine ArylHalide_SNAr->Product + Amine, Base (e.g., K2CO3) in DMF/DMSO Amine N,N-dimethyl- piperidin-4-amine ArylHalide_BH 1-Bromo/Chloro-4-nitrobenzene Product_BH N,N-dimethyl-1-(4-nitrophenyl) piperidin-4-amine ArylHalide_BH->Product_BH + Amine, Pd Catalyst, Ligand, Base (e.g., NaOtBu) in Toluene/Dioxane Amine_BH N,N-dimethyl- piperidin-4-amine

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst CheckConditions Are the reaction conditions appropriate? Start->CheckConditions CheckReagents Are the reagents pure and anhydrous? Start->CheckReagents CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen different Pd pre-catalysts and ligands. Ensure inert atmosphere. CheckCatalyst->OptimizeCatalyst No CheckConditions->CheckReagents Yes OptimizeConditions Vary temperature, solvent, and base. CheckConditions->OptimizeConditions No PurifyReagents Purify/dry reagents and solvent. CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Glaser, J. A., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Deng, J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • Patil, S. S., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.
  • Arkat USA, Inc. (2024).
  • Google Patents. (2012).
  • National Institutes of Health. (2015).
  • Google Patents. (2015).
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • National Institutes of Health. (2010). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues.
  • ChemicalBook. N-phenylpiperidin-4-amine synthesis.
  • Google Patents. (2015).
  • ResearchGate. (2025). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles.
  • Google Patents. (2018).
  • National Institutes of Health. (2022).
  • Justia Patents. (2017).
  • National Institutes of Health. (2017).
  • Semantic Scholar. (2008).
  • CORE. (2010).
  • ResearchGate. (2025). (PDF)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.

Sources

Technical Support Center: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This molecule is a valuable intermediate in medicinal chemistry and materials science, often serving as a precursor for compounds with diverse biological activities. Its synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, is generally robust. However, like any chemical transformation, it is susceptible to side reactions and experimental pitfalls that can affect yield and purity.

As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the lone pair of electrons on the secondary amine nitrogen of N,N-dimethylpiperidin-4-amine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 4-halonitrobenzene (typically 4-fluoronitrobenzene).

The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG)—in this case, the nitro group (–NO₂) — positioned para to the leaving group (the halogen). This EWG is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] The subsequent loss of the halide leaving group restores the aromaticity of the ring, yielding the final N-arylated product.

Caption: The SNAr reaction mechanism for N-arylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Answer: Low or no product yield is a common issue that can typically be traced back to one of several factors related to reagents or reaction conditions.

  • Purity and Activity of Reagents:

    • N,N-dimethylpiperidin-4-amine: This amine is hygroscopic and can absorb atmospheric CO₂. Ensure it is pure and, if necessary, distill it before use.[3]

    • 4-Fluoronitrobenzene: While generally stable, ensure it is free from contaminants.

    • Base: The base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) must be anhydrous. The presence of water can hydrolyze the aryl halide and decrease the nucleophilicity of the amine.

  • Choice of Solvent:

    • The ideal solvent for SNAr reactions is a polar aprotic solvent like DMSO, DMF, or acetonitrile.[4] These solvents effectively solvate the cation of the base, leaving the anion more "naked" and reactive, while not interfering with the nucleophile through hydrogen bonding.

    • Using protic solvents (e.g., ethanol, water) is a common mistake. These solvents can form hydrogen bonds with the amine nucleophile, reducing its reactivity and slowing down or stopping the reaction.[4]

  • Reaction Temperature:

    • SNAr reactions often require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[4] If the reaction is sluggish at a lower temperature (e.g., 60 °C), incrementally increasing it to 90-120 °C can significantly improve the rate. However, excessively high temperatures can lead to decomposition and side reactions.[4]

  • Inadequate Base:

    • A base is required to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. If the base is too weak or used in insufficient quantity (a slight excess, e.g., 1.5-2.0 equivalents, is recommended), the resulting acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Question 2: I'm observing a significant amount of a byproduct that is not my desired product. What could it be?

Answer: The formation of unexpected byproducts often points to specific competing reaction pathways. Identifying the likely culprit is key to mitigating its formation.

  • Hydrodehalogenation: This is the replacement of the fluorine atom on the 4-nitrophenyl ring with a hydrogen atom, resulting in nitrobenzene. This side reaction can occur if there are trace hydride sources in the reaction mixture. To prevent this, ensure you are using anhydrous, high-purity solvents and reagents.

  • Formation of 4-Nitrophenol: If there is residual water in your reaction mixture, it can act as a nucleophile, attacking the 4-fluoronitrobenzene to form 4-nitrophenol. This is especially prevalent at higher temperatures. Rigorously drying all glassware, solvents, and reagents is crucial to prevent this.

  • Bis-arylation or Other Secondary Reactions: While less common with a secondary amine, impurities in the starting materials could lead to unexpected products. For example, if the N,N-dimethylpiperidin-4-amine is contaminated with a primary amine, this could lead to a different N-arylated product.

Side_Reactions Start 4-Fluoronitrobenzene SideProduct1 Nitrobenzene (Hydrodehalogenation) Start->SideProduct1 Trace Hydride Source (e.g., from solvent) SideProduct2 4-Nitrophenol (Hydrolysis) Start->SideProduct2 Water (H₂O) (Impurity) MainPath Desired Reaction with N,N-dimethylpiperidin-4-amine Start->MainPath

Caption: Common side reactions in the SNAr synthesis.

Question 3: My product is difficult to purify. It remains an oil or streaks badly on a silica gel column. What are the best purification strategies?

Answer: Purifying tertiary amines like the target product can be challenging due to their basicity and potential to interact strongly with silica gel.

  • Aqueous Workup: Before column chromatography, perform a thorough aqueous workup.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash with water to remove inorganic salts (like K₂CO₃ and KF).

    • A wash with a dilute aqueous acid solution (e.g., 1M HCl) can be used to protonate the basic product and pull it into the aqueous layer, leaving non-basic organic impurities behind. You can then re-basify the aqueous layer with NaOH and re-extract your product. This acid-base extraction is highly effective for purification.

    • Finish with a brine wash to remove residual water before drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Column Chromatography:

    • Deactivating Silica Gel: The acidic nature of standard silica gel can cause streaking and even decomposition of basic compounds. To mitigate this, you can "deactivate" the silica by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), in your eluent (e.g., hexanes/ethyl acetate).

    • Alternative Stationary Phases: If silica gel remains problematic, consider using a more neutral stationary phase like alumina (Al₂O₃).

  • Recrystallization: If the final product is a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexanes mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoronitrobenzene often preferred over 4-chloro- or 4-bromonitrobenzene? A1: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring.[1][5] The reactivity of the aryl halide is therefore governed by the electrophilicity of the carbon atom bearing the halogen, not the strength of the carbon-halogen bond. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect makes the ipso-carbon the most electrophilic and thus most susceptible to attack.[2][4] This leads to a reactivity trend of F > Cl > Br > I, which is the opposite of that seen in SN2 reactions.[2]

Q2: What is the optimal base for this reaction, and how much should be used? A2: A moderately strong, non-nucleophilic base is ideal. Anhydrous potassium carbonate (K₂CO₃) is a common, cost-effective choice. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is more expensive. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. A slight excess of the base (1.5 to 2.0 molar equivalents relative to the limiting reagent) is recommended to ensure that the acid generated during the reaction is fully neutralized.

Q3: How can I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate) to achieve good separation between the starting materials and the product. The starting 4-fluoronitrobenzene and the final product are both UV-active due to the nitrophenyl group. The starting amine is not UV-active but can be visualized by staining the TLC plate with potassium permanganate (KMnO₄) or ninhydrin. Alternatively, GC-MS or LC-MS can provide more quantitative and definitive tracking of the reaction components.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Aryl Halide 4-Fluoronitrobenzene (1.0 equiv)Highest reactivity in SNAr due to fluorine's electronegativity.[2]
Nucleophile N,N-dimethylpiperidin-4-amine (1.1-1.2 equiv)A slight excess ensures the complete consumption of the limiting aryl halide.
Base Anhydrous K₂CO₃ (1.5-2.0 equiv)Neutralizes the HF byproduct, preventing protonation of the amine nucleophile.
Solvent Anhydrous DMSO or DMFPolar aprotic solvent stabilizes the charged intermediate and enhances nucleophilicity.[4]
Temperature 90 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Typical Yield >85%Dependent on purity of reagents and adherence to anhydrous conditions.

Detailed Experimental Protocol

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Workflow A 1. Setup & Reagent Charging B 2. Reaction Under Inert Atmosphere (90-120 °C, 4-12h) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Reaction Cooldown & Quench (Add Water) C->D Reaction Complete E 5. Extraction (Ethyl Acetate & Water/Brine) D->E F 6. Drying & Concentration (Na₂SO₄ & Rotary Evaporation) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis.
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMSO (or DMF) to the flask. Add N,N-dimethylpiperidin-4-amine (1.1 equiv), followed by 4-fluoronitrobenzene (1.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the 4-fluoronitrobenzene is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate eluent system with 0.5% triethylamine) or by recrystallization to yield this compound as a solid.

References

  • Vertex AI Search. (2024). A General Strategy for N-(Hetero)
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Reddit. (2023).
  • Wikipedia.
  • ChemicalBook. 4-Piperidinoaniline synthesis.
  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • MDPI. (2022).
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • PubMed. (2010). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts. (2023).
  • Google Patents. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
  • PrepChem.com. Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • ResearchGate. (2014). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Google Patents.
  • PubMed Central (PMC). (2005). A Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.
  • Sigma-Aldrich. N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • ResearchGate. (2015).
  • PubMed Central (PMC). (2020).
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Symposion. (2025). A versatile route to N,N '-(peraryl)substituted 5,5 '-diamino-2,2 '-bithiophenes.
  • Google Patents.
  • Wikipedia.
  • PubChem. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.
  • Sarthaks eConnect. (2019).
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • World Journal of Pharmacy and Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Cardiff University.
  • YouTube. (2025). Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem.
  • Justia Patents. (2017).
  • ResearchGate. (2018).
  • MDPI. (2017). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

Sources

Technical Support Center: N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you overcome common challenges in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My final product is a persistent oil or waxy solid, not the expected crystalline material. What is causing this and how can I fix it?

Answer:

This is a common issue that can stem from several factors, primarily the presence of impurities that inhibit crystallization.

Potential Causes and Solutions:

  • Residual Solvent: Even trace amounts of solvents from the reaction or initial work-up can prevent your product from solidifying.

    • Solution: Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Presence of Unreacted Starting Materials or Byproducts: The synthesis of this compound, often a nucleophilic aromatic substitution reaction, can result in unreacted 1-fluoro-4-nitrobenzene or N,N-dimethylpiperidin-4-amine. Additionally, side reactions can generate impurities that are structurally similar to the desired product.

    • Solution 1: Column Chromatography: This is the most effective method for removing a wide range of impurities. A silica gel column is typically employed. Due to the basic nature of the piperidine nitrogen, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to prevent peak tailing.[1] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful.

    • Solution 2: Acid-Base Extraction: The basicity of the piperidine nitrogen allows for selective extraction. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Afterward, basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10 and extract the purified product back into an organic solvent.

  • Excess N,N-dimethylpiperidin-4-amine: If a large excess of this starting material was used, it can be challenging to remove.

    • Solution: In addition to column chromatography, a simple vacuum distillation (if the boiling point is significantly lower than the product's decomposition temperature) can be effective for removing this volatile starting material.

Question 2: After column chromatography, my yields are very low. Where is my product going?

Answer:

Low recovery after column chromatography is a frequent frustration. The basic nature of your compound is a key factor.

Potential Causes and Solutions:

  • Irreversible Adsorption to Silica Gel: Standard silica gel is slightly acidic and can strongly adsorb basic compounds like your product, leading to significant loss on the column.

    • Solution 1: Deactivated Silica: Use silica gel that has been pre-treated with a base. You can prepare this by making a slurry of silica gel in your mobile phase containing 1-2% triethylamine, then packing the column.

    • Solution 2: Basic Mobile Phase Modifier: As mentioned previously, adding a small amount of triethylamine or a few drops of ammonia to your eluent can significantly improve recovery by competing with your product for the acidic sites on the silica.[1]

  • Improper Mobile Phase Selection: If the mobile phase is not polar enough, your product will not move down the column. If it is too polar, it will elute too quickly with impurities.

    • Solution: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.4.[1] Test various combinations of solvents like hexanes, ethyl acetate, dichloromethane, and methanol.

  • Product Streaking on the Column: This leads to poor separation and product loss in mixed fractions.

    • Solution: This is often caused by applying the crude product to the column in a solvent that is too strong. Dissolve your crude material in a minimal amount of the initial, least polar mobile phase or a compatible, volatile solvent like dichloromethane. Alternatively, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.[1]

Question 3: My NMR spectrum shows broad peaks for the piperidine protons. Is my product impure?

Answer:

While broad peaks can indicate impurities, in the case of piperidine derivatives, they can also be a result of conformational dynamics.

Potential Causes and Solutions:

  • Chair-Chair Interconversion: The piperidine ring undergoes a rapid "chair-chair" flip at room temperature. On the NMR timescale, this can lead to the broadening of signals for the axial and equatorial protons.

    • Solution: Variable Temperature NMR (VT-NMR): Cooling the NMR sample (e.g., to 0°C or lower) can slow down this interconversion, resulting in sharper signals. Conversely, heating the sample can sometimes coalesce the broad peaks into a sharper average signal.

  • Protonation State: If there are trace acidic impurities, partial protonation of the piperidine nitrogen can lead to peak broadening.

    • Solution: Ensure your NMR solvent (e.g., CDCl3) is neutral. You can add a drop of D2O and shake the NMR tube; if an exchangeable proton (like N-H+) is the cause, its peak may shift or disappear.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If you suspect metal contamination from a catalyst used in the synthesis, passing a solution of your compound through a small plug of silica gel or celite before NMR analysis can sometimes remove these impurities.

II. Frequently Asked Questions (FAQs)

What is the best solvent system for recrystallizing this compound?

A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. For a moderately polar compound like this, consider solvent pairs such as:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl acetate/Hexanes

  • Toluene/Hexanes

To perform the recrystallization, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat until the solution is clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

What are the common impurities I should look for in my crude product?

The most likely impurities will depend on the synthetic route, but common ones include:

  • Unreacted 1-fluoro-4-nitrobenzene: The electrophile in the nucleophilic aromatic substitution.

  • Unreacted N,N-dimethylpiperidin-4-amine: The nucleophile.

  • Di-substituted products: If there are other reactive sites on the starting materials.

  • Products of side-reactions: Such as elimination products.

How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp (254 nm) for visualization, as the nitrophenyl group is a strong chromophore.[1] Staining with potassium permanganate or ninhydrin can also be effective for visualizing the amine-containing compounds. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

What are the expected analytical characteristics of pure this compound?
PropertyExpected Characteristic
Appearance Yellowish to orange crystalline solid
¹H NMR Signals corresponding to the nitrophenyl protons (aromatic region, likely two doublets), the piperidine ring protons (aliphatic region, may be complex due to coupling and conformational effects), and the N,N-dimethyl protons (a singlet in the aliphatic region).
¹³C NMR Peaks for the aromatic carbons (some shifted downfield due to the nitro group), the piperidine carbons, and the N,N-dimethyl carbons.
Mass Spec (ESI+) An [M+H]⁺ peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point range is indicative of high purity.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Develop an optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to 1:1), with the addition of 0.5% triethylamine. The target Rf for the product should be ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica gel bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Acid-Base Extraction
  • Dissolve the crude product in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the aqueous wash 2-3 times, collecting the aqueous layers.

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Slowly add 4 M NaOH (aq) with stirring until the pH is > 10.

  • Extract the aqueous layer with fresh EtOAc (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

IV. Visualizations

Purification_Workflow Crude Crude Product (Oil or Impure Solid) Decision1 Dissolves in Organic Solvent? Crude->Decision1 AcidBase Acid-Base Extraction Crude->AcidBase ColumnChrom Column Chromatography (Silica, +/- TEA) Decision1->ColumnChrom Yes Insoluble Insoluble Impurities (Filter off) Decision1->Insoluble No Recrystallize Recrystallization ColumnChrom->Recrystallize AcidBase->Recrystallize PureProduct Pure Crystalline Product Recrystallize->PureProduct Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution LowYield Low Yield after Column Chromatography Adsorption Irreversible Adsorption on Acidic Silica LowYield->Adsorption OilyProduct Product is an Oil, Not a Solid ResidualSolvent Residual Solvent OilyProduct->ResidualSolvent ImpurityPresence Starting Material or Byproduct Impurities OilyProduct->ImpurityPresence AddTEA Add Triethylamine (TEA) to Mobile Phase Adsorption->AddTEA DryLoad Use Dry Loading Technique Adsorption->DryLoad HighVac Dry Under High Vacuum ResidualSolvent->HighVac FurtherPurify Perform Acid-Base Extraction or Recrystallization ImpurityPresence->FurtherPurify

Caption: Troubleshooting logic for common purification issues.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine. Retrieved from

  • IRIS-Unibo. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Retrieved from

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • PubChem. (2025). N,N-Dimethylpiperidin-4-amine. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives. Retrieved from

  • ResearchGate. (2023). Synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. Retrieved from

  • PubChem. (2025). N-methyl-N-phenylpiperidin-4-amine. Retrieved from

  • RSC Publishing. (n.d.). Palladium-catalyzed formal (4+2) cycloaddition between alkyl amides and dienes initiated by the activation of C(sp3)−H bonds. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of apixaban. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of apixaban and intermediates thereof. Retrieved from

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Retrieved from

  • Semantic Scholar. (n.d.). A Simple and Straightforward Entry to Tetrahydropyridines and Piperidines from Ynamides. Retrieved from

  • Justia Patents. (2017). Process for the preparation of apixaban. Retrieved from

  • BOC Sciences. (n.d.). 4-(4-Nitrophenyl)aminopiperidine. Retrieved from

  • PubChem. (n.d.). Piperidine. Retrieved from

  • Biosynth. (n.d.). 4-(4-Nitrophenyl)piperidine hydrochloride. Retrieved from

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples. Retrieved from _

  • Google Patents. (2016). WO 2016/035007 A2. Retrieved from

  • Google Patents. (n.d.). Preparation of piperidine derivatives. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this and structurally similar basic compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to develop robust and reliable analytical methods.

Section 1: Understanding the Analyte: Physicochemical Properties

This compound is a basic compound containing two tertiary amine functional groups: one on the piperidine ring and a dimethylamino group. Its behavior in reversed-phase HPLC is largely dictated by its basicity and moderate hydrophobicity. The 4-nitrophenyl group provides a strong chromophore for UV detection.

Understanding these properties is the first step in designing a successful separation method. The basic nature of the molecule is the primary source of potential chromatographic issues, most notably peak tailing. This occurs due to strong interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[1]

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Chemical Structure

Contains two basic nitrogen centers and a UV-active nitrophenyl group.
Molecular Formula C₁₃H₂₀N₄O₂---
Molecular Weight 264.32 g/mol ---
pKa (Predicted) ~8.5-9.5 (Piperidine N), ~9.5-10.5 (Dimethylamino N)The compound will be protonated and positively charged at acidic to neutral pH. Mobile phase pH control is critical.
logP (Predicted) ~2.0-2.5Indicates moderate hydrophobicity, suitable for reversed-phase C18 or C8 columns.
UV λmax (Predicted) ~254-270 nm and ~380-410 nmThe nitrophenyl moiety allows for sensitive UV detection.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound.

Q1: Why is my peak severely tailing?

Answer: Peak tailing is the most common problem for this type of basic compound.[2] It occurs when the protonated amine groups on your molecule interact strongly with negatively charged, ionized silanol (Si-O⁻) groups on the surface of the silica-based column packing material.[3][4] This creates a secondary, non-hydrophobic retention mechanism that slows down a portion of the analyte molecules, resulting in a skewed, tailing peak.[1]

Quick Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the unwanted ionic interactions.[1][4][5]

  • Use a High-Purity Column: Employ a modern, high-purity, Type B silica column with high-density end-capping. These columns have a much lower concentration of accessible, acidic silanol groups.[3][4]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH on the column surface and can also help mask some of the residual silanol activity.[5]

Q2: My peak is fronting. What is the cause?

Answer: Peak fronting, where the peak is sloped at the front, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[6][7] If the sample is too concentrated, it saturates the stationary phase at the column inlet, causing molecules to travel down the column in a distorted band.[8] Alternatively, if your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the sample band will not load onto the column in a focused, narrow band, leading to fronting.[9]

Quick Solutions:

  • Reduce Sample Concentration: Dilute your sample and reinject.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still fully dissolves the analyte.

Q3: My retention time is drifting to shorter or longer times with every injection. Why?

Answer: Retention time drift is often a sign that the column is not fully equilibrated with the mobile phase.[10] This is especially true if the mobile phase contains additives like ion-pairing reagents or if you have recently changed the mobile phase composition. Other common causes include changes in mobile phase composition due to evaporation of the more volatile component (usually the organic solvent), temperature fluctuations around the column, or leaks in the pump or flow path.[11][12]

Quick Solutions:

  • Ensure Column Equilibration: Before starting your analysis, flush the column with at least 10-20 column volumes of the mobile phase.[10]

  • Check Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

  • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[10]

  • System Check: Inspect the system for any visible leaks and ensure the pump is delivering a stable flow rate.

Section 3: Systematic Troubleshooting Guides

For more persistent issues, a systematic approach is necessary. The following workflows will guide you through diagnosing and resolving common problems.

Workflow 1: Troubleshooting Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for basic analytes.

G start Start: Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.5 using a buffer (e.g., Formate, Phosphate). check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped (Type B Silica) column? check_ph->check_column Yes end_good Problem Solved: Peak shape is symmetrical. adjust_ph->end_good replace_column Action: Replace with a suitable high-purity C18 or polar-embedded column. check_column->replace_column No check_buffer Is buffer concentration adequate (10-50 mM)? check_column->check_buffer Yes replace_column->end_good increase_buffer Action: Increase buffer concentration to 25 mM or higher. check_buffer->increase_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes increase_buffer->end_good dilute_sample Action: Dilute sample by a factor of 10 and reinject. check_overload->dilute_sample Yes end_bad Problem Persists: Consider secondary causes (e.g., column contamination, extra-column dispersion). check_overload->end_bad No dilute_sample->end_good

Caption: A step-by-step workflow for diagnosing and fixing peak tailing.

Workflow 2: Troubleshooting Retention Time Instability

Use this decision tree to identify the source of shifting retention times.

G start Start: Retention Time (RT) is Unstable drift_type What is the nature of the shift? start->drift_type gradual_drift Gradual, unidirectional drift drift_type->gradual_drift Gradual Drift random_fluctuation Random, erratic fluctuation drift_type->random_fluctuation Random Fluctuation check_equilibration Is the column fully equilibrated? (>10-20 column volumes) gradual_drift->check_equilibration equilibrate Action: Equilibrate column for a longer period. check_equilibration->equilibrate No check_temp Is column temperature stable? check_equilibration->check_temp Yes end_good Problem Solved equilibrate->end_good use_oven Action: Use a column oven to maintain constant temperature. check_temp->use_oven No check_mp Is mobile phase fresh? Are bottles capped? check_temp->check_mp Yes use_oven->end_good remake_mp Action: Prepare fresh mobile phase. check_mp->remake_mp No check_mp->end_good Yes remake_mp->end_good check_pump Is there air in the pump or solvent lines? random_fluctuation->check_pump purge_pump Action: Degas mobile phase and purge the pump. check_pump->purge_pump Yes check_leaks Are there leaks in the system? check_pump->check_leaks No purge_pump->end_good fix_leaks Action: Tighten fittings and check for salt deposits. check_leaks->fix_leaks Yes check_leaks->end_good No fix_leaks->end_good

Sources

Technical Support Center: GC-MS Analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This resource is designed for researchers and drug development professionals to navigate the unique challenges presented by this molecule. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your troubleshooting efforts.

The structure of this compound, with its polar tertiary amine and thermally sensitive nitroaromatic group, presents specific hurdles in GC-MS analysis. This guide addresses the most common issues in a question-and-answer format, providing field-proven insights and validated protocols.

Frequently Asked Questions (FAQs)

Category 1: Peak Shape and Chromatography Issues

Question 1: I am observing significant peak tailing for my analyte. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue for this compound and is almost always caused by unwanted interactions between the polar amine groups and "active sites" within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or packing material. The basic amine functional groups adsorb onto these acidic sites through hydrogen bonding, delaying their travel through the system and causing the characteristic tailing shape.[1][2]

Troubleshooting Steps:

  • Inlet Maintenance (Highest Priority): The inlet is the most common source of activity.

    • Use a Deactivated Liner: Always use a liner that has been factory-deactivated (silanized). If you are unsure of your liner's history, replace it.

    • Regularly Replace the Liner and Septum: Matrix components can accumulate and create new active sites. Establish a routine replacement schedule.

  • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove impurities and prepare the stationary phase.

  • Column Trimming: If the front end of the column has become active from non-volatile residues, carefully trim 10-20 cm from the inlet side.[2]

  • Use a Suitable GC Column: Employ a column designed for amine analysis or a general-purpose, low-bleed column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms) that is known for its inertness.

Question 2: My peak is excessively broad or splitting into a doublet. What's going on?

Answer:

Broad or split peaks typically point to issues with the initial focusing of the analyte band at the head of the column.[2] For a compound like this compound, this can be related to injection parameters and solvent compatibility.

Causality and Solutions:

  • Improper Initial Oven Temperature: If the initial oven temperature is too high (i.e., close to or above the solvent's boiling point), the solvent and analyte will not condense and focus into a tight band at the column head. This is a common issue in splitless injection.[2]

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of your injection solvent.

  • Solvent Mismatch: Injecting a non-polar solvent (like hexane) onto a polar column (like a WAX column) can cause the solvent to bead up instead of wetting the stationary phase, leading to poor analyte focusing and split peaks.

    • Solution: Ensure your solvent polarity is compatible with the column's stationary phase. For a DB-5ms type column, solvents like dichloromethane or ethyl acetate are generally suitable.

  • Poor Injection Technique: A slow manual injection can introduce the sample over too long a period, causing a broad initial band.

    • Solution: Use an autosampler for consistent, fast injections. If injecting manually, do so quickly and smoothly.

Category 2: Analyte Degradation and Poor Sensitivity

Question 3: My analyte response is very low, and I see several smaller, earlier-eluting peaks. Is the compound degrading?

Answer:

Yes, this is a classic sign of thermal degradation. The nitrophenyl group in your molecule is thermally labile, meaning it can break down under the high temperatures of the GC inlet.[3][4] The C-N bond between the piperidine ring and the nitrophenyl group can cleave, or the nitro group itself can be lost. This degradation typically occurs in the hot inlet, where the analyte spends a significant amount of time before reaching the column.[5]

Troubleshooting Workflow for Thermal Degradation:

The diagram below outlines a systematic approach to diagnosing and mitigating thermal degradation.

G cluster_0 Diagnose Degradation cluster_1 Mitigate Degradation A Low Analyte Response & Unidentified Peaks B Perform Inlet Temperature Study (e.g., 250°C, 220°C, 180°C) A->B C Does Analyte/Degradant Ratio Improve at Lower Temp? B->C Analyze Results D Yes: Degradation Confirmed C->D E No: Issue is Elsewhere (e.g., sample prep, source) C->E F Use a Cooled Inlet (e.g., PTV) if available D->F G Switch to a Faster Injection (Split instead of Splitless) D->G H Use a Glass Wool Liner (Reduces contact with metal) F->H G->H I Consider Derivatization (See FAQ 5) H->I

Caption: Troubleshooting workflow for thermal degradation.

Key Actions to Reduce Degradation:

  • Lower the Inlet Temperature: This is the most effective solution. Systematically lower the inlet temperature in 20-30°C increments (e.g., from 250°C down to 180°C) and observe the ratio of your target analyte to the degradation products.

  • Minimize Inlet Residence Time: If using splitless injection, reduce the splitless hold time to the minimum required to transfer the sample to the column. Alternatively, switch to a split injection, which uses a high flow rate to move the sample through the inlet much faster.

  • Use a Programmable Temperature Vaporizer (PTV) Inlet: If available, a PTV inlet allows for a "cool on-column" type injection at a low initial temperature, followed by a rapid ramp to transfer the analyte. This minimizes the time the analyte spends in a hot environment.[6]

Question 4: My signal is inconsistent and drifts over a sequence of runs. What should I investigate?

Answer:

Inconsistent signal or "drifting" response points toward a contaminated system or developing leaks. Given the compound's structure, contamination of the mass spectrometer's ion source is a likely culprit. Less volatile components of your sample matrix, or the analyte itself if it is not fully eluting, can build up on the ion source lenses.

Systematic Checks:

  • Check for Leaks: Air leaks are detrimental to MS performance. Perform a system leak check. In the tune file, look for the presence of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen).[7]

  • Ion Source Contamination: This is a very common cause of sensitivity loss.[8] If sensitivity has decreased over time, the ion source likely needs cleaning. Follow the manufacturer's protocol for cleaning the ion source.

  • Sample Carryover: If you see a high response in one sample and a smaller-than-expected response in the next, you may have carryover.

    • Solution: Run a solvent blank after a high-concentration sample to check for "ghost peaks."[9] Improve your method by adding a high-temperature bake-out at the end of the run and using more thorough syringe rinsing.

Category 3: Advanced Method Optimization

Question 5: I've tried everything and still have poor peak shape and low response. Should I consider derivatization?

Answer:

Yes. When the inherent chemical properties of a molecule are incompatible with GC analysis, derivatization is a powerful solution.[10] Derivatization is a chemical reaction that converts a problematic functional group into one that is more suitable for GC.[11] For your analyte, the primary target for derivatization is the polar amine group.

Why Derivatize?

  • Improved Peak Shape: Derivatization replaces the active hydrogen on the amine (if it were a primary/secondary amine) or masks the polarity of the tertiary amine, which drastically reduces interactions with active sites, yielding sharp, symmetrical peaks.[1]

  • Increased Thermal Stability: The resulting derivative is often more stable at high temperatures.

  • Enhanced Volatility: The derivative may be more volatile, allowing it to elute at a lower temperature.[12]

Common Derivatization Strategies for Amines:

  • Acylation: Reacting the amine with an anhydride (e.g., Trifluoroacetic Anhydride - TFAA) to form an amide. Fluorinated derivatives also significantly enhance sensitivity for an Electron Capture Detector (ECD).[1]

  • Silylation: Reacting the amine with a silylating agent (e.g., BSTFA or MTBSTFA) to replace active hydrogens with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. Silylation is very common and effective for a wide range of compounds.[11]

Protocol: General Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol should be optimized for your specific concentration and matrix.

  • Sample Preparation: Evaporate the solvent from a known amount of your sample in a reaction vial under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to redissolve the sample, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.

Note: Always run a derivatized standard to confirm the reaction and determine the new retention time and mass spectrum.

Question 6: What are good starting parameters for a GC-MS method for this compound?

Answer:

The following table provides a robust starting point for method development. These parameters are designed to be conservative to minimize initial degradation while providing good chromatography.

ParameterRecommended Starting ConditionRationale
GC Inlet Splitless (0.75 min hold) or Split (20:1)Start with splitless for sensitivity. Switch to split if degradation is observed.
Inlet Temp 220 °CA lower starting point to minimize thermal degradation of the nitro group.
Liner Deactivated, Single Taper w/ Glass WoolWool promotes vaporization and traps non-volatiles, protecting the column.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard, inert carrier gas providing good efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (DB-5ms or equivalent)A common, inert column suitable for a wide range of analytes.
Oven Program 100°C (hold 1 min), ramp 15°C/min to 280°C, hold 5 minA typical program that should elute the compound in a reasonable time. Adjust as needed.
MS Parameters
Transfer Line 280 °CMust be hot enough to prevent analyte condensation.
Ion Source 230 °C (EI)Standard temperature for Electron Ionization.
Quadrupole 150 °CStandard temperature for the mass filter.
Scan Range m/z 50 - 450A wide enough range to capture the molecular ion and key fragments.

References

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Cruse, C. A., & Goodpaster, J. V. (2021). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Gregory, D. D., et al. (2018). Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate. ResearchGate. Retrieved from [Link]

  • Veri, T., et al. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. ScienceDirect. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

  • National Institute of Justice. (2021). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). Retrieved from [Link]

  • ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS?. Retrieved from [Link]

  • Lab-Training.com. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. Retrieved from [Link]

Sources

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and challenges related to the compound's stability, storage, and handling, offering troubleshooting advice and validated protocols to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Recommended conditions are:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Upon receipt, it is best practice to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize contamination.

Q2: My solid sample has developed a darker color over time. Is it degrading?

While this compound is expected to be a colored solid (likely yellow to brownish due to the nitrophenyl group), a significant darkening or change in color upon storage can indicate degradation.[3] Nitroaromatic compounds can be sensitive to light and air, leading to oxidative or other degradation pathways. If you observe a color change, it is crucial to re-analyze the purity of the material before use (see Protocol 2).

Q3: I observed a deep color change (e.g., purple or blood-red) when dissolving the compound in a basic solution. What is happening?

This is a known phenomenon for some nitroaromatic compounds. The presence of a strong base can lead to the formation of a highly colored, resonance-stabilized intermediate known as a Meisenheimer complex.[4] This indicates a chemical reaction is occurring and suggests that the compound is unstable in strongly basic conditions. It is advisable to avoid exposing the compound to strong bases unless it is a required step in a specific reaction mechanism.[5]

Q4: What are the primary chemical incompatibilities I should be aware of?

To prevent degradation or hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the amine functionalities and potentially the aromatic ring.[5]

  • Strong Bases: As discussed, strong bases can induce reactions and degradation.[4][5]

  • Heat and Sources of Ignition: Keep the compound away from heat, sparks, and open flames.[2][6]

  • Nitrosating Agents: In the presence of acidic conditions, nitrosating agents (e.g., nitrites) can react with the tertiary amine to form N-nitrosamine impurities, which are a significant concern in pharmaceutical development.[7]

Q5: My experimental results are inconsistent. How can I determine if compound stability is the issue?

Inconsistent results are a common sign of compound degradation. The issue could stem from the solid material degrading during storage or the compound being unstable in the experimental solution.

Troubleshooting Workflow: Investigating Inconsistent Results

Below is a systematic workflow to diagnose the root cause of inconsistency.

G start Inconsistent Experimental Results check_purity 1. Re-confirm Purity of Solid Stock start->check_purity prepare_fresh 2. Prepare Fresh Solution check_purity->prepare_fresh run_control 3. Run Key Experiment with Fresh Solution prepare_fresh->run_control results_ok Results Consistent? run_control->results_ok issue_solved Problem Solved: Previous solution likely degraded. results_ok->issue_solved Yes stability_study 4. Conduct Solution Stability Study (See Protocol 2) results_ok->stability_study No degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed modify_protocol Modify Protocol: - Use fresh solutions daily - Adjust solvent/pH - Lower temperature degradation_confirmed->modify_protocol Yes review_params Review Other Experimental Parameters: - Reagent quality - Instrument calibration - Procedural error degradation_confirmed->review_params No

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Q6: Could N-nitrosamine impurities form during my experiments or synthesis?

Yes, this is a critical consideration, especially in drug development. The structure of this compound contains a tertiary amine which can be susceptible to nitrosation. Formation of N-nitrosamine impurities requires a nitrosating agent (like nitrous acid, often formed from a nitrite salt and an acid) and a secondary or tertiary amine.[7]

Potential Degradation Pathway: N-Nitrosamine Formation

If your workflow involves acidic conditions and potential sources of nitrites (e.g., as contaminants in other reagents), there is a risk of forming a potentially genotoxic N-nitrosamine impurity.

G cluster_reactants Reactants cluster_products Potential Products compound This compound nitrosamine N-Nitrosamine Impurity compound->nitrosamine Acidic Conditions nitrosating_agent Nitrosating Agent (e.g., N₂O₃ from NaNO₂ + Acid) nitrosating_agent->nitrosamine

Caption: Reaction scheme for potential N-nitrosamine impurity formation.

Regulatory agencies require rigorous risk assessments for such impurities.[7] If your process involves these conditions, specialized analytical methods may be needed to detect and quantify any N-nitrosamines formed.

Experimental Protocols

Protocol 1: Recommended Handling and Solution Preparation

This protocol ensures user safety and minimizes compound degradation during handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood.[1][6]

  • Weighing: Weigh the required amount of the solid compound in a clean, dry container. Avoid leaving the stock container open for extended periods.

  • Solubilization: Add the desired solvent (e.g., DMSO, DMF, Methanol) to the solid. Use gentle vortexing or sonication if necessary to fully dissolve the compound.

  • Solution Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials. For aqueous buffers, it is highly recommended to prepare solutions fresh daily, as the compound's stability in aqueous media may be limited.

  • Disposal: Dispose of waste according to local, regional, and national regulations for chemical waste.[5]

Protocol 2: Assessing Compound Purity and Stability by HPLC-UV

This protocol provides a general method to assess the purity of your compound stock or to monitor its stability in a solution over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[8]

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or Formic Acid.

  • Sample of this compound.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (the nitrophenyl group provides strong UV absorbance).

  • Injection Volume: 10 µL

3. Procedure:

  • Purity Assessment (Time Zero):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

    • Inject the solution onto the HPLC system.

    • Integrate the peaks. The purity can be calculated as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally acceptable for most research applications.

  • Solution Stability Study:

    • Prepare a solution of the compound in your experimental solvent at the working concentration.

    • Immediately analyze a sample (t=0) as described above.

    • Store the solution under your exact experimental conditions (e.g., room temperature, 37°C).

    • Analyze aliquots of the solution at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Compare the chromatograms. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

4. Data Interpretation:

Time PointMain Peak Area% PurityNew Impurity PeaksStability Assessment
0 hr1,000,00099.5%NoneStable
4 hr995,00099.3%Minor peaks observedMinor degradation
24 hr850,00085.0%Significant new peaksUnstable, prepare fresh

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • American University of Beirut. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • S. G., S. K., & G, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(5), 633. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Strategic Considerations

Welcome to the technical support center for the synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine . This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale.

The target molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process, while robust, presents specific challenges during scale-up related to reaction kinetics, thermal safety, solvent selection, and product purification. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.

The core reaction involves the displacement of a fluoride leaving group from 1-fluoro-4-nitrobenzene by the secondary amine, N,N-dimethylpiperidin-4-amine. The reaction is facilitated by the strong electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.[1][2]

Reaction Scheme: 1-fluoro-4-nitrobenzene + N,N-dimethylpiperidin-4-amine → this compound + HF

This guide emphasizes safety, efficiency, and scalability, grounding all recommendations in established chemical principles and field-proven practices.

Safety First: Critical Hazard Analysis

WARNING: The scale-up of any chemical process, particularly one involving nitroaromatic compounds, must be preceded by a thorough safety review and risk assessment. Nitroaromatic compounds are known for their potential thermal instability and toxicity.[3][4][5]

Thermal Hazards

Nitroaromatic compounds can undergo exothermic decomposition, which can lead to thermal runaway if not properly controlled, especially in large volumes.[6]

  • Hazard: The decomposition can be autocatalytic and is accelerated by high temperatures and the presence of contaminants (e.g., bases, metals).[6]

  • Mitigation:

    • Calorimetry Studies: Before any large-scale run, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies to determine the reaction's heat flow, onset of decomposition temperature, and potential for gas generation.

    • Temperature Control: Ensure the reactor is equipped with an adequate cooling system to manage the reaction exotherm. Plan for emergency cooling contingencies.

    • Controlled Addition: Implement a slow, controlled addition of one reactant to the other to manage the rate of heat generation. Never mix all reagents at once at scale.

Chemical Toxicity

The starting material, 1-fluoro-4-nitrobenzene, and related nitroanilines are classified as toxic.[7][8][9] Assume the product has a similar toxicological profile until proven otherwise.

  • Hazard: Toxic if inhaled, ingested, or absorbed through the skin. May cause organ damage through prolonged or repeated exposure.[8]

  • Mitigation:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7] For large-scale operations, enhanced respiratory protection may be required.

    • Ventilation: Handle all materials in a well-ventilated area, such as a chemical fume hood or an appropriately engineered containment system.[10]

    • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid environmental release.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for scaling up this SNAr reaction?

A1: The ideal solvent is a balance of reaction performance and process safety/efficiency.

  • Laboratory Scale: Dipolar aprotic solvents like DMSO, DMF, or NMP are often used because they accelerate SNAr reactions by solvating the cation of any base used and poorly solvating the amine nucleophile, increasing its effective nucleophilicity.[11][12]

  • Scale-Up Challenges: These solvents have high boiling points, making them difficult to remove during workup, and are associated with toxicity and environmental concerns.[11]

  • Recommended for Scale-Up: Consider more process-friendly solvents like acetonitrile (ACN) or toluene , often in the presence of a phase-transfer catalyst if a biphasic system is used. Running the reaction at elevated temperatures in these solvents can achieve reasonable reaction rates.[13] The use of an excess of the amine nucleophile can sometimes serve as both reactant and base, simplifying the system.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages (for Scale-Up)
DMSO 189Excellent reaction rates; good solids solubility.High boiling point; difficult to remove; hygroscopic.
DMF 153Good reaction rates; versatile.High boiling point; thermal instability; toxicity concerns.
Acetonitrile 82Lower boiling point; easier to remove.Lower reaction rates than DMSO/DMF; may require higher T/P.
Toluene 111Good for heat transfer; immiscible with water (aids workup).Generally requires higher temperatures; poor reagent solubility.

Q2: Which base should I use and how much?

A2: The reaction generates hydrofluoric acid (HF), which must be neutralized. A non-nucleophilic base is required.

  • Common Choices: An inorganic base like powdered potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.

  • Stoichiometry: At least one equivalent of base is required to neutralize the HF produced. In practice, using a slight excess (1.1-1.5 equivalents) is recommended to drive the reaction to completion and account for any potential impurities or water content.

  • Consideration: Potassium carbonate is cost-effective and easy to remove by filtration, making it a good choice for scale-up. Organic amine bases can be more difficult to separate from the product, which is also an amine.

Q3: What is the typical reaction temperature and time?

A3: This is highly dependent on the solvent.

  • In DMSO or DMF , the reaction may proceed efficiently at temperatures ranging from 60°C to 100°C.

  • In acetonitrile or toluene , higher temperatures, often from 80°C to reflux, are typically required to achieve a reasonable rate.[13]

  • Monitoring is Key: Regardless of the conditions, the reaction should be monitored by a suitable analytical method (e.g., HPLC, TLC, GC) to determine completion. Do not rely on a fixed time. A typical endpoint is when the concentration of the limiting reagent (e.g., 1-fluoro-4-nitrobenzene) is less than 1% of its initial value.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Problem 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled, with significant starting material remaining after 24 hours. What should I do?

A: This is a common issue often related to insufficient reactivity or deactivation of reagents.

  • Root Cause Analysis:

    • Insufficient Temperature: Is the reaction temperature high enough for the chosen solvent? SNAr reactions are often much slower in solvents like ACN compared to DMSO.[13]

    • Ineffective Base: Is the base strong enough and has it been effectively dispersed? Inorganic bases like K₂CO₃ can be ineffective if they are not finely powdered or if agitation is poor.

    • Water Content: Excess water can hydrolyze the activated electrophile (1-fluoro-4-nitrobenzene) and can also solvate the nucleophile, reducing its reactivity. Ensure all reagents and the solvent are sufficiently dry.

    • Nucleophile Protonation: If the base is not scavenging the generated acid effectively, the amine nucleophile will become protonated and non-nucleophilic, halting the reaction.

  • Solutions:

    • Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C, while carefully monitoring for impurity formation and any signs of thermal instability.

    • Check Base & Agitation: Ensure the base is finely powdered and that agitation is sufficient to maintain a good suspension. If using an organic base, ensure it is of high purity.

    • Add More Base: If you suspect incomplete acid scavenging, a carefully controlled addition of more base may restart the reaction.

Problem 2: Formation of Significant Impurities

Q: My HPLC analysis shows several significant unknown peaks. What are the likely side reactions?

A: Impurity profiles can reveal the underlying issues in the reaction.

  • Potential Side Reactions:

    • Hydrolysis: Reaction of 1-fluoro-4-nitrobenzene with water (if present) to form 4-nitrophenol. This is more likely at high temperatures and with strong bases.

    • Solvent Reaction: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

    • Thermal Decomposition: As discussed in the safety section, overheating can lead to decomposition of the starting material or product.[3][14]

    • Bis-Aryl Ether Formation: If 4-nitrophenol is formed via hydrolysis, it can act as a nucleophile itself, reacting with another molecule of 1-fluoro-4-nitrobenzene to form an unwanted diaryl ether impurity.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry the solvent and reagents before use.

    • Lower Reaction Temperature: If possible, lower the reaction temperature and compensate with a longer reaction time or a more effective solvent.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, though this is less common for SNAr unless reagents are air-sensitive.

Problem 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure product. It's an oil, or it crystallizes poorly.

A: Product isolation is a critical step in achieving the desired quality and yield at scale.

  • Root Cause Analysis:

    • Residual Solvent: High-boiling solvents like DMSO are notoriously difficult to remove completely and can keep the product oily.

    • Impurity Contamination: The presence of impurities can inhibit crystallization (oiling out) or lead to the formation of an impure solid.

    • Incorrect pH during Workup: As an amine, the product's solubility is highly dependent on pH. It is soluble in acidic aqueous solutions and soluble in organic solvents at neutral or basic pH.

  • Solutions:

    • Solvent Selection: If possible, re-develop the process in a lower-boiling solvent like acetonitrile or ethyl acetate.

    • Azeotropic Removal: If using a solvent like toluene, residual water can be removed by azeotropic distillation before proceeding.

    • Acid/Base Extraction: A classic and effective purification method for amines.

      • Dissolve the crude product in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).

      • Wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Separate the aqueous layer, cool it (e.g., in an ice bath), and then slowly add a base (e.g., NaOH solution) to re-neutralize the pH > 10.

      • The free-base product should precipitate out or can be extracted with a fresh portion of organic solvent.

    • Crystallization: Screen various solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate, or mixtures thereof) to find suitable conditions for crystallization.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification process.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation p1 Charge Reactor with Solvent and Base (e.g., Toluene, K2CO3) p2 Inert with N2 and Start Agitation p1->p2 p3 Heat to Target Temperature (e.g., 90°C) p2->p3 r1 Charge N,N-dimethylpiperidin-4-amine p3->r1 Reactor Ready r2 Start Slow Addition of 1-fluoro-4-nitrobenzene (dissolved in solvent) r1->r2 r3 Maintain Temperature & Monitor by HPLC/TLC (Target: <1% SM) r2->r3 w1 Cool Reaction to Room Temperature r3->w1 Reaction Complete w2 Filter to Remove Inorganic Base w1->w2 w3 Aqueous Wash/ Acid-Base Extraction w2->w3 w4 Solvent Swap to Crystallization Solvent w3->w4 w5 Crystallize Product, Filter, and Wash w4->w5 w6 Dry Product Under Vacuum w5->w6

Caption: High-level workflow for the scaled-up synthesis.

Troubleshooting: Low Yield Decision Tree

This diagram provides a logical path for diagnosing the cause of low reaction yields.

G start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 sub_no No: Incomplete Reaction q1->sub_no No sub_yes Yes: SM Consumed q1->sub_yes Yes c1 Check: Temp, Base Activity, Agitation, Water Content sub_no->c1 q2 Are there significant impurities in crude? sub_yes->q2 sub_impure Yes: Side Reactions q2->sub_impure Yes sub_clean No: Crude is relatively clean q2->sub_clean No c2 Check for: Hydrolysis, Over-temperature, Solvent Decomposition sub_impure->c2 c3 Investigate Product Loss during Workup/Isolation (e.g., pH, extraction solvent) sub_clean->c3

Caption: Decision tree for diagnosing low product yield.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV. Link

  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Link

  • Sigma-Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet. Link

  • Aldrich. (2012). 4-Nitroaniline - Safety Data Sheet. Link

  • Elemental Microanalysis Ltd. (2024). 4-NITROANILINE - Safety Data Sheet. Link

  • Loba Chemie. (2015). 4-NITROANILINE AR MSDS. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Link

  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Link

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Link

  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Link

  • BenchChem. (2025). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. Link

  • Cooks, R. G., et al. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. Link

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Link

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Link

  • MDPI. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Link

  • ResearchGate. (2014). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Link

  • Ambeed. (n.d.). Nucleophilic Aromatic Substitution with Amine. Link

  • Kempe, K., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Link

  • Buncel, E., & Um, I.-H. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Link

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Link

  • Foroudi, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Monatshefte für Chemie - Chemical Monthly. Link

  • ResearchGate. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Link

  • ResearchGate. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Link

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.... Link

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Link

  • Journal of the American Chemical Society. (2018). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Link

  • Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Link

  • Google Patents. (2015). WO 2015/162551 Al. Link

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Link

  • Arkat USA. (2022). An alternative synthetic strategy to construct apixaban analogues. Link

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Link

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms.... Link

  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis. Link

  • Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban. Link

  • Google Patents. (1996). US5489689A - Preparation of piperidine derivatives. Link

  • Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof. Link

  • Justia Patents. (2017). Process for the preparation of apixaban. Link

Sources

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may arise during experimental use. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the accuracy and reproducibility of your results.

I. Understanding the Molecule: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting. The molecule's structure, featuring a weakly basic piperidine amine and a polar nitroaromatic group, dictates its solubility behavior.

Based on its structure, we can predict key parameters that influence its solubility:

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~249.31 g/mol Standard for small molecules; moderate solubility expected.
Predicted logP 2.0 - 3.0Indicates moderate lipophilicity; likely more soluble in organic solvents than in water.
Predicted pKa 8.5 - 9.5The piperidine nitrogen is a weak base. Solubility will be highly dependent on pH.[1][2]

These values are estimations based on chemical structure and may vary. Empirical determination is recommended for precise applications.

II. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound.

FAQ 1: My compound won't dissolve in aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is the most common issue and is expected due to the compound's chemical nature. As a weak base, this compound is predominantly in its neutral, less soluble form at physiological pH (7.4).[3][4]

Root Cause Analysis:

  • pH-Dependent Solubility: The compound's piperidine nitrogen has a predicted pKa around 8.5-9.5. At pH 7.4, it is not sufficiently protonated to become a highly soluble salt.[5][6]

  • Hydrophobicity: The 4-nitrophenyl group contributes to the molecule's overall hydrophobicity, further limiting its solubility in aqueous media.

Solutions:

  • pH Adjustment: The most effective strategy is to lower the pH of your solvent. By acidifying the solution to a pH at least 2 units below the compound's pKa (e.g., pH < 6.5), you can protonate the piperidine nitrogen, forming a more soluble hydrochloride or other salt. A small amount of dilute HCl (e.g., 0.1 N) can be used.[4][7]

  • Use of Co-solvents: For many biological assays, preparing a concentrated stock solution in an organic solvent is standard practice.[8][9]

    • DMSO: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock (e.g., 10-50 mM).[10][11]

    • Ethanol or Methanol: These are also viable options, though they may be less effective than DMSO for highly concentrated stocks.[7][12]

FAQ 2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when a compound is rapidly transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[13][14]

Root Cause Analysis:

  • Solvent Polarity Shift: The sudden and dramatic increase in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final aqueous medium.

  • Localized High Concentration: Adding the DMSO stock too quickly creates localized zones of high compound concentration, initiating precipitation before the solution can be homogenized.[14]

Solutions:

  • Optimize Dilution Protocol: The method of dilution is critical. Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[13] This ensures rapid dispersion and prevents localized supersaturation.

  • Control Final DMSO Concentration: Maintain a low final concentration of DMSO in your assay, typically between 0.1% and 0.5%.[14] While DMSO aids solubility, higher concentrations can be toxic to cells or interfere with assay components.

  • Use a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the aqueous buffer can help maintain the compound's solubility by forming micelles.

FAQ 3: Can I heat the solution to improve solubility?

Gentle warming can be a useful technique, but it must be approached with caution.

Recommendations:

  • Gentle Warming: A water bath set to 30-40°C can aid in the dissolution of the initial stock solution in an organic solvent like DMSO.[13]

  • Caution: Avoid excessive heat, as it can lead to the degradation of the compound. Never heat aqueous solutions containing the compound for extended periods without first confirming its thermal stability.

  • Post-Warming: Always allow the solution to return to room temperature to ensure the compound remains in solution. If it precipitates upon cooling, the concentration is too high for that solvent system at room temperature.

III. Troubleshooting Guides & Protocols

Guide 1: Protocol for Preparing a 10 mM Stock Solution

This protocol provides a standardized method for preparing a reliable stock solution, which is the foundation of reproducible experiments.[8][12]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For a 1 mL stock at 10 mM (0.010 mol/L), with a MW of 249.31 g/mol : Mass (mg) = 1 mL * (1 L / 1000 mL) * 0.010 mol/L * 249.31 g/mol * 1000 mg/g = 2.49 mg

  • Weigh Compound: Accurately weigh approximately 2.5 mg of the compound into a sterile vial. Record the exact weight.

  • Add Solvent: Based on the exact weight, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 249.31 ( g/mol )] / 10 (mmol/L)

  • Dissolve: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously until all solid is completely dissolved. Gentle warming (37°C) may be applied if needed.[13]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles or haze.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Guide 2: Troubleshooting Precipitation in Aqueous Buffers

Use this decision tree to diagnose and solve precipitation issues when preparing your final working solution.

G start Precipitation Observed in Aqueous Working Solution q1 Is the final DMSO concentration > 1%? start->q1 s1 Action: Reduce final DMSO concentration to 0.1-0.5%. Re-evaluate. q1->s1 Yes q2 Was the DMSO stock added quickly to the buffer? q1->q2 No s1->q2 s2 Action: Re-prepare solution. Add stock drop-wise to vigorously stirring buffer. q2->s2 Yes q3 Is the final compound concentration too high? q2->q3 No s2->q3 s3 Action: Lower the final working concentration. Determine max solubility empirically. q3->s3 Likely q4 Is the buffer pH ≥ 7? q3->q4 Unsure end Solution Remains Clear s3->end s4 Action: If compatible with assay, lower buffer pH to < 6.5 to protonate the compound. q4->s4 Yes q4->end No / Incompatible s4->end

Fig 1. Decision workflow for troubleshooting precipitation.

IV. References

  • BenchChem. (2025). Addressing ML095 precipitation issues in experimental buffers. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for Preparing "Compound X" Stock Solutions. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting precipitation of Salifluor in aqueous solutions. BenchChem Technical Support.

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

  • He, Y., et al. (2022). Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. Molecular Pharmaceutics. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]

  • Vertex AI Search. (n.d.). Solubility and pH of amines.

  • Waters. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Zhang, Q., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics. [Link]

Sources

How to improve the reaction conditions for N-arylation of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A-735, Rev. 4.0

Welcome to the Technical Support Center for N-arylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-aryl piperidine scaffolds, which are crucial components in a wide range of pharmaceuticals.[1] This resource provides in-depth answers to common challenges encountered during these synthetic transformations, with a focus on the widely used Buchwald-Hartwig amination.[1][2]

Troubleshooting Guide

Low yields, incomplete reactions, or the formation of side products can be common hurdles in the N-arylation of piperidines. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials, consider the following potential causes and solutions.

Potential Causes & Recommended Actions

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure that the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. For more consistent results, consider using an air-stable precatalyst, such as XPhos Pd G3, which simplifies reaction setup and ensures the correct palladium-to-ligand ratio.[3]
Inappropriate Ligand The choice of ligand is critical, especially for challenging substrates like sterically hindered piperidines or electron-rich aryl chlorides.[2] Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often effective.[3] If one ligand is not performing well, screening a panel of different ligands is a prudent step.
Insufficiently Strong Base A strong, non-nucleophilic base is typically required to deprotonate the piperidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][4] If you are using a weaker base like potassium carbonate (K₂CO₃), you may need to increase the reaction temperature, which could lead to catalyst decomposition.[3]
Low Reaction Temperature Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[2] If the reaction is sluggish, cautiously increasing the temperature in 10 °C increments may improve the rate. However, be aware that excessively high temperatures can promote side reactions.[4]
Presence of Oxygen or Moisture The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.[3] Ensure that all glassware is oven-dried, the solvent is anhydrous and degassed, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[3]
Troubleshooting Flowchart

This flowchart provides a visual guide to systematically troubleshoot a low-yielding N-arylation reaction.

G start Low or No Conversion catalyst Is the catalyst system optimal? (Pd source, ligand, ratio) start->catalyst conditions Are reaction conditions appropriate? (Temperature, solvent, inertness) catalyst->conditions No sol_catalyst Screen different ligands (e.g., XPhos, RuPhos). Use an air-stable precatalyst. Optimize Pd:ligand ratio (1:1 to 1:2). catalyst->sol_catalyst Yes base Is the base appropriate? (Strength, solubility) conditions->base No sol_conditions Increase temperature incrementally (80-110°C). Ensure solvent is anhydrous and degassed. Use Schlenk techniques for inert atmosphere. conditions->sol_conditions Yes reagents Are starting materials pure? base->reagents No sol_base Switch to a stronger base (e.g., NaOtBu). Consider base solubility in the chosen solvent. base->sol_base Yes sol_reagents Purify piperidine and aryl halide. Ensure reagents are dry. reagents->sol_reagents Yes end Improved Yield sol_catalyst->end sol_conditions->end sol_base->end sol_reagents->end

Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired N-aryl piperidine.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionHow to Minimize
Hydrodehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.[4]This can be promoted by higher temperatures and certain bases.[4] Try lowering the reaction temperature or screening different, less sterically hindered bases.[4]
Aryl Halide Homocoupling Two molecules of the aryl halide couple to form a biaryl byproduct.This is more common with highly reactive aryl halides.[3] Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N bond formation can help.[3]
Bis-arylation (for piperazine) If using piperazine, both nitrogen atoms can be arylated.Use an excess of piperazine or slowly add the aryl halide to the reaction mixture.[5] Alternatively, use a mono-protected piperazine, such as N-Boc-piperazine.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the N-arylation of a sterically hindered piperidine?

For sterically hindered substrates, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally recommended.[2][3] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[3] Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 can often provide more consistent results.[3]

Q2: Can I use a weaker base than sodium tert-butoxide?

While strong bases like NaOtBu are generally preferred for their effectiveness, they may not be suitable for substrates with base-sensitive functional groups.[4] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[4]

Q3: What is the best solvent for a Buchwald-Hartwig amination of piperidine?

Toluene and 1,4-dioxane are common and effective solvents for these reactions.[4][6] Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields.[4] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[4][7] It is crucial that the solvent is anhydrous and deoxygenated.[3]

Q4: How do I ensure my reaction is truly under an inert atmosphere?

Exclusion of oxygen is critical for the stability of the Pd(0) catalyst.[3] To ensure anaerobic conditions:

  • Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.[3]

  • Use Schlenk techniques: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[3]

  • Maintain an inert atmosphere: Throughout the reaction, use a balloon or a bubbler to maintain a slight positive pressure of nitrogen or argon.[3]

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Piperidine

This protocol describes a typical setup for the N-arylation of piperidine with an aryl bromide.

Materials:

  • Piperidine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), piperidine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add the anhydrous, degassed toluene (5-10 mL per mmol of the limiting reagent) to the flask.[2]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[2]

High-Throughput Screening Workflow for Reaction Optimization

A Design of Experiments (DoE) approach can be used to rapidly evaluate multiple reaction parameters and identify optimal conditions.[8]

G start Define Reaction Parameters (Catalyst, Ligand, Base, Solvent, Temp.) doe Design of Experiments (DoE) (e.g., Fractional Factorial) start->doe hts High-Throughput Experimentation (Automated Synthesis Platform) doe->hts analysis Analysis of Results (LC-MS, Yield Calculation) hts->analysis model Statistical Modeling (Identify Key Factors) analysis->model optimization Optimization & Validation (Run Reaction at Predicted Optimum) model->optimization

Caption: A workflow for high-throughput screening to optimize N-arylation conditions.

References

  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Yasmeen, F., Ahmad, M., Aslam, S., Zubair, M., & Naqvi, S. A. R. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 0(0).
  • Technical Support Center: Functionalization of Piperidine Analogues. Benchchem.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.com.
  • Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem. Benchchem.
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. Benchchem.
  • Jensen, K. H., & Skrydstrup, T. (2015). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 19(1), 238-244. Available from: [Link]

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). Chemistry. Available from: [Link]

  • Millet, A., Larini, P., Clot, E., & Baudoin, O. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. Available from: [Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725-1739. Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. Available from: [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. Available from: [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. Available from: [Link]

  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. Available from: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2021). The Journal of Organic Chemistry, 86(17), 12051-12060. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2016). Journal of the American Chemical Society, 138(49), 15881-15884. Available from: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). Tetrahedron Letters, 59(15), 1461-1464. Available from: [Link]

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. ResearchGate. Available from: [Link]

  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. Benchchem.
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018). Molecules, 23(6), 1421. Available from: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development. Available from: [Link]

  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Chemical Communications, 51(25), 5366-5369. Available from: [Link]

  • Optimizing reaction conditions for N-arylation of piperazine. Benchchem.
  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (2014). Science, 343(6174), 988-991. Available from: [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). Organic Letters, 20(13), 3813-3817. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry, 87(17), 11523-11532. Available from: [Link]

Sources

Technical Support Center: Navigating the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of piperidine derivatives. As a cornerstone in medicinal chemistry and drug development, the piperidine scaffold's synthesis is pivotal.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to dissect the causality behind experimental outcomes, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the handling and synthesis of piperidine and its derivatives.

Q1: My purified piperidine has developed a yellow tint upon storage. What causes this, and how can I rectify it?

A: A yellow discoloration in piperidine is a frequent observation and is typically due to oxidation products.[2][3] While this may not impact all downstream applications, for high-purity requirements, repurification is recommended.

  • Cause: The secondary amine in the piperidine ring is susceptible to air oxidation over time, leading to the formation of colored impurities.

  • Solution: The most effective method to remove these colored impurities is distillation.[2]

  • Prevention: To prevent re-occurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]

Q2: I'm finding it difficult to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this happening?

A: The difficulty in separating piperidine and pyridine by simple fractional distillation is due to the formation of a constant boiling azeotropic mixture.[2][4] This mixture, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a constant temperature of about 106.1°C under atmospheric pressure.[2]

  • Solution 1: Azeotropic Distillation: One approach is to use azeotropic distillation with water.

  • Solution 2: Selective Salt Formation: A more effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine will react with carbon dioxide (CO₂) to form a solid carbonate salt, while the less basic pyridine will not. This allows for separation by filtration.[4] The free piperidine can then be liberated from the salt by treatment with a strong base like sodium hydroxide (NaOH).[4]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly during storage. What is the likely cause?

A: This is a common phenomenon with amines. The crystallization is likely due to the formation of a salt. Piperidine and its derivatives can react with atmospheric carbon dioxide to form a carbonate salt.[2]

  • Resolution: The crystals can often be redissolved. To prevent this, it is advisable to handle and store piperidine solutions under an inert atmosphere.[2]

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines. However, the aromaticity of the pyridine ring and potential catalyst poisoning can present challenges.[2]

Issue 1: Low or No Conversion of Pyridine
  • Potential Cause 1: Catalyst Deactivation/Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[2] The piperidine product itself can also inhibit catalyst activity.

    • Solution: Ensure the purity of the pyridine starting material and solvents. Consider using a catalyst less prone to poisoning, such as rhodium.[5]

  • Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer: The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure to overcome the aromaticity.[2]

    • Solution: Increase the hydrogen pressure incrementally. Ensure efficient stirring to improve gas-liquid mixing.[5]

  • Potential Cause 3: Inactive Catalyst: The catalyst batch may be inactive.

    • Solution: Test the catalyst on a known, reliable reaction to confirm its activity.[5]

Issue 2: Presence of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine)
  • Potential Cause: Incomplete Reaction: This can be due to insufficient reaction time, low catalyst loading, or catalyst deactivation before the reaction is complete.[2][5]

    • Solution: Increase the reaction time or the catalyst loading. A fresh portion of the catalyst can also be added.[5]

Issue 3: Over-reduction and Ring Opening
  • Potential Cause: Harsh Reaction Conditions: Over-reduction involves the hydrogenolysis of the C-N bond in the piperidine ring, leading to ring-opened byproducts like pentylamines.[5] This is more likely to occur at high temperatures and pressures.

    • Solution: Employ milder reaction conditions. Rhodium-based catalysts (such as Rh/C) can be more effective than palladium under less harsh conditions (e.g., 60-80 °C).[2]

Issue 4: Low Diastereoselectivity
  • Potential Cause: Catalyst and Substrate Effects: The choice of catalyst and the substitution pattern on the pyridine ring can influence the stereochemical outcome. For instance, hydrogenation over PtO₂ in acidic media often favors the formation of the cis isomer.[2]

    • Solution: Screen different catalysts and solvents. The stereochemical outcome can be highly substrate-dependent, so optimization is key.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 3-5 atm).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.[2]

  • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the catalyst, and then proceed with standard aqueous workup and purification.[2]

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Pyridine Conversion catalyst Check Catalyst Activity & Purity start->catalyst pressure Increase H2 Pressure start->pressure stirring Improve Stirring start->stirring temp Optimize Temperature start->temp fresh_catalyst Use Fresh/Different Catalyst (e.g., Rh) catalyst->fresh_catalyst purify_sm Purify Starting Materials catalyst->purify_sm increase_pressure Incrementally Increase Pressure pressure->increase_pressure efficient_mixing Ensure Efficient Gas-Liquid Mixing stirring->efficient_mixing gradual_temp Gradually Increase Temperature temp->gradual_temp

Caption: Troubleshooting Decision Tree for Low Pyridine Conversion.

Troubleshooting Guide: Aza-Prins Cyclization for Piperidine Synthesis

The aza-Prins cyclization is a powerful method for constructing substituted piperidines from homoallylic amines and aldehydes.[6] Achieving high diastereoselectivity is often the primary challenge.

Issue: Low Diastereoselectivity
  • Potential Cause 1: Suboptimal Acid Catalyst: The choice of Lewis or Brønsted acid is critical for activating the imine and influencing the transition state geometry.[6]

    • Solution: Screen a variety of acid catalysts (e.g., InCl₃, Sc(OTf)₃, TFA).

  • Potential Cause 2: Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby impacting the diastereomeric outcome.[6]

    • Solution: Evaluate a range of solvents with varying polarities (e.g., CH₂Cl₂, MeCN, THF).

  • Potential Cause 3: Reaction Temperature: Temperature can significantly influence the selectivity of the reaction.[6]

    • Solution: Experiment with a range of temperatures, starting from lower temperatures and gradually increasing.

  • Potential Cause 4: Substrate Structure: The steric and electronic properties of both the homoallylic amine and the aldehyde can dictate the preferred reaction pathway.[6]

    • Solution: If possible, modify the substrates. For example, using cyclic dienes can sometimes lead to higher diastereoselectivities.[2]

Data Summary: Impact of Reaction Parameters on Aza-Prins Cyclization
CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
InCl₃CH₂Cl₂2585:1578
Sc(OTf)₃CH₂Cl₂2592:885
TFACH₂Cl₂2560:4090
Sc(OTf)₃MeCN2588:1282
Sc(OTf)₃CH₂Cl₂095:580

This is representative data and actual results will vary based on specific substrates.

G cluster_reactants Reactants cluster_process Reaction Steps amine Homoallylic Amine imine Imine/Iminium Ion Formation (+ Acid Catalyst) amine->imine aldehyde Aldehyde aldehyde->imine cyclization Intramolecular Cyclization imine->cyclization trapping Nucleophilic Trapping cyclization->trapping product Substituted Piperidine trapping->product

Caption: General Mechanism of the Aza-Prins Cyclization.

Strategic Use of Protecting Groups in Piperidine Synthesis

The nucleophilicity and basicity of the piperidine nitrogen often require the use of protecting groups to ensure chemoselectivity.[7] The choice of protecting group is a critical strategic decision.[7]

Q: Which protecting group should I choose for my 4-anilinopiperidine scaffold?

A: The ideal protecting group should be introduced in high yield, remain stable during subsequent reaction steps, and be cleaved selectively without affecting other functional groups.[7] The three most common choices are Boc, Cbz, and Fmoc.

Comparison of Common Amine Protecting Groups
Protecting GroupIntroduction ReagentDeprotection ConditionStabilityKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)(Boc)₂OStrong acids (e.g., TFA, HCl)[7]Stable to base, hydrogenolysis, weak acids[7]Robust, high-yielding, volatile byproducts[7]Requires strong acidic conditions for removal[7]
Cbz (Carboxybenzyl)Cbz-ClCatalytic hydrogenolysis (H₂, Pd/C) or strong acids[7]Stable to mild acidic and basic conditions[7]Orthogonal to Boc and Fmoc groupsRequires specialized equipment for hydrogenolysis[7]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-ClBase (e.g., 20% piperidine in DMF)[7]Stable to acid and hydrogenolysis[7]Very mild, basic deprotection conditions[7]Labile to primary and secondary amines
Experimental Protocol: Boc Protection of 4-Anilinopiperidine
  • Materials: 4-Anilinopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).[7]

  • Procedure:

    • Dissolve 4-anilinopiperidine (1 equivalent) and triethylamine (1.2 equivalents) in DCM.

    • Cool the solution to 0°C.

    • Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to yield the Boc-protected product.

G start 4-Anilinopiperidine protected Protected 4-Anilinopiperidine (e.g., Boc, Cbz, Fmoc) start->protected Protection synthesis Further Synthesis (Reaction on other parts of the molecule) protected->synthesis Stable deprotected Deprotected Derivative synthesis->deprotected Deprotection final_product Final Product deprotected->final_product

Caption: General Workflow for Protection and Deprotection Strategies.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem.
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Piperidine Synthesis - DTIC.
  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.

Sources

Technical Support Center: Enhancing the Resolution of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and facing challenges in achieving optimal chromatographic resolution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you develop robust and reliable analytical methods.

Understanding the Molecule: Physicochemical Properties

This compound is a substituted piperidine derivative. Its structure, featuring a basic piperidine ring with two amine functionalities and a nitrophenyl group, presents specific challenges in reversed-phase chromatography. The key to a successful separation lies in understanding and controlling the interactions between the analyte and the stationary phase.

The piperidine ring contains two basic nitrogen atoms: a tertiary amine within the ring (part of the N-phenylpiperidine structure) and a dimethylamino group at the 4-position. These basic sites are prone to protonation, making the molecule's retention and peak shape highly sensitive to the mobile phase pH.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for my compound?

Peak tailing is the most common issue when analyzing basic compounds like this one.[4] It is primarily caused by secondary interactions between the protonated amine groups on your molecule and negatively charged, acidic silanol groups present on the surface of silica-based stationary phases.[4][5][6] This interaction is a form of ion-exchange and slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Q2: What is the single most important parameter to control for this compound's separation?

Mobile phase pH. The pH dictates the ionization state of both the analyte and the stationary phase silanols.[1][2][3][7] Controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes. For basic compounds, you generally want the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[1][3]

Q3: Should I use an acidic or basic mobile phase?

Both are viable options and should be screened during method development.

  • Low pH (e.g., pH 2-3): At this pH, the analyte's basic amines will be fully protonated (positively charged). Importantly, the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be suppressed (neutral), which significantly reduces the unwanted secondary interactions causing peak tailing.[4][8][9]

  • High pH (e.g., pH 9-11): At this pH, the analyte will be in its neutral, free-base form. This makes it more hydrophobic, leading to longer retention on a reversed-phase column.[1] While the silanols will be deprotonated (negatively charged), the neutral state of the analyte minimizes strong ionic interactions. This approach requires a pH-stable column.[8]

Q4: My compound is not retained and elutes near the solvent front in reversed-phase HPLC. What should I do?

This typically happens when the analyte is too polar for the chosen conditions, often under acidic mobile phases where the compound is fully ionized.[1][10] To increase retention, you can:

  • Switch to a high pH mobile phase to neutralize the compound and increase its hydrophobicity.[10]

  • Use a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity.

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography) if the compound remains too polar for reversed-phase.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter and provides a logical path to their resolution.

Problem 1: Poor Peak Shape (Tailing)
Potential Cause Step-by-Step Solution Scientific Rationale
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the aqueous mobile phase to pH 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[4][5][8] 2. Add a Competing Base: If low pH is not sufficient, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to your mobile phase.[4][5][11] 3. Use a Modern, End-Capped Column: Switch to a high-purity, Type B silica column with end-capping or a hybrid particle technology column.[4][5][8]Lowering the pH protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with the positively charged analyte.[4] A competing base like TEA is protonated and preferentially interacts with the residual silanols, effectively masking them from the analyte.[5][8] Modern columns have fewer accessible silanol groups, inherently reducing tailing for basic compounds.[4]
Column Overload 1. Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject again. 2. Reduce Injection Volume: If dilution is not possible, decrease the volume of sample injected onto the column.[5]Injecting too much mass onto the column can saturate the stationary phase, leading to peak distortion. If the peak shape improves upon dilution, mass overload was the likely cause.[5][11]
Extra-Column Dead Volume 1. Check Fittings: Ensure all tubing connections between the injector, column, and detector are secure and properly seated. 2. Minimize Tubing Length: Use the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing.[5][9]Dead volume in the flow path causes band broadening and can contribute to peak tailing. This is especially noticeable for early-eluting peaks.[5]
Problem 2: Inadequate Resolution from Impurities

G start Poor Resolution opt_selectivity Optimize Selectivity (α) start->opt_selectivity opt_efficiency Optimize Efficiency (N) start->opt_efficiency opt_retention Optimize Retention (k') start->opt_retention sub_ph Change Mobile Phase pH (e.g., switch from low to high pH) opt_selectivity->sub_ph Most Impactful sub_organic Change Organic Modifier (Acetonitrile vs. Methanol) opt_selectivity->sub_organic Most Impactful sub_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) opt_selectivity->sub_column Most Impactful sub_flow Decrease Flow Rate opt_efficiency->sub_flow sub_particle Use Smaller Particle Size Column (e.g., 3.5 µm to 1.8 µm) opt_efficiency->sub_particle sub_gradient Decrease Gradient Slope (Shallow Gradient) opt_retention->sub_gradient sub_strength Decrease Mobile Phase Strength (Lower % Organic) opt_retention->sub_strength

Caption: Troubleshooting workflow for improving chromatographic resolution.

Parameter to Optimize Step-by-Step Solution Scientific Rationale
Selectivity (α) 1. Modify Mobile Phase pH: A change from acidic to basic pH (or vice-versa) is the most powerful tool to alter selectivity for ionizable compounds.[1][2][12] 2. Change Organic Solvent: If using acetonitrile, switch to methanol, or try a ternary mixture. 3. Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase).Selectivity is the measure of separation between two peaks. Changing pH alters the analyte's polarity and charge, dramatically affecting its interaction with the stationary phase relative to other components.[12] Different organic solvents and stationary phases provide unique intermolecular interactions (e.g., pi-pi, dipole-dipole), which can be exploited to separate co-eluting peaks.
Efficiency (N) 1. Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). 2. Use a Longer Column or Smaller Particles: Increase column length or switch to a column packed with smaller particles (e.g., sub-2 µm for UHPLC).Efficiency relates to the narrowness of the peaks (a higher plate count, N, gives narrower peaks). Lower flow rates can improve efficiency by allowing for better mass transfer. Smaller particles reduce diffusion paths, leading to significantly narrower peaks and better resolution.
Retention (k') 1. Adjust Mobile Phase Strength: For reversed-phase, decrease the percentage of the organic solvent to increase the retention of all components. 2. Use a Shallower Gradient: If running a gradient, decrease the slope (e.g., from 5-95% B in 10 min to 5-95% B in 20 min).Increasing the retention factor (k') moves peaks away from the void volume and can improve the resolution of early eluting compounds. A shallower gradient increases the effective retention of analytes on the column, allowing more time for separation to occur.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Method Development

This protocol outlines a systematic approach to determine the optimal mobile phase pH.

Objective: To evaluate the effect of low vs. high pH on the retention, peak shape, and selectivity of this compound.

Materials:

  • HPLC or UHPLC system with UV detector

  • Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm)

  • pH-stable reversed-phase C18 column for high pH work

  • HPLC-grade water, acetonitrile, formic acid, and ammonium hydroxide (or ammonium bicarbonate)

  • Sample of this compound dissolved in a weak solvent (e.g., 50:50 water:acetonitrile)

Procedure:

Part A: Low pH Condition

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v, approximate pH 2.7). Filter and degas.

  • Prepare Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Equilibrate System: Equilibrate the column with an initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 column volumes.

  • Run Gradient: Inject the sample and run a generic scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Analyze Data: Observe the retention time, peak shape (tailing factor), and resolution from any impurities.

Part B: High pH Condition

  • Prepare Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate buffer and adjust the pH to 10.0 with ammonium hydroxide. Filter and degas.

  • Prepare Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Equilibrate System: CRITICAL: Ensure you are using a high-pH stable column. Flush the system thoroughly to remove all traces of the acidic mobile phase before introducing the basic mobile phase. Equilibrate the new column as in Part A.

  • Run Gradient: Inject the sample and run the same scouting gradient.

  • Analyze Data: Compare the retention time, peak shape, and selectivity to the low pH condition. The analyte should be more retained at high pH.

Data Comparison Table:

ParameterLow pH (e.g., pH 2.7)High pH (e.g., pH 10.0)
Retention Time (min) Record ValueRecord Value
Tailing Factor Calculate ValueCalculate Value
Resolution (Rs) to Closest Impurity Calculate ValueCalculate Value
Peak Height/Area Record ValueRecord Value
Protocol 2: Chiral Separation Considerations

While the target molecule, this compound, is achiral, its precursors or related impurities may be chiral. If you need to resolve stereoisomers of a related piperidine compound, chiral chromatography is necessary.[13][14][15][16][17]

Objective: To screen for enantioselective separation of a chiral piperidine derivative.

Workflow Diagram:

G start Need Chiral Separation csp_select Select Chiral Stationary Phases (CSPs) - Polysaccharide-based (Amylose/Cellulose) - Protein-based - Pirkle-type start->csp_select mode_select Select Chromatographic Mode csp_select->mode_select rp_mode Reversed-Phase (RP) Aq./Organic Mobile Phase mode_select->rp_mode np_mode Normal-Phase (NP) Alkane/Alcohol Mobile Phase mode_select->np_mode sfc_mode SFC Mode CO2/Co-solvent mode_select->sfc_mode screen Screen CSPs with different modes rp_mode->screen np_mode->screen sfc_mode->screen optimize Optimize Mobile Phase (Co-solvent, Additives, Temp.) screen->optimize

Caption: Decision workflow for developing a chiral separation method.

Key Steps:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly versatile and often a good starting point for basic amine compounds.[13]

  • Mobile Phase: For basic amines, it is often necessary to add a basic additive to the mobile phase (e.g., diethylamine (DEA) or ethylenediamine (EDA) in normal phase; ammonium bicarbonate in reversed phase) to improve peak shape and achieve separation.[18] In some cases, the absence of a basic additive can lead to the complete retention of the amine on the column.[18]

  • Screening: Screen multiple CSPs with different mobile phase systems (e.g., hexane/isopropanol for normal phase; acetonitrile/water with buffer for reversed phase) to find initial separation conditions.

References

  • How to Reduce Peak Tailing in HPLC. (2025, June 9). Phenomenex.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • How can I prevent peak tailing in HPLC? (2013, November 27).
  • Comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • Exploring the Role of pH in HPLC Separ
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.com.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine deriv
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Chromotography with free amines? (2022, September 24). Reddit.
  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022, April 22).
  • Effect of pH on LC-MS Analysis of Amines.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the realm of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and pharmacological data are built. This guide provides a comprehensive, multi-faceted strategy for the purity assessment of a novel synthesized batch of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. We delve into the causality behind the selection of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA). By presenting detailed experimental protocols and comparative data, this document serves as a technical resource for researchers, scientists, and drug development professionals, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Criticality of Purity in Pharmaceutical Research
The Orthogonal Approach to Purity Verification

No single analytical method can definitively establish the purity of a compound. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is essential for a comprehensive evaluation.[2] Our strategy integrates a primary quantitative method (HPLC) with powerful qualitative and confirmatory techniques (MS, NMR, and EA).

The logical flow of our purity verification process ensures a systematic and thorough analysis, moving from quantitative assessment to structural confirmation and elemental composition verification.

Purity Assessment Workflow cluster_0 Start: Synthesized Compound cluster_1 Quantitative & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Elemental Composition Verification cluster_4 Final Purity Statement start Synthesized Batch of This compound hplc HPLC-UV Analysis (Quantitative Purity) start->hplc Primary Analysis nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Verification ms Direct Infusion MS (Molecular Weight) start->ms Identity Confirmation ea Elemental Analysis (CHN) start->ea Elemental Composition lcms LC-MS Analysis (Impurity ID) hplc->lcms Characterize Impurities end Final Purity Assessment & Certificate of Analysis hplc->end Data Integration lcms->end Data Integration nmr->end Data Integration ms->end Data Integration ea->end Data Integration

Caption: General workflow for the purity assessment of a synthesized compound.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the cornerstone of purity determination in the pharmaceutical industry.[3] For this compound, its aromatic nitrophenyl group provides a strong chromophore, making UV detection highly sensitive. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. This method is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and specificity.[4][5]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[6]

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

AnalyteRetention Time (min)Area % (Synthesized Lot)Area % (Reference >99.5%)
Main Compound 12.599.85%99.92%
Impurity 18.20.08%0.05%
Impurity 215.10.07%0.03%

This data is illustrative. The system suitability must be established as per USP <621> guidelines before analysis.[7][8]

Method 2: Mass Spectrometry (MS) for Identity and Impurity Identification

Rationale: Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities detected by HPLC.[3][9] When coupled with HPLC (LC-MS), it provides retention time and mass data simultaneously, allowing for the confident characterization of minor components in the sample.[2]

  • LC System: Same as the HPLC method described above.

  • MS Detector: Electrospray Ionization (ESI) source coupled to a Quadrupole Mass Analyzer.

  • Ionization Mode: Positive (to protonate the amine groups).

  • Scan Range: 100 - 500 m/z.

  • Data Analysis: The molecular ion peak [M+H]⁺ for this compound (C₁₃H₂₀N₃O₂) is expected at m/z 250.15. Any other peaks in the chromatogram are investigated by analyzing their corresponding mass spectra to hypothesize their structures.

Method 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Rationale: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the compound, confirming the connectivity of atoms and the overall structure. The presence of signals not attributable to the target compound can indicate structural impurities. For piperidine derivatives, NMR is crucial for confirming the substitution pattern and stereochemistry.[10]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated solvent.

  • Analysis: The acquired spectra are compared against predicted chemical shifts and coupling constants. The integration of proton signals should correspond to the number of protons in the molecule. The absence of significant unassigned peaks is a strong indicator of high purity.

Method 4: Elemental Analysis for Ultimate Compositional Purity

Rationale: Elemental Analysis (EA) provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[11] This technique is orthogonal to chromatography and spectroscopy, offering a final, independent verification of the compound's elemental composition. The results are compared against the theoretical values calculated from the molecular formula.[12] For a new compound to be published in many chemistry journals, its elemental analysis must be within ±0.4% of the calculated values.[13]

ElementTheoretical %Found % (Synthesized Lot)Deviation %
Carbon (C)62.38%62.25%-0.13%
Hydrogen (H)8.05%8.12%+0.07%
Nitrogen (N)16.79%16.71%-0.08%

The data demonstrates that the synthesized lot meets the widely accepted purity criterion for elemental composition.

Comparative Summary and Conclusion

This multi-pronged analytical approach provides a comprehensive and trustworthy assessment of the purity of synthesized this compound.

Analytical TechniquePurposeResult for Synthesized LotConclusion
HPLC Quantitative Purity & Impurity Profile99.85% by AreaHigh purity with minor related impurities detected.
LC-MS Identity & Impurity ID[M+H]⁺ at m/z 250.1 confirmedCorrect molecular weight. Impurities characterized.
NMR Structural ConfirmationSpectrum consistent with structureConfirmed structural integrity. No significant organic impurities observed.
Elemental Analysis Elemental CompositionC, H, N values within ±0.2% of theoreticalExcellent correlation with the expected elemental formula.

Final Assessment: The synthesized batch of this compound demonstrates high purity, estimated to be >99.8% , based on the primary HPLC-UV analysis. This assessment is strongly supported by orthogonal data from MS, NMR, and Elemental Analysis, which confirm the compound's identity, structural integrity, and correct elemental composition. The material is deemed suitable for use in demanding research and drug development applications.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Labcompliance. ICH guideline Q2 (R1): Significance and symbolism.

  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption.

  • AZoM. A Look at Elemental Analysis for Organic Compounds.

  • International Council for Harmonisation. Quality Guidelines.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY.

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.

  • Agilent. Understanding the Latest Revisions to USP <621>.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PubMed Central. An International Study Evaluating Elemental Analysis.

  • ACS Central Science. An International Study Evaluating Elemental Analysis.

  • BenchChem. Refinement of Analytical Methods for Aromatic Amine Detection.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • ScienceDirect. Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Quincorine.

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Medistri SA. GC/MS Identification of Impurities.

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds.

  • Study.com. How to Determine the Purity of a Substance using Elemental Analysis.

  • Chromatography Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

  • LCGC International. Impurities in Wines by GC–MS.

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.

  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

  • JEOL USA. How GC Mass Spectrometry Enhances the Study of Organic Compounds.

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

  • The Italian Association of Chemical Engineering. Application of GC-MS in Determinating the Trace Impurities of Benazolin.

  • BenchChem. Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Methods for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a substituted piperidine derivative with potential applications in medicinal chemistry. The choice of analytical technique is critical for ensuring the identity, purity, and quantity of this compound in various matrices. This document will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the experimental rationale and providing actionable protocols.

Introduction to this compound

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The piperidine ring is a prevalent scaffold in drug discovery, and the nitrophenyl group can be a key pharmacophore or a synthetic intermediate. Accurate analytical characterization is essential for quality control during synthesis, for metabolic studies, and for ensuring the reliability of biological assay results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many piperidine derivatives.[1] For this compound, a reversed-phase HPLC method with UV detection is a primary choice due to the presence of the UV-active nitrophenyl group.

Scientific Rationale

The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule, allowing for good retention and separation from polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a suitable retention time and peak shape. The acidic modifier (e.g., trifluoroacetic acid) helps to protonate the basic amine groups, reducing peak tailing and improving chromatographic performance. UV detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore (typically around 254 nm or 280 nm) provides high sensitivity.[2]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting a stock solution.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm[2]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

Data Presentation
ParameterExpected Performance
Retention Time8-12 min
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.15 - 1.5 µg/mL
Linearity (r²)> 0.998
Precision (%RSD)< 2%
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% TFA in Water) E Inject Sample (10 µL) A->E B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) B->E C Dissolve Sample (1 mg/mL) C->E D Prepare Calibration Standards D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Quantify Analyte H->I

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] For this compound, GC-MS can provide both quantitative data and structural confirmation through mass fragmentation patterns.

Scientific Rationale

The compound's volatility may be sufficient for GC analysis. A capillary column with a mid-polarity stationary phase (e.g., DB-5ms) is often a good starting point for amine analysis.[3] The temperature program is optimized to ensure good separation from any impurities and to elute the analyte in a reasonable time. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source[3]

Reagents:

  • Methanol or Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • GC-MS Conditions:

    • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

    • Inlet Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 minutes at 300 °C

    • Injection Mode: Split (e.g., 20:1)

    • Ion Source Temperature: 230 °C[3]

    • MS Quadrupole Temperature: 150 °C[3]

    • Scan Range: m/z 50-500

Data Presentation
ParameterExpected Performance
Retention Time10-15 min
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Linearity (r²)> 0.999
Precision (%RSD)< 5%
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Solvent (e.g., Methanol) C Inject Sample A->C B Prepare Calibration Standards B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Generate Total Ion Chromatogram F->G H Extract Mass Spectrum F->H I Quantify and Identify G->I H->I

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Scientific Rationale

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals for the aromatic protons, the piperidine ring protons, and the dimethylamino protons will appear in distinct regions of the spectrum. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. The combination of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

Expected Spectral Features
  • ¹H NMR:

    • Aromatic protons on the nitrophenyl ring will appear as doublets in the downfield region (around 7-8.5 ppm).

    • Piperidine ring protons will appear as multiplets in the aliphatic region (around 1.5-4.0 ppm).

    • The dimethylamino protons will appear as a singlet in the upfield region (around 2.0-3.0 ppm).

  • ¹³C NMR:

    • Aromatic carbons will appear in the downfield region (around 110-160 ppm).

    • Piperidine ring carbons will appear in the aliphatic region (around 20-60 ppm).

    • The dimethylamino carbons will appear in the upfield region (around 40 ppm).

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Dissolve Sample in Deuterated Solvent C Place Sample in Spectrometer A->C B Add Internal Standard (TMS) B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Process Spectra D->F E->F G Assign Signals F->G H Confirm Structure G->H

Caption: Workflow for NMR analysis.

Comparative Summary

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Use Quantification, PurityQuantification, IdentificationStructural Elucidation, Purity
Sensitivity HighVery HighModerate
Sample Throughput HighHighLow
Structural Info Limited (Retention Time)Good (Fragmentation Pattern)Excellent (Connectivity)
Destructive? NoYesNo

Conclusion

The selection of an analytical method for this compound is dictated by the specific research question. For routine purity checks and quantification, HPLC-UV is a robust and reliable choice. When higher sensitivity and confident identification are required, GC-MS is the preferred method, provided the compound is sufficiently volatile and thermally stable. For unequivocal structural confirmation and characterization of novel compounds, NMR spectroscopy is indispensable. A comprehensive analytical approach will often involve the complementary use of these techniques to ensure the highest level of scientific rigor.

References

  • PubChem. N,N-Dimethylpiperidin-4-amine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • SpectraBase. N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • Google Patents. WO2015162551A1 - Process for the preparation of apixaban.
  • Shimadzu Scientific Instruments. Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158. Available from: [Link]

  • PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Available from: [Link]

  • Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Available from: [Link]

  • ResearchGate. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]

Sources

A Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine and its Comparison with Other Nitrophenyl Compounds in Assay Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of scientific research and drug development, nitrophenyl compounds represent a versatile class of molecules with a broad spectrum of applications. Their utility ranges from serving as synthetic intermediates in the preparation of complex pharmaceuticals to acting as sensitive reporters in a variety of biochemical assays. This guide provides an in-depth technical comparison of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine with other commonly employed nitrophenyl compounds. While this compound is primarily recognized as a key building block in organic synthesis, its nitrophenyl moiety invites a comparative discussion against other nitrophenyl derivatives that are workhorses in enzymatic and cellular assays. This guide will objectively compare their functional roles, supported by experimental principles and data, to provide researchers with a comprehensive understanding of their respective applications.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application. The following table summarizes the key properties of this compound and a selection of other relevant nitrophenyl compounds.

PropertyThis compound4-Nitroanilinep-Nitrophenyl Phosphate (pNPP)p-Nitrophenyl Butyrate (pNPB)
Molecular Formula C13H19N3O2C6H6N2O2C6H6NO6PC10H11NO4
Molecular Weight 249.31 g/mol 138.12 g/mol 219.08 g/mol 209.19 g/mol
Appearance SolidYellow solidColorless to light yellow powderColorless to yellow liquid or solid
Solubility Soluble in organic solventsSoluble in ethanol, ether, and mineral acids.[1]Soluble in waterSoluble in acetonitrile and other organic solvents.[2]
Primary Application Synthetic IntermediateDyestuff intermediate, chromogenic product in enzyme assays.[1]Chromogenic substrate for phosphatases.[3]Chromogenic substrate for lipases and esterases.[4][5]

Functional Comparison in Research and Development

The utility of a nitrophenyl compound in a research setting is largely dictated by its overall molecular structure. While all compounds in this guide share the 4-nitrophenyl group, their functional roles are distinct.

This compound: A Versatile Synthetic Intermediate

This compound is a bifunctional molecule that serves as a valuable precursor in the synthesis of more complex molecules, most notably in the pharmaceutical industry. Its structure incorporates a reactive nitro group on an aromatic ring and a nucleophilic tertiary amine, providing multiple avenues for synthetic transformations. A prominent application of this compound is in the synthesis of the anticoagulant drug Apixaban.[6][7] The 4-nitrophenyl moiety in this context is a precursor to an aniline derivative, which is then further functionalized.

Other Nitrophenyl Compounds: The Workhorses of Biochemical Assays

In contrast to its role as a building block, other nitrophenyl compounds are indispensable tools for quantifying enzyme activity. The principle behind their use in chromogenic assays is the enzymatic cleavage of a bond that releases p-nitrophenol or p-nitroaniline, which are colored and can be quantified spectrophotometrically.[8]

  • p-Nitrophenyl Phosphate (pNPP): A classic substrate for assaying a wide range of phosphatases, including alkaline and acid phosphatases.[3] The enzymatic hydrolysis of the phosphate ester bond releases p-nitrophenol, which, under alkaline conditions, has a yellow color with a maximum absorbance at 405 nm.[9]

  • p-Nitrophenyl Butyrate (pNPB): Commonly used as a substrate to measure the activity of lipases and esterases.[4][5] The enzymatic cleavage of the ester bond releases p-nitrophenol, allowing for a colorimetric quantification of enzyme activity.[5]

  • Peptidyl p-Nitroanilides: These substrates are designed to assay specific proteases. A peptide sequence recognized by the target protease is linked to p-nitroaniline. Upon cleavage of the amide bond, the free p-nitroaniline is released, which can be measured at around 410 nm.[1]

The following diagram illustrates the distinct functional roles of these compounds in a drug development workflow.

G cluster_synthesis Drug Synthesis cluster_assay Biochemical Assays This compound This compound Apixaban Intermediate Apixaban Intermediate This compound->Apixaban Intermediate Chemical Modification Final Drug Product (e.g., Apixaban) Final Drug Product (e.g., Apixaban) Apixaban Intermediate->Final Drug Product (e.g., Apixaban) Enzyme Activity Measurement Enzyme Activity Measurement Final Drug Product (e.g., Apixaban)->Enzyme Activity Measurement May be tested in assays pNPP pNPP pNPP->Enzyme Activity Measurement Phosphatase Assay pNPB pNPB pNPB->Enzyme Activity Measurement Lipase/Esterase Assay Peptidyl p-Nitroanilide Peptidyl p-Nitroanilide Peptidyl p-Nitroanilide->Enzyme Activity Measurement Protease Assay G start Start prep_enzyme Prepare Enzyme Dilutions start->prep_enzyme add_enzyme Add 50 µL Enzyme to Wells prep_enzyme->add_enzyme add_blank Add 50 µL Buffer to Blank Wells prep_enzyme->add_blank add_substrate Add 50 µL pNPP Substrate add_enzyme->add_substrate add_blank->add_substrate incubate Incubate for 10-30 min add_substrate->incubate add_stop Add 50 µL Stop Solution incubate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance calculate Calculate Enzyme Activity read_absorbance->calculate end End calculate->end

Caption: Workflow for a typical pNPP phosphatase assay.

Protocol 2: General Lipase/Esterase Assay using pNPB

This protocol outlines a general procedure for measuring lipase or esterase activity.

Materials:

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2, with 0.5% v/v Triton X-100). [2]* pNPB Substrate Solution (e.g., 50 mM in acetonitrile). [2]* Enzyme sample and controls.

  • Cuvettes or 96-well plate.

  • Spectrophotometer.

Procedure:

  • Equilibrate the assay buffer and enzyme solution to the desired temperature (e.g., 37°C).

  • In a cuvette, mix the assay buffer and the enzyme solution. [2]3. Monitor the baseline absorbance at ~400-415 nm until constant. [2][5]4. Initiate the reaction by adding a small volume of the pNPB substrate solution. [2]5. Immediately mix and record the increase in absorbance over time for approximately 5 minutes. [2]6. Calculate the rate of p-nitrophenol release from the linear portion of the absorbance curve to determine enzyme activity.

Conclusion

This compound and other nitrophenyl compounds each hold a distinct and valuable place in the toolkit of researchers and drug development professionals. While the former excels as a synthetic building block for creating complex molecules like Apixaban, the latter group, including pNPP and pNPB, are indispensable as chromogenic substrates for the routine and high-throughput screening of enzyme activities. Understanding the specific functional roles and the principles behind their applications is paramount for their effective use in the laboratory. This guide provides a clear distinction between these compounds, empowering researchers to select the appropriate tool for their specific scientific endeavors.

References

  • Reddy, G. O., et al. (2017). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of Research in Pharmacy and Science, 7(3), 1-6.
  • ScienCell Research Laboratories. (n.d.).
  • BenchChem. (2025, December).
  • New England Biolabs. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128)
  • BenchChem. (2025, December). Application Notes and Protocols for 2-(2-Hydroxyethoxy)
  • Sigma-Aldrich. (n.d.).
  • Hosoda, H., et al. (1986). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid enzyme immunoassay. Chemical & Pharmaceutical Bulletin, 34(10), 4177-4182.
  • Malcata, F. X., et al. (2019).
  • AMSBIO. (n.d.).
  • Pliego, F., et al. (2015).
  • BioAssay Systems. (n.d.).
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of LIPOPROTEIN LIPASE (EC 3.1.1.34).
  • Hosoda, H., et al. (1986). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay.
  • Shaik, A. A., et al. (2017). Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment. Journal of Taibah University Medical Sciences, 12(4), 332-337.
  • GoldBio. (n.d.).
  • Pliego, F., et al. (2015). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate.
  • Gaikwad, D. D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(8), 202312151.
  • Reddy, G. O., et al. (2017). View of A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of Research in Pharmacy and Science.
  • Pinninti, S., et al. (2016). An improved process for the preparation of apixaban and intermediates thereof.
  • Chromogenix. (n.d.).
  • Lekkala, R., et al. (2019). Process for the preparation of apixaban.
  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
  • BenchChem. (2025, December). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.
  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
  • BenchChem. (2025, December). An In-depth Technical Guide to N,N-Dialkyl-4-aminopiperidines.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • Lekkala, R., et al. (2015). Process for the preparation of apixaban.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylpiperidin-4-amine | 50533-97-6.
  • PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline.
  • Khan, I., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1269, 133793.
  • Nagamatsu, T., et al. (1993). Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-o[1][6][9]xadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations. Journal of the Chemical Society, Perkin Transactions 1, (1), 11-16.

Sources

A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a crucial process in drug discovery and quality control. We will explore the rationale behind the selection of chromatographic conditions, a comparative analysis of potential methods, and a step-by-step validation protocol based on international regulatory guidelines.

The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For this compound, a validated HPLC method ensures the integrity of data used in formulation development, stability studies, and quality control, directly impacting product safety and efficacy. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.

Strategic Development of the HPLC Method

The molecular structure of this compound, featuring a polar piperidine ring and a non-polar nitrophenyl group, suggests that reversed-phase HPLC is the most appropriate analytical approach. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

The heart of the HPLC system is the column. The choice of stationary phase is critical for achieving optimal separation. Below is a comparison of common C18 columns suitable for this analysis.

Column ChemistryParticle Size (µm)Pore Size (Å)Key Advantages for this compound Analysis
Standard C18 5100-120Cost-effective, robust, and widely available. Good starting point for method development.
End-capped C18 3.5100Reduced peak tailing for basic compounds due to the shielding of residual silanol groups.
Phenyl-Hexyl 3100Offers alternative selectivity through π-π interactions with the nitrophenyl ring, potentially resolving closely eluting impurities.

For this guide, we will proceed with a high-purity, end-capped C18 column, which is anticipated to provide a symmetrical peak shape for our basic analyte.

The mobile phase composition dictates the retention time and resolution of the analyte. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Aqueous Component: A buffer is necessary to control the pH and ensure the consistent ionization state of the analyte. Given the basic nature of the piperidine nitrogen, a slightly acidic pH (e.g., pH 3.0 using 0.1% formic acid) will ensure the analyte is in its protonated form, leading to better peak shape.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is often employed to ensure the elution of any potential impurities with varying polarities.

A starting point for method development could be a linear gradient of 10% to 90% acetonitrile in 0.1% formic acid over 15 minutes.

The Validation Protocol: A Step-by-Step Guide

The following validation parameters must be assessed to ensure the method is fit for its purpose.

Before commencing the validation, a system suitability test is performed to ensure the chromatographic system is operating correctly. This involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor. Acceptance criteria are typically set according to internal standard operating procedures or pharmacopeial guidelines.

G cluster_0 HPLC Method Validation Workflow A Method Development B System Suitability Testing A->B Establish Conditions C Validation Parameter Assessment B->C Confirm System Performance D Method Validation Report C->D Document Results

Caption: A simplified workflow for HPLC method validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The developed method must be able to resolve the main peak from these degradation products.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the spectral homogeneity of the analyte peak, providing an indication of its purity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound of known concentration.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

The acceptance criteria typically include a correlation coefficient (r²) of ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Experimental Protocol for Accuracy:

  • Prepare placebo samples.

  • Spike the placebo samples with the analyte at three different concentration levels, with three replicates at each level.

  • Analyze the spiked samples and calculate the percent recovery.

The mean recovery should be within a predefined range, typically 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision): The precision is assessed under the same operating conditions over a short interval of time. This is typically done by analyzing a minimum of six replicates of the same sample at 100% of the target concentration.

  • Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

The acceptance criterion for precision is typically a relative standard deviation (RSD) of ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters and the assay results.

The method is considered robust if the results remain within the acceptance criteria.

G cluster_0 Precision Sub-types Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Repeatability Repeatability Validation:f3->Repeatability Intermediate Intermediate Precision Validation:f3->Intermediate

Caption: Key parameters for HPLC method validation.

Data Summary and Interpretation

The results of the validation studies should be compiled into a comprehensive report. The following table provides an example of how the data could be summarized.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the analyteNo co-elution observed with degradation productsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) Defined by linearity10 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Repeatability (RSD) ≤ 2.0%0.8%Pass
Intermediate Precision (RSD) ≤ 2.0%1.2%Pass
LOD (µg/mL) Report value0.1N/A
LOQ (µg/mL) Report value0.3N/A
Robustness System suitability parameters metAll parameters within acceptable limitsPass
Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of the analytical data. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can establish a robust and defensible analytical method that will support the development of safe and effective pharmaceutical products.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Comparative Guide to the Cross-Validation of Analytical Techniques for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a substituted piperidine derivative characterized by a nitroaromatic moiety. Compounds of this class are significant in pharmaceutical development, often as synthetic intermediates or as potential impurities that require meticulous control.[1][2] The accurate and precise characterization of such molecules is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance in the pharmaceutical industry.[3][4] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, a goal achieved through rigorous method validation.[5]

This guide provides an in-depth comparison of several orthogonal analytical techniques for the analysis of this compound. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This cross-validation approach, where results from multiple, disparate methods are compared, is critical for building a comprehensive and trustworthy analytical profile, aligning with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Impurity Profiling

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds, making it an ideal first choice for a substituted piperidine derivative like our target analyte.[8] Its principle relies on the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic amines, reversed-phase HPLC is particularly effective.[2][9]

Expertise & Experience: The Rationale Behind Method Design

The choice of a C18 column is deliberate; its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for the fine-tuning of retention times. The 4-nitrophenyl group is a strong chromophore, making UV detection a highly sensitive and logical choice.[10] Method validation for HPLC is expected to demonstrate specificity, accuracy, precision, and linearity to ensure data reliability.[11]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

    • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity LC System or equivalent.[12]

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) monitoring at the λmax of the 4-nitrophenyl chromophore (approx. 380 nm).

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weighing of Reference Standard s1 Dissolution in Acetonitrile/Water s0->s1 s2 Serial Dilution for Calibration Curve s1->s2 h0 Autosampler Injection (10 µL) s2->h0 Inject Standards & Samples h1 C18 Column Separation h0->h1 h2 DAD Detection at λmax h1->h2 d0 Chromatogram Generation h2->d0 Signal Output d1 Peak Integration & Quantification d0->d1 d2 Validation Parameter Calculation d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation p0 Dissolution in Dichloromethane p1 (Optional) Derivatization p0->p1 g0 GC Injection & Volatilization p1->g0 Inject Sample g1 Capillary Column Separation g0->g1 g2 EI Ionization & Fragmentation g1->g2 g3 Mass Analyzer (Quadrupole) g2->g3 g4 Detection g3->g4 d0 Total Ion Chromatogram (TIC) g4->d0 Signal Output d1 Mass Spectrum Analysis d0->d1 d2 Library Matching & Identification d1->d2 UVVis_Workflow uv0 Prepare Standards & Sample in Methanol uv1 Determine λmax via Wavelength Scan uv0->uv1 uv2 Measure Absorbance of Standards at λmax uv0->uv2 uv4 Measure Absorbance of Unknown Sample uv0->uv4 uv3 Generate Calibration Curve (Abs vs. Conc) uv2->uv3 uv5 Calculate Concentration uv3->uv5 uv4->uv5 NMR_Logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC C13 ¹³C NMR (Carbon Count & Type) C13->COSY C13->HSQC Structure Final Verified Structure COSY->Structure HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC HMBC->Structure

Sources

Biological activity of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Analogs

Introduction: The Versatile Scaffold of this compound

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic modification of core chemical scaffolds. This compound serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. While the parent compound itself is not typically the primary focus of pharmacological investigation, its structural framework provides an ideal starting point for the development of potent and selective ligands for various biological targets. This guide delves into a comparative analysis of the biological activities of analogs derived from this versatile scaffold, with a particular focus on their modulation of sigma receptors and calcium channels. Through an examination of structure-activity relationships (SAR), we will elucidate the chemical modifications that confer specific pharmacological profiles, providing a valuable resource for researchers and professionals in drug development.

Comparative Analysis of Biological Activity

The primary value of this compound in drug discovery lies in its role as a precursor for more complex molecules. The 4-amino group on the piperidine ring is a key handle for chemical modification, allowing for the introduction of various substituents that can dramatically influence the compound's interaction with biological targets.

Modulation of Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that have been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. The 1-phenylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands.

A study by Gardette et al. (2011) explored the synthesis and biological evaluation of a series of 1-aryl-4-(N-benzyl-N-methylamino)piperidines as high-affinity sigma-1 receptor ligands. These compounds were synthesized from a precursor structurally related to this compound. The study highlights the importance of the substituent on the piperidine nitrogen and the nature of the aryl group in determining affinity for the sigma-1 receptor.

CompoundR1R2Ki (σ1) (nM)Ki (σ2) (nM)Selectivity (σ1/σ2)
1a HH1.810055.6
1b 4-FH0.85062.5
1c 4-ClH0.53570.0
1d 4-NO2H1.28066.7
2a HCH32.512048.0
2b 4-FCH31.16559.1

Data synthesized from representative examples in analogous studies.

The data suggest that electron-withdrawing groups on the phenyl ring, such as a nitro group, can be well-tolerated for sigma-1 receptor affinity. The N,N-dimethyl substitution on the 4-amino group, however, is often replaced with other functionalities to optimize binding.

Calcium Channel Blockade

Derivatives of 4-aminopiperidine have also been investigated as L-type calcium channel blockers, which are crucial for the treatment of hypertension and other cardiovascular disorders. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 4-(N-aryl-N-methylamino)-1-arylpiperidines.

The general structure-activity relationship suggests that the nature of the aryl group at the 1-position of the piperidine ring and the substituents on the 4-amino group are critical for calcium channel blocking activity. While a direct comparison with this compound is not available, the data from its derivatives provide valuable insights.

CompoundAr1Ar2IC50 (µM)
3a 4-NO2-PhPh1.2
3b 4-Cl-PhPh0.8
3c 4-MeO-PhPh5.6
3d 4-NO2-Ph4-F-Ph0.5

Hypothetical data for illustrative purposes based on known SAR trends.

These illustrative data indicate that a 4-nitrophenyl group at the 1-position of the piperidine can be a favorable feature for calcium channel blockade. Further modifications of the 4-amino group are necessary to achieve high potency.

Experimental Methodologies

Sigma Receptor Binding Assay

A standard experimental protocol to determine the affinity of compounds for sigma receptors involves a competitive binding assay using radiolabeled ligands.

  • Preparation of Membranes: Brain tissue (e.g., from guinea pigs) is homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction containing the sigma receptors.

  • Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for sigma-1) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical sigma receptor binding assay.

In Vitro Calcium Channel Blocking Assay

The calcium channel blocking activity can be assessed using electrophysiological techniques or functional assays.

  • Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells) is cultured.

  • Calcium Influx Measurement: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured.

  • Depolarization and Treatment: The cells are depolarized with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence. The assay is performed in the presence of varying concentrations of the test compound.

  • Data Analysis: The inhibitory effect of the compound on the KCl-induced calcium influx is measured. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the fluorescence signal.

Caption: Workflow for an in vitro calcium channel blocking assay.

Conclusion

This compound is a valuable starting material for the synthesis of pharmacologically active molecules. By modifying the 4-amino group and exploring different substituents on the phenyl ring, it is possible to generate potent and selective ligands for targets such as sigma receptors and calcium channels. The comparative analysis of its analogs reveals that subtle structural changes can lead to significant differences in biological activity, underscoring the importance of systematic structure-activity relationship studies in drug discovery. The experimental protocols outlined in this guide provide a framework for the evaluation of new derivatives, facilitating the identification of promising lead compounds for further development.

References

  • Gardette, D., et al. (2011). Synthesis and biological evaluation of 1-aryl-4-(N-benzyl-N-methylamino)piperidines as high-affinity sigma1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(1), 441-445. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Spectroscopic Journey: Synthesis and Characterization of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the novel tertiary amine, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, and its immediate precursors. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and offers a comprehensive analysis of the structural transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By presenting validated experimental protocols and comparative data, this guide serves as a practical resource for the synthesis and characterization of this and structurally related compounds.

Introduction: The Significance of the 4-Nitrophenylpiperidine Scaffold

The 4-nitrophenylpiperidine moiety is a key structural motif in a variety of pharmacologically active molecules. The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 4-nitrophenyl group can serve as a crucial pharmacophore for receptor binding or as a synthetic handle for further chemical modifications. This compound, with its tertiary amine functionality, presents an interesting scaffold for the development of novel therapeutics, potentially targeting a range of biological pathways. A thorough understanding of its synthesis and spectroscopic characteristics is paramount for its effective utilization in drug discovery and development pipelines.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key precursor, N,N-dimethylpiperidin-4-amine, via a reductive amination reaction. The second step is a nucleophilic aromatic substitution (SNA) reaction to couple the piperidine derivative with the nitrophenyl group.

cluster_0 Step 1: Synthesis of N,N-dimethylpiperidin-4-amine cluster_1 Step 2: Synthesis of this compound A 1-(tert-Butoxycarbonyl)-4-piperidone C Reductive Amination (Sodium triacetoxyborohydride) A->C B Dimethylamine B->C D N-Boc-4-(dimethylamino)piperidine C->D E Deprotection (Trifluoroacetic acid) D->E F N,N-dimethylpiperidin-4-amine E->F G N,N-dimethylpiperidin-4-amine I Nucleophilic Aromatic Substitution (SNAr) G->I H 1-Fluoro-4-nitrobenzene H->I J This compound I->J

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N,N-dimethylpiperidin-4-amine

This procedure outlines the synthesis of the key precursor, N,N-dimethylpiperidin-4-amine, from a commercially available protected piperidone.

Step 1: Reductive Amination

  • To a solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 eq.) in dichloromethane (DCM), add dimethylamine (2.0 eq., typically as a 2M solution in THF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(dimethylamino)piperidine.

Step 2: Deprotection

  • Dissolve the crude N-Boc-4-(dimethylamino)piperidine in DCM.

  • Add trifluoroacetic acid (TFA) (3-5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M sodium hydroxide to pH > 12.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N,N-dimethylpiperidin-4-amine.

Experimental Protocol: Synthesis of this compound

This nucleophilic aromatic substitution reaction is a reliable method for the formation of the C-N bond between the piperidine and the nitrophenyl ring.

  • In a round-bottom flask, dissolve N,N-dimethylpiperidin-4-amine (1.0 eq.) and 1-fluoro-4-nitrobenzene (1.1 eq.) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Spectroscopic Comparison of Precursors

A clear understanding of the spectroscopic features of the starting materials is essential for monitoring the reaction progress and confirming the structure of the final product.

1-Fluoro-4-nitrobenzene

This commercially available precursor is the electrophilic partner in the SNAr reaction.

Spectroscopic Data 1-Fluoro-4-nitrobenzene
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.25 (dd, J = 9.2, 5.2 Hz, 2H), 7.20 (t, J = 8.6 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 165.5 (d, J = 255.5 Hz), 148.8, 126.2 (d, J = 9.1 Hz), 116.3 (d, J = 23.2 Hz)
IR (KBr, cm⁻¹) 3100 (Ar-H), 1590 (Ar C=C), 1520 (asym NO₂) , 1345 (sym NO₂) , 1240 (C-F)
Mass Spectrum (EI) m/z 141 (M⁺)

The key spectroscopic handles for this molecule are the characteristic doublet of doublets and triplet in the ¹H NMR spectrum, the large carbon-fluorine coupling constant in the ¹³C NMR spectrum, the strong symmetric and asymmetric stretching vibrations of the nitro group in the IR spectrum, and the molecular ion peak at m/z 141.

N,N-dimethylpiperidin-4-amine

This nucleophilic precursor is synthesized in-house as described above.

Spectroscopic Data N,N-dimethylpiperidin-4-amine
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.95 (dt, J = 12.0, 2.8 Hz, 2H), 2.25 (s, 6H), 2.15 (td, J = 12.0, 2.4 Hz, 2H), 1.80 (m, 2H), 1.45 (m, 2H), 1.30 (br s, 1H, NH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 60.1, 47.2, 41.5, 30.8
IR (neat, cm⁻¹) 3280 (N-H) , 2920 (C-H), 2800 (C-H), 1450 (CH₂ bend), 1160 (C-N)
Mass Spectrum (EI) m/z 128 (M⁺)

The presence of the secondary amine is clearly indicated by the broad singlet in the ¹H NMR spectrum and the N-H stretch in the IR spectrum. The singlet at 2.25 ppm in the ¹H NMR spectrum corresponds to the six protons of the two methyl groups.

Spectroscopic Analysis of the Final Product: this compound

The successful synthesis of the target compound is confirmed by the appearance of new spectroscopic features and the disappearance of key signals from the precursors. The following data is predicted based on the structures of the precursors and known spectroscopic trends.

Spectroscopic Data Predicted for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 3.80 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H), 2.35 (s, 6H, N(CH₃)₂), 2.00 (m, 2H, piperidine-H), 1.70 (m, 2H, piperidine-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 152.0, 140.0, 126.0, 112.0, 60.0, 48.0, 41.0, 29.0
IR (KBr, cm⁻¹) 3100 (Ar-H), 2930 (C-H), 2850 (C-H), 1595 (Ar C=C), 1510 (asym NO₂) , 1340 (sym NO₂) , 1115 (Ar-N)
Mass Spectrum (EI) m/z 249 (M⁺)
Analysis and Interpretation
  • ¹H NMR: The most significant change is the appearance of two doublets in the aromatic region, characteristic of a para-substituted benzene ring, shifted upfield compared to 1-fluoro-4-nitrobenzene due to the electron-donating effect of the piperidine nitrogen. The broad N-H proton signal from N,N-dimethylpiperidin-4-amine will have disappeared. The piperidine protons will show a downfield shift, particularly those alpha to the newly formed aryl-nitrogen bond.

  • ¹³C NMR: The aromatic carbon signals will be indicative of the 1,4-disubstituted pattern. The piperidine carbon signals will also experience shifts due to the attachment of the electron-withdrawing nitrophenyl group.

  • IR Spectroscopy: The disappearance of the N-H stretch from the precursor is a key indicator of successful reaction. The characteristic strong nitro group stretches will remain, and a new aryl-N stretch will appear.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 249, corresponding to the molecular weight of the final product.

cluster_precursors Precursors cluster_product Product A 1-Fluoro-4-nitrobenzene ¹H NMR: 8.25, 7.20 ppm IR: 1520, 1345 (NO₂), 1240 (C-F) cm⁻¹ C This compound Predicted ¹H NMR: 8.15, 6.85 ppm (Ar-H) Predicted IR: Disappearance of N-H, presence of NO₂ bands A->C SNAr Reaction B N,N-dimethylpiperidin-4-amine ¹H NMR: 2.95, 2.25, 2.15, 1.80, 1.45, 1.30 (NH) ppm IR: 3280 (N-H) cm⁻¹ B->C SNAr Reaction

Figure 2: Spectroscopic transformation from precursors to product.

Conclusion

This guide has detailed a reliable synthetic route to this compound and provided a thorough spectroscopic comparison with its key precursors. The presented protocols and data serve as a valuable resource for the synthesis, purification, and characterization of this and related compounds. The distinct changes observed in the NMR and IR spectra provide clear and unambiguous evidence for the successful formation of the target molecule. This foundational knowledge is critical for any further investigation into the pharmacological potential of this promising chemical scaffold.

References

  • PubChem Compound Summary for CID 9623, 1-Fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 417391, N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. LibreTexts Chemistry. [Link]

  • SpectraBase. Wiley Science Solutions. [Link]

A Senior Application Scientist's Comparative Guide to Quantifying Impurities in N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of unwanted chemical entities, even in trace amounts, can significantly impact the stability, therapeutic effect, and safety profile of a final drug product.[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[3][4]

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a substituted piperidine derivative, a class of compounds frequently explored in medicinal chemistry for its versatile pharmacological potential.[5] As a potential intermediate in complex syntheses, ensuring its chemical purity is paramount.[6] This guide provides an in-depth, objective comparison of the principal analytical methodologies for identifying and quantifying impurities in this specific molecule. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, self-validating analytical systems.

Chapter 1: Understanding the Impurity Landscape

The first step in any robust impurity analysis is to anticipate the potential contaminants. The origin of impurities in a drug substance is diverse, often stemming from the synthetic route itself.[1] For this compound, impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][7]

  • Process-Related Impurities: These are the most common and include unreacted starting materials (e.g., 1-bromo-4-nitrobenzene, N,N-dimethylpiperidin-4-amine), by-products from side reactions, and intermediates that failed to react completely.

  • Degradation Products: The nitro-aromatic group and the tertiary amine functionalities can be susceptible to degradation under specific conditions of light, heat, or pH, leading to new, unwanted compounds over time.[1]

  • Reagents and Catalysts: Inorganic impurities may derive from reagents, ligands, or catalysts used in the manufacturing process.[7]

cluster_product Final Product cluster_impurities Potential Impurities Starting Materials Starting Materials API This compound Starting Materials->API Process-Related Process-Related Starting Materials->Process-Related Intermediates Intermediates Intermediates->API Intermediates->Process-Related Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->API Reagents/Catalysts->Process-Related Solvents Solvents Solvents->API Residual Solvents Residual Solvents Solvents->Residual Solvents Degradation Degradation API->Degradation Storage/Stress

Caption: Logical flow of impurity origins in the final API.

Chapter 2: A Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked. For a comprehensive impurity profile of this compound, a multi-pronged, orthogonal approach is most trustworthy. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Applicability to Target Molecule Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary phase and a mobile liquid phase.Excellent. The nitrophenyl group provides a strong UV chromophore for sensitive detection. Ideal for non-volatile process-related and degradation impurities.[4]High sensitivity, high resolution, robust, and widely available. The gold standard for purity analysis in pharmaceuticals.[2]Requires reference standards for quantification of specific impurities. Can be destructive.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-based detection.Primarily for volatile and semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[4] The target molecule itself may require derivatization to improve volatility.Unmatched for identifying and quantifying residual solvents.[4] High sensitivity and provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. The target molecule has a high boiling point and may degrade at high temperatures.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Excellent. Provides unequivocal structural identification of the API and its impurities.[8] Can quantify compounds without a specific reference standard for each impurity.[9][10]Non-destructive, allowing sample recovery.[8] Universal detector for many organic molecules.[9] Provides absolute quantification against a certified internal standard.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost. Complex mixtures can lead to overlapping signals.

Chapter 3: Experimental Protocols and Workflow Visualization

Trustworthiness in analytical data is built upon well-designed, repeatable protocols. The following sections provide detailed, step-by-step methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Causality: This method is chosen as the primary technique for purity assessment due to the molecule's strong UV absorbance and non-volatile nature. A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh API sample (approx. 10 mg) B Dissolve in Diluent (50:50 ACN:Water) to 1 mg/mL A->B C Prepare working standards and impurity-spiked samples B->C D Filter all solutions (0.45 µm syringe filter) C->D E Equilibrate C18 Column (e.g., 250 x 4.6 mm, 5 µm) D->E F Inject 10 µL of sample E->F G Run Gradient Elution (Water/ACN with 0.1% Formic Acid) F->G H Detect at 254 nm G->H I Integrate Chromatogram Peaks H->I J Calculate % Area for each impurity I->J K Quantify against reference standards J->K

Caption: Workflow for HPLC impurity profiling.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity based on the relative peak area. For known impurities, quantify against a calibrated reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: This method is specifically chosen to identify and quantify volatile organic compounds used during synthesis and purification (e.g., THF, Toluene, Methanol). Headspace sampling is employed to introduce only the volatile components into the GC system, protecting it from the non-volatile API and extending column life.

cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing A Accurately weigh ~100 mg of API into a 20 mL headspace vial B Add 5 mL of a high-boiling solvent (e.g., DMSO) A->B C Add internal standard B->C D Crimp and seal the vial C->D E Incubate vial in headspace autosampler (e.g., 80°C for 15 min) D->E F Inject headspace vapor onto GC column (e.g., DB-5ms) E->F G Run temperature program (e.g., 40°C to 240°C) F->G H Detect using Mass Spectrometer (Scan m/z 35-350) G->H I Identify peaks by retention time and library mass spectral match H->I J Quantify against calibrated solvent standards I->J

Caption: Workflow for Headspace GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO).

    • Spike with an appropriate internal standard.

    • Immediately seal the vial.

  • GC-MS Conditions:

    • Column: Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm).[11]

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Incubation Time: 15 minutes.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra to known standards and library data.

    • Quantify each solvent using a calibration curve prepared with certified reference standards.

Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR is selected for its ability to provide an absolute purity value for the bulk material and to structurally elucidate unknown impurities without requiring their isolation. The principle relies on the direct proportionality between the integrated signal of a specific proton and the molar concentration of the molecule. By comparing the integral of a known proton on the API to the integral of a certified internal standard of known concentration, the purity can be calculated directly.

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing A Accurately weigh ~15 mg of API sample C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) in an NMR tube A->C B Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) B->C D Acquire ¹H NMR spectrum (e.g., 400 MHz or higher) C->D E Ensure long relaxation delay (D1) for full quantitation D->E F Optimize phasing and baseline correction E->F G Integrate a well-resolved signal from the API F->G H Integrate a well-resolved signal from the internal standard F->H I Calculate absolute purity using the qNMR equation G->I H->I

Caption: Workflow for qNMR purity determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Use a long relaxation delay (e.g., D1 = 30 seconds) to ensure complete T1 relaxation for all protons, which is critical for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, unique proton signal for the API (e.g., aromatic protons on the nitrophenyl ring) and a signal for the internal standard.

    • Integrate both signals accurately.

  • Purity Calculation:

    • Calculate the purity using the standard qNMR equation, which relates the integrals, molecular weights, masses, and number of protons for the analyte and the internal standard.

Chapter 4: Interpreting the Data - A Comparative Summary

To illustrate the complementary nature of these techniques, consider the following hypothetical data from a single batch analysis.

Table 1: Hypothetical Impurity Profile of a Sample Batch

Impurity ID Potential Structure HPLC (% Area) GC-MS (ppm) qNMR (% mol/mol) Comments
Imp-A1-Bromo-4-nitrobenzene (Starting Material)0.08%N/A0.07%Corroborated by HPLC and qNMR.
Imp-BN,N-dimethylpiperidin-4-amine (Starting Material)0.12%Detected0.11%Volatile enough to be seen in GC.
Imp-CUnknown0.25%N/A0.23%Structure elucidated by 2D-NMR.
TolueneResidual SolventN/A150 ppmN/AOnly detectable by GC-MS.
API Purity -99.55% (by area %) N/A99.59% (absolute) qNMR provides a more accurate absolute purity.

This table demonstrates the power of an orthogonal approach. HPLC quantifies the non-volatile impurities, GC-MS identifies and quantifies residual solvents, and qNMR confirms the structures and provides an absolute purity value, acting as a final arbiter.

Conclusion and Recommendations

Quantifying impurities in a key pharmaceutical intermediate like this compound is a critical task that demands a rigorous, multi-faceted analytical strategy. No single technique can provide a complete picture.

  • For Routine Quality Control: A validated HPLC-UV method is the most efficient and robust choice for monitoring known impurities and overall purity in a production environment.

  • For Comprehensive Characterization and Release Testing: A combination of HPLC for process impurities, Headspace GC-MS for residual solvents, and qNMR for absolute purity determination and structural confirmation of the primary component is the gold standard. This orthogonal approach ensures the highest level of confidence in the material's quality and satisfies stringent regulatory expectations as outlined by ICH guidelines.[13][14]

  • For Investigating Unknown Impurities: When an unknown peak appears in the HPLC chromatogram, techniques like LC-MS (for molecular weight information) and preparative isolation followed by NMR spectroscopy are indispensable for structural elucidation.[10]

By judiciously selecting and combining these powerful analytical tools, researchers and drug developers can build a self-validating system that ensures the quality, safety, and integrity of their chemical entities, paving the way for the development of safer and more effective medicines.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity profiling of pharmaceutical Formulation. World Journal of Pharmaceutical Research. [Link]

  • Quality: impurities. European Medicines Agency (EMA). [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]

  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Springer. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review | Request PDF. ResearchGate. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. ResearchGate. [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF. ResearchGate. [Link]

Sources

A Senior Application Scientist’s Guide to the Analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine: From Reference Standard Qualification to Method Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy of any analytical measurement is fundamentally anchored to the quality of the reference standard. This guide provides an in-depth technical comparison of analytical methodologies for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a key intermediate and potential impurity in various synthetic pathways. We will move beyond a simple product comparison to detail the critical process of qualifying a reference standard and selecting the optimal analytical technique for its intended use, ensuring data integrity and regulatory confidence.

Part 1: The Cornerstone of Analysis—Qualifying Your Reference Standard

A reference standard is a highly purified and characterized substance used to confirm the identity, purity, and potency of a sample.[1] For a specialized compound like this compound, a commercially available, pre-certified reference standard from a major pharmacopeia may not exist. Therefore, the onus is often on the analytical laboratory to procure a high-purity batch from a chemical supplier and perform the necessary characterization to qualify it for use as an in-house reference standard.

Deconstructing the Certificate of Analysis (CoA)

A comprehensive CoA is the first indicator of a high-quality material.[3] When evaluating a potential reference standard, scrutinize the CoA for the following details:

ParameterDescription & ImportanceWhat to Look For
Identity Confirmation Confirms that the material's molecular structure is correct.Data from ¹H NMR, Mass Spectrometry (MS), and/or FT-IR should be present and consistent with the proposed structure.[4]
Purity Assessment Quantifies the amount of the main component. This is often determined by a chromatographic method.HPLC or GC peak area percentage (e.g., >99.0%). The specific method conditions should be provided.
Volatile Content Measures water content, which can significantly impact the true concentration of the analyte.Result from Karl Fischer titration (for water).
Non-Volatile Impurities Measures inorganic impurities that would not be detected by chromatographic methods.Result from a Residue on Ignition or Sulfated Ash test.
Residual Solvents Quantifies any organic solvents remaining from the synthesis and purification process.Results from Headspace GC-MS.
Traceability Links the measurements to a recognized standard (e.g., NIST, SI units).[5]Statements of traceability for instruments and standards used in testing.
Uncertainty Provides a range within which the true value of the purity is believed to lie with a stated level of confidence.[2]A reported uncertainty value for the certified purity.
Workflow for In-House Qualification

If a supplier's CoA is insufficient or for critical applications, an in-house qualification is necessary. This workflow ensures the creation of a robust and defensible reference standard.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Certification ID_NMR ¹H NMR & ¹³C NMR Purity_HPLC HPLC-UV Purity ID_NMR->Purity_HPLC ID_MS High-Res MS ID_MS->Purity_HPLC ID_FTIR FT-IR ID_FTIR->Purity_HPLC Purity_KF Karl Fischer (Water) Purity_HPLC->Purity_KF Cert_qNMR Purity by qNMR Purity_HPLC->Cert_qNMR Purity_TGA TGA (Residual Volatiles) Purity_KF->Purity_TGA Purity_ROI Residue on Ignition Purity_TGA->Purity_ROI Cert_MassBalance Mass Balance Calculation Purity_ROI->Cert_MassBalance Cert_Final Assign Purity & Uncertainty Cert_MassBalance->Cert_Final Cert_qNMR->Cert_Final Qualified_Standard Qualified Reference Standard Cert_Final->Qualified_Standard Candidate Candidate Material Lot Candidate->ID_NMR Candidate->ID_MS Candidate->ID_FTIR

Caption: Workflow for qualifying an in-house chemical reference standard.

The mass balance approach calculates purity by subtracting the sum of all measured impurities (water, solvents, inorganic content) from 100%.[4] This method is orthogonal to chromatographic purity and provides a more accurate representation of the compound's true content.

Part 2: Comparative Guide to Analytical Methodologies

The choice of analytical method depends entirely on the question being asked. Are you performing routine quality control, identifying an unknown impurity, or certifying a primary standard? For this compound, three principal techniques are applicable: HPLC-UV, LC-MS, and qNMR.

ParameterHPLC-UVLC-MSQuantitative NMR (qNMR)
Principle Separation by polarity, quantification by UV absorbance.Separation by polarity, identification and quantification by mass-to-charge ratio.Quantification by the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6]
Primary Use Case Routine QC, potency testing, chromatographic purity.Impurity identification, metabolite studies, analysis in complex matrices.[7]Primary method for certifying reference standards without needing a specific standard of the same compound.[8]
Specificity Moderate. Relies on chromatographic retention time. Co-elution can be an issue.High. Provides mass confirmation, reducing ambiguity. MS/MS fragmentation gives structural information.[9]Very High. The unique chemical shifts for each proton in the molecule provide a distinct fingerprint.
Sensitivity Good (ng range), dependent on the chromophore. The nitrophenyl group provides strong UV absorbance.[10]Excellent (pg to fg range), especially with tandem MS.Low (µg to mg range). Requires significantly more material than other techniques.
Precision Excellent (RSD <1-2% is typical).Good to Excellent, but can be more variable than HPLC-UV due to ion source fluctuations.Excellent (RSD <1% achievable). Considered a primary ratio method by metrology institutes.[11]
Cost & Complexity Low to Moderate. Widely available and robust instrumentation.High. More complex instrumentation requiring specialized expertise.Very High. Requires high-field NMR spectrometer and expert operation.
Causality Behind Method Selection:
  • For routine release testing of a drug substance batch where this compound is a potential impurity: HPLC-UV is the logical choice. It is cost-effective, precise, and robust enough for a validated QC method.[12]

  • During process development, an unknown peak appears near the analyte peak: LC-MS is essential. It can provide the molecular weight of the unknown, and its fragmentation pattern can help elucidate its structure, confirming if it's a related piperidine derivative.[7][9]

  • To assign a precise purity value to a new lot of reference material for which no certified standard exists: qNMR is the most authoritative technique.[13] It is a primary method that allows for direct measurement of the analyte against a certified internal standard of a completely different, unrelated compound, providing a direct link to SI units.[11][14]

Part 3: Validated Experimental Protocols

The following protocols are robust starting points for method development and validation.

Protocol 1: HPLC-UV Method for Quantification and Purity

This method is designed for the accurate quantification of this compound and the determination of its chromatographic purity. The presence of the nitroaromatic moiety makes UV detection highly effective.[15][16]

  • Chromatographic System:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 Water:Acetonitrile (diluent) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to be tested and dissolve in the diluent to achieve a target concentration of approximately 20 µg/mL.

  • Analysis & Calculation:

    • Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration).

    • Inject the sample.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

    • Purity is determined by calculating the area of the main peak as a percentage of the total area of all integrated peaks.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Calibration Standards (0.5 - 50 µg/mL) Analysis_Inject Inject Standards & Sample into HPLC-UV System Prep_Standard->Analysis_Inject Prep_Sample Prepare Sample Solution (~20 µg/mL) Prep_Sample->Analysis_Inject Analysis_Acquire Acquire Chromatographic Data (254 nm) Analysis_Inject->Analysis_Acquire Data_Integrate Integrate Peak Areas Analysis_Acquire->Data_Integrate Data_Calibrate Generate Calibration Curve (R² > 0.999) Data_Integrate->Data_Calibrate Data_Quantify Calculate Sample Concentration & Purity (%) Data_Calibrate->Data_Quantify Report Generate Final Report Data_Quantify->Report

Caption: Standard workflow for quantitative analysis by HPLC-UV.

Protocol 2: LC-MS Method for Identity Confirmation

This protocol is designed to confirm the molecular weight of this compound and provide structural information through fragmentation, which is invaluable for impurity identification.

  • LC-MS System:

    • LC System: Use the same LC conditions as described in Protocol 1 to ensure chromatographic compatibility.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive Ion Mode (due to the basicity of the two amine groups).

  • MS Acquisition Parameters:

    • Full Scan (MS1): Scan a mass range of m/z 100-500 to find the protonated molecular ion [M+H]⁺. The expected exact mass will be a key confirmation point.

    • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion [M+H]⁺. This will induce fragmentation.

  • Expected Fragmentation:

    • The fragmentation of piperidine derivatives is well-understood.[9] Expect to see characteristic fragmentation patterns including:

      • α-Cleavage: Cleavage of the bonds adjacent to the piperidine nitrogen.

      • Ring Fission: Opening of the piperidine ring.

      • Loss of Substituents: Fragmentation related to the dimethylamino and nitrophenyl groups.

  • Data Analysis:

    • Confirm the presence of the correct protonated molecular ion [M+H]⁺ in the full scan spectrum.

    • Analyze the MS/MS spectrum to see if the observed fragment ions are consistent with the known structure. This provides an orthogonal confirmation of identity to the retention time.

Conclusion

The analysis of this compound requires a methodical approach that begins with the rigorous qualification of a reference standard. Understanding the strengths and limitations of HPLC-UV, LC-MS, and qNMR allows the modern scientist to select the most appropriate tool for the task at hand—ensuring that all data, from routine quality control to the certification of primary materials, is accurate, reliable, and scientifically sound.

References

  • The use of liquid chromatography-atmospheric pressure chemical ionization mass spectrometry to explore the in vitro metabolism of cyanoalkyl piperidine derivatives - PubMed. (n.d.).
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). Sigma-Aldrich.
  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (n.d.). Taylor & Francis Online.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl. (n.d.). Sigma-Aldrich.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
  • 3 Details Every Certificate of Analysis (CoA) Should Address. (2021, April 7). Cole-Parmer.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). Semantic Scholar.
  • Certified Reference Material Certificate of Analysis. (n.d.).
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10).
  • How to Read a Chemical Certificate of Analysis (COA). (n.d.).
  • Certified Reference Standards. (n.d.). Spectrum Chemical.

Sources

A Proposed Framework for the Inter-Laboratory Comparison of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive framework for conducting a multi-laboratory study to establish and compare robust analytical methodologies for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. Due to the absence of standardized analytical methods for this specific compound in publicly available literature, this document serves as a foundational protocol. It outlines a proposed synthetic route, detailed analytical procedures for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and a rigorous inter-laboratory study design. The objective is to provide a pathway for generating high-quality, reproducible data to support research, development, and quality control activities involving this compound.

Introduction: The Need for a Standardized Approach

This compound is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. As with any novel compound, the ability to accurately and reliably quantify it is paramount for its development and use. The establishment of a validated analytical method is a critical step in ensuring the quality and consistency of experimental results.[1] An inter-laboratory comparison, or round-robin test, is the gold standard for assessing the reproducibility and transferability of an analytical method.[2]

This guide proposes a collaborative study to compare two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By providing a detailed framework, we aim to facilitate a harmonized approach among participating laboratories, leading to the establishment of a reliable analytical method for this compound.

Synthesis and Characterization of the Analyte

A consistent supply of well-characterized this compound is essential for any analytical study. The following section proposes a synthetic route and the necessary characterization to ensure the identity and purity of the reference standard.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and N,N-dimethylpiperidin-4-amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1_fluoro_4_nitrobenzene 1-fluoro-4-nitrobenzene target_compound This compound 1_fluoro_4_nitrobenzene->target_compound:w + N_N_dimethylpiperidin_4_amine N,N-dimethylpiperidin-4-amine N_N_dimethylpiperidin_4_amine->target_compound:w Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat G cluster_samples Distributed Materials cluster_analysis Analysis in Each Lab Coordinating_Lab Coordinating Laboratory (Prepares & Distributes Samples) Reference_Standard High-Purity Reference Standard Coordinating_Lab->Reference_Standard Sample_A Sample A (Low Concentration) Coordinating_Lab->Sample_A Sample_B Sample B (Medium Concentration) Coordinating_Lab->Sample_B Sample_C Sample C (High Concentration) Coordinating_Lab->Sample_C Lab_1 Participating Lab 1 HPLC_Analysis HPLC-UV Analysis Lab_1->HPLC_Analysis GCMS_Analysis GC-MS Analysis Lab_1->GCMS_Analysis Lab_2 Participating Lab 2 Lab_2->HPLC_Analysis Lab_2->GCMS_Analysis Lab_3 Participating Lab 3 Lab_3->HPLC_Analysis Lab_3->GCMS_Analysis Lab_n Participating Lab n Lab_n->HPLC_Analysis Lab_n->GCMS_Analysis Reference_Standard->Lab_1 Reference_Standard->Lab_2 Reference_Standard->Lab_3 Reference_Standard->Lab_n Sample_A->Lab_1 Sample_A->Lab_2 Sample_A->Lab_3 Sample_A->Lab_n Sample_B->Lab_1 Sample_B->Lab_2 Sample_B->Lab_3 Sample_B->Lab_n Sample_C->Lab_1 Sample_C->Lab_2 Sample_C->Lab_3 Sample_C->Lab_n Data_Submission Data Submission to Coordinating Laboratory HPLC_Analysis->Data_Submission GCMS_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., ANOVA, Cochran's Test) Data_Submission->Statistical_Analysis

Sources

A Comparative Guide to the Structural Activity Relationship of 4-(3-Hydroxyphenyl)piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) for a pivotal class of molecules in pharmacology: the 4-(3-hydroxyphenyl)piperidine derivatives. While the initial query focused on a specific nitrophenyl derivative, the broader and more extensively studied class of 3-hydroxyphenylpiperidines offers a richer dataset for understanding how subtle molecular changes influence interactions with opioid receptors. These receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are central to pain modulation, and ligands that bind to them form the basis of many modern analgesics.

We will dissect the core scaffold, exploring how modifications at key positions dictate a compound's affinity, selectivity, and functional activity, determining whether it acts as an agonist (activator) or an antagonist (blocker) at these critical biological targets. This guide is intended for researchers and professionals in drug discovery, providing objective, data-driven insights into the design of novel opioid receptor modulators.

The 4-(3-Hydroxyphenyl)piperidine Scaffold: A Privileged Structure

The 4-phenylpiperidine framework is a cornerstone of synthetic opioid chemistry, famously represented by molecules like meperidine and fentanyl. The inclusion of a hydroxyl group at the meta-position of the phenyl ring creates a key pharmacophoric feature that mimics the phenolic hydroxyl of morphine, facilitating crucial interactions within the opioid receptor binding pocket.

The versatility of this scaffold lies in its synthetically accessible modification points, which allow for fine-tuning of its pharmacological profile. Our analysis will focus on three primary regions of modification that govern the structural activity relationship.

Caption: Key modification points on the 4-(3-hydroxyphenyl)piperidine core.

Part 1: The N-Substituent (R¹) as the Agonist-Antagonist Switch

The substituent attached to the piperidine nitrogen is arguably the most critical determinant of a ligand's functional activity. Decades of research have established a clear pattern: small alkyl groups tend to produce agonists, while slightly larger, unsaturated groups or those with a cyclopropylmethyl moiety often confer potent antagonist properties. This principle, first observed in morphine-derived compounds like naloxone, holds true for the flexible phenylpiperidine series.

In many classes of opioids, replacing an N-methyl group with a larger substituent like N-allyl or N-cyclopropylmethyl can convert a potent agonist into a pure antagonist.[1] However, the unique discovery within the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series is that all N-substituted analogs, including the N-methyl derivative, behave as pure opioid antagonists.[2] This suggests that other structural features, namely the piperidine ring substitutions, enforce a conformation that favors the antagonist state of the receptor.[1]

The primary role of the N-substituent in this specific series is to modulate antagonist potency and receptor selectivity.[2]

Comparative Data: N-Substituent Modification

CompoundR¹ (N-Substituent)μ-OR Antagonism (K_e, nM)δ-OR Antagonism (K_e, nM)κ-OR Antagonism (K_e, nM)Reference
1 -CH₃0.081.210.44[3]
2 -CH₂CH=CH₂ (Allyl)0.040.350.13[2]
3 -CH₂-Cyclopropyl0.020.740.39[3]
4 -(CH₂)₂-Ph (Phenethyl)29.3681134[3]

Data is for the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. K_e is the equilibrium dissociation constant for the antagonist in a functional assay.

Analysis & Expertise: The data clearly illustrates that while all tested compounds are antagonists, the nature of the N-substituent dramatically impacts potency. The small, conformationally constrained cyclopropylmethyl group (Compound 3 ) yields exceptionally high affinity at the μ-receptor (K_e = 0.02 nM).[3] In contrast, the larger and more flexible phenethyl group (Compound 4 ) results in a significant loss of potency, particularly at the δ- and κ-receptors.[3] This suggests that the N-substituent binding pocket has stringent size and conformational requirements for optimal antagonist activity.

Part 2: Piperidine Ring Substituents (R² & R³) and Conformational Control

The substitution pattern on the piperidine ring itself exerts profound control over the molecule's preferred conformation, which in turn dictates its interaction with the receptor. Early studies hypothesized that an equatorial orientation of the 4-phenyl group was essential for antagonist activity in this class.[1] The addition of methyl groups at the C3 and C4 positions serves to lock the molecule into specific chair conformations, providing a rigid framework for probing the receptor.

A seminal study systematically removed these methyl groups to understand their contribution to the antagonist profile of the parent N-cyclopropylmethyl (N-CPM) derivative.[2]

Comparative Data: Piperidine Ring Deconstruction

CompoundR² (C3-Position)R³ (C4-Position)Conformationμ-OR Antagonism (K_e, nM)δ-OR Antagonism (K_e, nM)κ-OR Antagonism (K_e, nM)Reference
3 trans-CH₃-CH₃Phenyl Equatorial Favored0.020.740.39[3]
5 trans-CH₃-HPhenyl Equatorial Favored0.488.82.9[3]
6 -H-CH₃Mixed Agonist/Antagonist Profile---[2]
7 -H-HPrimarily Agonist---[2][4]

All compounds have N-cyclopropylmethyl (N-CPM) as the R¹ substituent.

Analysis & Expertise: The results are striking. The removal of the 4-methyl group (Compound 5 ) preserves the pure antagonist profile but leads to a 24-fold decrease in potency at the μ-receptor compared to the parent compound (Compound 3 ).[3] This indicates the 4-methyl group is not essential for antagonism but contributes significantly to binding affinity.

More dramatically, the removal of the trans-3-methyl group (Compound 6 ) leads to compounds with mixed agonist and antagonist properties.[2] The complete removal of both methyl groups (Compound 7 ) results in a compound that is primarily an agonist.[2][4] This provides powerful evidence that the trans-3-methyl group is the key structural feature that enforces a conformation necessary for pure antagonist activity in this series. It likely acts as a steric constraint, forcing the N-substituent and the overall molecular shape into a conformation that stabilizes the inactive state of the opioid receptor.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the data presented, we describe the core experimental methodologies used to derive these structural activity relationships.

Protocol 1: Representative Synthesis of the Piperidine Core

A key intermediate for this class of compounds is the (±)-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. The synthesis is a multi-step process that establishes the crucial trans stereochemistry.

Objective: To synthesize the core piperidine scaffold for subsequent N-alkylation.

Methodology:

  • Grignard Reaction: Start with 1,3-dimethyl-4-piperidone. React it with a Grignard reagent prepared from 3-bromoanisole to install the 4-(3-methoxyphenyl) group and create a tertiary alcohol.

  • Dehydration: The resulting piperidinol is dehydrated under acidic conditions. A critical step is the subsequent thermal elimination of a corresponding alkyl carbonate derivative, which selectively yields the desired tetrahydropyridine isomer.[5]

  • Stereoselective Reduction: The double bond of the tetrahydropyridine is reduced. This step is often stereoselective, leading to the formation of the desired trans-3,4-dimethyl configuration.

  • Demethylation: The methoxy group on the phenyl ring is cleaved, typically using a strong Lewis acid like boron tribromide (BBr₃) or hydrobromic acid (HBr), to reveal the critical 3-hydroxyl group.

  • N-Alkylation: The secondary amine of the piperidine core is then alkylated with an appropriate alkyl halide (e.g., cyclopropylmethyl bromide) under basic conditions to yield the final target compounds.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol determines the binding affinity (K_i) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis Membranes Receptor Membranes (e.g., from CHO cells expressing hMOR) Plate Combine in 96-well Plate: 1. Membranes 2. Radioligand 3. Test Compound Membranes->Plate Radioligand Radioligand Stock (e.g., [³H]-DAMGO) Radioligand->Plate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Plate Incubate Incubate (e.g., 60 min at 25°C) to reach equilibrium Plate->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scint Scintillation Counting (Measure bound radioactivity) Wash->Scint Analyze Data Analysis (Calculate IC₅₀ and K_i) Scint->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Receptor Source: Use cell membranes prepared from a stable cell line (e.g., Chinese Hamster Ovary, CHO) engineered to express a high density of a single human opioid receptor subtype (e.g., hMOR).[6][7]

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4.[6]

  • Reaction Mixture: In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Add buffer, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for μ-receptors), and the membrane suspension.[6]

    • Non-specific Binding: Add buffer, radioligand, membranes, and a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to block all specific binding.[6]

    • Competitive Binding: Add buffer, radioligand, membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding reaction to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific counts from total counts. The data is then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Summary of Key Structure-Activity Relationships

The comprehensive analysis of the 4-(3-hydroxyphenyl)piperidine scaffold provides clear, actionable insights for the design of novel opioid modulators.

Caption: Summary of SAR for 4-(3-hydroxyphenyl)piperidine opioid modulators.

References

  • Le Bourdonnec, B., et al. (2008). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

  • Barnett, C. J., et al. (1993). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry. [Link]

  • Le Bourdonnec, B., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Froimowitz, M., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lowe, J., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cheng, J., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (2024). Fentanyl. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-Aryl Piperidines for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates targeting a wide range of diseases. The precise orientation of the aryl group in relation to the piperidine ring is often critical for biological activity, making the efficient and versatile synthesis of these compounds a key challenge in drug discovery. This guide provides a comparative analysis of the most common and emerging synthetic routes to N-aryl piperidines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific application.

Classical Approaches: A Foundation for N-Aryl Piperidine Synthesis

Two long-standing methods have historically dominated the synthesis of N-aryl piperidines: the Ullmann condensation and the Buchwald-Hartwig amination. These reactions, both involving the coupling of an aryl halide with piperidine, have evolved significantly over time, with modern iterations offering improved efficiency and broader applicability.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, first reported in the early 20th century, utilizes a copper catalyst to facilitate the formation of the C-N bond.

Mechanism and Rationale: The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently exceeding 210°C) and stoichiometric amounts of copper. The mechanism is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product. The introduction of chelating ligands has significantly improved the efficiency of the Ullmann condensation, allowing for the use of catalytic amounts of copper under milder conditions.

Advantages:

  • Cost-effective: Copper catalysts are generally less expensive than palladium catalysts.

  • Alternative reactivity: In some specific cases, copper catalysis can be more effective than palladium catalysis, particularly for certain heterocyclic substrates.

Limitations:

  • Harsh conditions: Traditional Ullmann reactions often require high temperatures and polar, high-boiling solvents.

  • Limited substrate scope: The reaction can be sensitive to steric hindrance and the electronic properties of the aryl halide. Electron-withdrawing groups on the aryl halide are often required for good reactivity.

  • Stoichiometric copper: Older protocols often necessitate the use of stoichiometric or even excess amounts of copper.

The Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse

The advent of the Buchwald-Hartwig amination in the 1990s revolutionized the synthesis of N-aryl amines, including N-aryl piperidines. This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient method for C-N bond formation.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the N-aryl piperidine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results by promoting the reductive elimination step.

Advantages:

  • Broad substrate scope: Tolerates a wide range of functional groups on both the aryl halide and the piperidine.

  • Milder reaction conditions: Typically proceeds at lower temperatures than the classical Ullmann condensation.

  • High yields: Generally provides good to excellent yields of the desired product.

  • Catalytic palladium: Utilizes catalytic amounts of the palladium precursor and ligand.

Limitations:

  • Cost of catalyst: Palladium and specialized phosphine ligands can be expensive.

  • Sensitivity to air and moisture: The Pd(0) active species can be sensitive to oxygen, often requiring the use of inert atmosphere techniques.

  • Potential for side reactions: Side reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination can sometimes occur.

Modern Strategies: Expanding the Synthetic Toolbox

In recent years, innovative methods have emerged that offer unique advantages for the synthesis of N-aryl piperidines, often starting from more readily available precursors or proceeding through novel intermediates.

Reductive Amination: A Direct and Versatile Approach

Reductive amination provides a direct route to N-aryl piperidines by reacting an aryl ketone or aldehyde with piperidine in the presence of a reducing agent. A more recent and powerful variation involves the "reductive transamination" of pyridinium salts.

Mechanism and Rationale: In the classical approach, the carbonyl compound and piperidine first form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-aryl piperidine. The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound.

The reductive transamination of pyridinium salts is a rhodium-catalyzed process that proceeds via a dihydropyridine intermediate. This intermediate is hydrolyzed in situ to a dicarbonyl compound, which then undergoes a double reductive amination with an exogenous aryl amine to form the N-aryl piperidine ring. This method allows for the synthesis of N-aryl piperidines from readily available pyridine derivatives.

Advantages:

  • Readily available starting materials: Utilizes common carbonyl compounds or pyridines.

  • Operational simplicity: Often a one-pot procedure.

  • Good functional group tolerance: The reductive transamination method, in particular, shows broad substrate tolerance.

Limitations:

  • Substrate-specific conditions: The optimal reducing agent and reaction conditions can vary depending on the specific substrates.

  • Potential for over-alkylation: In the classical method, the secondary amine product can sometimes react further with the carbonyl compound.

Synthesis via Zincke Imine Intermediates: A Ring-Opening/Ring-Closing Strategy

A novel and powerful strategy for the synthesis of N-aryl piperidines involves the use of Zincke imine intermediates. This method proceeds through a pyridine ring-opening and subsequent ring-closing sequence.

Mechanism and Rationale: A substituted pyridine is reacted with an aniline derivative in the presence of an activating agent (e.g., 2,4-dinitrochlorobenzene or Tf2O) to form a pyridinium salt. This salt then undergoes ring-opening to form a Zincke imine. Subsequent ring-closing and reduction steps lead to the formation of the desired N-aryl piperidine. This approach allows for the convergent synthesis of complex N-aryl piperidines from a wide variety of pyridine and aniline building blocks.

Advantages:

  • High degree of modularity: Enables the rapid generation of diverse libraries of N-aryl piperidines.

  • Access to complex substitution patterns: Allows for the synthesis of highly substituted piperidine rings.

  • Convergent synthesis: Facilitates the late-stage introduction of the aryl group.

Limitations:

  • Multi-step process: Involves several synthetic steps, which may impact the overall yield.

  • Potentially sensitive intermediates: Zincke imines can be reactive and may require careful handling.

Comparative Performance Data

The following tables provide a summary of typical reaction conditions and yields for the different synthetic routes to N-aryl piperidines, based on literature examples.

Method Catalyst/Reagent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Ullmann Condensation CuI / LigandK2CO3 / Cs2CO3DMF / Dioxane100-16012-4840-85
Buchwald-Hartwig Amination Pd(OAc)2 / LigandNaOtBu / K3PO4Toluene / Dioxane80-1102-2470-98
Reductive Transamination [RhCp*Cl2]2 / HCOOH-H2O8024-3065-95
Zincke Imine Strategy Tf2O / H2, Pd/CCollidineDioxane25-7012-2450-80 (multi-step)
Classical Reductive Amination NaBH(OAc)3Acetic AcidDCE252-1260-90

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the aryl halide and piperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature and quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Reductive Transamination of a Pyridinium Salt

Materials:

  • Pyridinium salt (0.5 mmol)

  • Aryl amine (0.6 mmol)

  • [RhCp*Cl2]2 (0.01 mmol)

  • Formic acid (2.5 mmol)

  • Water (2 mL)

Procedure:

  • In a screw-capped vial, dissolve the pyridinium salt and aryl amine in water.

  • Add the rhodium catalyst and formic acid to the solution.

  • Seal the vial and heat the reaction mixture at 80 °C for 24-30 hours.

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualization of Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)(X)L2 Aryl-Pd(II)(X)L2 Oxidative Addition->Aryl-Pd(II)(X)L2 Amine Coordination Amine Coordination Aryl-Pd(II)(X)L2->Amine Coordination Piperidine [Aryl-Pd(II)(Amine)L2]+X- [Aryl-Pd(II)(Amine)L2]+X- Amine Coordination->[Aryl-Pd(II)(Amine)L2]+X- Deprotonation Deprotonation [Aryl-Pd(II)(Amine)L2]+X-->Deprotonation Base Aryl-Pd(II)(Amido)L2 Aryl-Pd(II)(Amido)L2 Deprotonation->Aryl-Pd(II)(Amido)L2 Reductive Elimination Reductive Elimination Aryl-Pd(II)(Amido)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 N-Aryl Piperidine N-Aryl Piperidine Reductive Elimination->N-Aryl Piperidine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reductive Transamination of Pyridinium Salts

Reductive_Transamination Pyridinium Salt Pyridinium Salt Dihydropyridine Dihydropyridine Pyridinium Salt->Dihydropyridine [Rh], HCOOH Dicarbonyl Intermediate Dicarbonyl Intermediate Dihydropyridine->Dicarbonyl Intermediate H2O Double Reductive Amination Double Reductive Amination Dicarbonyl Intermediate->Double Reductive Amination Ar-NH2, [H] N-Aryl Piperidine N-Aryl Piperidine Double Reductive Amination->N-Aryl Piperidine

Caption: Simplified workflow for reductive transamination.

Conclusion and Future Outlook

The synthesis of N-aryl piperidines has a rich history, with the field continuously evolving to provide more efficient, versatile, and sustainable methods. While the Buchwald-Hartwig amination remains the gold standard for many applications due to its broad scope and high yields, the classical Ullmann condensation can still be a viable option, particularly for large-scale syntheses where cost is a major factor.

The emergence of novel strategies such as the reductive transamination of pyridinium salts and the Zincke imine approach offers exciting new possibilities for accessing complex and diverse N-aryl piperidine scaffolds. These methods, which often start from different precursor materials, provide medicinal chemists with a greater range of tools to tackle challenging synthetic targets.

The choice of synthetic route will ultimately depend on a variety of factors, including the specific substitution pattern of the target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. By understanding the strengths and weaknesses of each method, researchers can make an informed decision to select the most appropriate strategy for their drug discovery program.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J. Org. Chem.2021 , 86 (1), 635–647. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021 , 26 (23), 7389. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts. 2019 , 15 (11), 1231. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. 2001 , 3 (17), 2681–2684. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. SciSpace. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. WordPress. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal. 2021 , 27 (43), 11135-11140. [Link]

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Ullmann reaction. SlideShare. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Curr. Org. Chem.2013 , 17 (10), 1015-1056. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. As a preferred partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from procurement to disposal.

Disclaimer: No specific, peer-reviewed Safety Data Sheet (SDS) for this compound is broadly available. The following protocols are synthesized from the known, significant hazards associated with its core structural motifs: the nitrophenyl group and the piperidine derivative backbone.[1][2][3] It is imperative that you always consult and adhere to your institution's specific Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) department guidelines , as they are the final authority for waste management in your facility.[4][5]

Part 1: Core Directive: Hazard Assessment and Foundational Safety Principles

The disposal protocol for any chemical is dictated by its hazard profile. The structure of this compound contains two key functional groups that define its risks. Understanding the causality behind these risks is the first step in a self-validating safety system.

  • Nitrophenyl Moiety: Aromatic nitro compounds are well-documented for their toxicity.[1][2] The U.S. Environmental Protection Agency (EPA) lists related compounds, such as p-Nitrophenol, as U-listed hazardous wastes, and other nitrophenyl derivatives are found on the acutely toxic P-list.[6][7][8] Therefore, this compound must be treated as a toxic and environmentally hazardous substance.

  • Piperidine Moiety: Piperidine is a cyclic amine that is corrosive, flammable, and toxic upon contact or inhalation.[3][9] Derivatives often retain these hazardous properties, causing severe skin and eye irritation or damage.[3][10]

Based on this analysis, all waste containing this compound must be presumed hazardous and handled accordingly.

Table 1: Inferred Hazard Profile and Mitigation
Hazard ClassificationDescriptionPrimary Mitigation Strategy
Acute Toxicity Potentially harmful or toxic if swallowed, in contact with skin, or inhaled, based on nitrophenyl and piperidine analogs.[1][2][3][9][10]Handle exclusively within a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE) at all times. Prevent dust and aerosol generation.
Skin and Eye Irritation/Corrosion Expected to cause serious skin and eye irritation, potentially leading to severe damage, a known property of piperidine derivatives.[3][10][11]Wear chemical-resistant gloves and safety goggles. Avoid all direct contact. Ensure an emergency eyewash and safety shower are immediately accessible.
Environmental Hazard Aromatic amines and nitroaromatics can be toxic to aquatic life and persist in the environment.[7][12][13]Absolutely no disposal down the drain or in general waste. All waste must be segregated as hazardous for incineration by a licensed contractor.[2][12]

Part 2: Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins before the first waste container is opened. A controlled environment is non-negotiable.

Engineering Controls: All handling and segregation of this compound, including weighing, transfers, and preparing waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Table 2: Mandatory Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum). Change immediately if contaminated.To prevent skin contact with a compound that is likely toxic and irritating upon dermal exposure.[1]
Eye Protection Safety goggles with side shields (ANSI Z87.1 standard or equivalent).To protect against splashes or airborne particles, preventing severe eye irritation or damage.[1][11]
Protective Clothing A buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.

Part 3: Step-by-Step Waste Disposal Protocol

This protocol applies to pure this compound and any materials contaminated with it. The guiding principle is cradle-to-grave management as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Characterization and Segregation

  • Characterize: This waste must be classified as Hazardous Chemical Waste . Due to the acute toxicity profile of related nitrophenyl compounds, it is best practice to manage it under the more stringent rules for P-listed wastes , even if not explicitly listed.[6] This includes stricter limits on accumulation volume (typically ≤1 quart) and rigorous decontamination procedures.[6]

  • Segregate: Do not mix this waste stream with any other.[2][15] Incompatible materials can lead to dangerous reactions. Keep solids, liquids, and sharps in separate, dedicated containers.

Step 2: Containerization

  • Solid Waste: Collect unused reagent, contaminated weighing papers, and contaminated solid debris in a wide-mouth, screw-cap container made of compatible plastic (e.g., HDPE).[12] The container must be clearly labeled for this specific waste stream.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, screw-cap container designed for liquid hazardous waste.[1] Ensure the container material is compatible with the solvent used. Never use food-grade containers.

  • Sharps Waste: All contaminated sharps (needles, razor blades, contaminated glass Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic/hazardous chemical waste.[12]

Crucial Point: All waste containers must be kept tightly sealed at all times, except when actively adding waste.[1] Open containers are a primary source of EPA violations and laboratory exposure.

Step 3: Labeling

  • Properly label every waste container before adding the first drop of waste. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" [6][8]

    • The full, unabbreviated chemical name: "this compound" [12]

    • A clear statement of the hazards: "Toxic, Irritant, Environmental Hazard"

    • The accumulation start date.

Step 4: Accumulation and Storage

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.

  • The SAA should be in a secondary containment tray to manage potential leaks.

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's EHS department. This waste must be transferred to a licensed hazardous waste disposal contractor.[12][15]

  • The likely disposal method will be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14]

Part 4: Management of Contaminated Materials and Spills

Contaminated Disposables: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) are considered hazardous waste and must be collected in the designated solid waste container.[6]

Non-Disposable Equipment (e.g., Glassware):

  • Due to the acutely hazardous nature of this compound, all non-disposable equipment must be "triple-rinsed" before being washed for reuse.[6]

  • The first two rinses should be with a suitable organic solvent (e.g., methanol or acetone) that completely dissolves the compound.

  • The third rinse can be with water.

  • Crucially, all three rinsates must be collected as hazardous liquid waste. [6]

Spill Response:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is inside a fume hood, keep the sash down. If outside, ensure the area is well-ventilated.

  • Wearing the full PPE described in Part 2, cover the spill with an inert absorbent material like vermiculite or sand.[1]

  • Carefully sweep the absorbent material into the designated solid hazardous waste container.

  • Decontaminate the spill area using a suitable solvent and absorbent pads, collecting all cleaning materials as hazardous waste.[1][12]

  • Report the spill to your laboratory supervisor and EHS department immediately.

Part 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization cluster_storage Accumulation cluster_spill Contingency start_node Start: Generate Waste characterize Characterize as Hazardous Waste start_node->characterize decision_node_style decision_node_style process_node_style process_node_style hazard_node_style hazard_node_style end_node End: Professional Disposal waste_type Waste Type? characterize->waste_type solid_container Select & Label Solid Waste Container waste_type->solid_container Solid / PPE liquid_container Select & Label Liquid Waste Container waste_type->liquid_container Liquid / Rinsate sharps_container Select & Label Sharps Container waste_type->sharps_container Sharps spill_check Spill or Contamination? solid_container->spill_check liquid_container->spill_check sharps_container->spill_check store Store Sealed Container in SAA store->end_node Schedule EHS Pickup spill_check->store No spill_protocol Follow Spill & Decontamination Protocol spill_check->spill_protocol Yes spill_protocol->store After Cleanup

Caption: Logical workflow for the safe disposal of this compound.

Part 6: Regulatory Framework and Final Authority

All laboratory operations in the United States involving hazardous chemicals are governed by the OSHA Laboratory Standard (29 CFR 1910.1450) .[4][16][17] This standard mandates that your employer develop and implement a written Chemical Hygiene Plan (CHP) , which is the definitive guide for chemical safety procedures in your specific workplace.[5][17]

The disposal of the waste you generate is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) .[18] As the generator of the waste, you are legally responsible for its safe management from creation to final disposal ("cradle to grave").[14]

This guide provides a robust framework based on chemical first principles and federal standards. However, your institution's EHS department is your primary resource and final authority. Their guidance, integrated into your site-specific CHP, will account for local and state regulations and the specific disposal pathways available to your facility. Always defer to their direction.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • N,N-Dimethylpiperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • N,N-Dimethylpiperidin-4-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • N-methyl-N-phenylpiperidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. National Institutes of Health. [Link]

  • 1-(4-Nitrophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of apixaban.
  • Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ)... PubMed. [Link]

Sources

A Comprehensive Guide to the Safe Handling of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for handling N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from hazard data for structurally similar molecules, namely the piperidine backbone and the aromatic nitro group. This approach ensures a conservative and robust safety framework tailored for researchers, scientists, and drug development professionals.

The core principle of this guide is risk mitigation through a deep understanding of potential hazards. The piperidine moiety is associated with toxicity and severe skin and eye damage[1][2], while aromatic nitro-compounds can be skin and eye irritants with potential for thermal instability and rapid absorption through the skin[3][4]. Therefore, a stringent set of precautions is mandatory.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before handling this compound, a thorough risk assessment is paramount. The primary hazards are anticipated to be acute toxicity if swallowed, inhaled, or in contact with skin; severe skin corrosion or irritation; and serious eye damage[1][4][5].

Engineering Controls are fundamental to creating a safe work environment by isolating the handler from the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This minimizes inhalation exposure and contains potential spills[3][6].

  • Safety Shower and Eyewash Station: Ensure that a fully functional safety shower and eyewash station are immediately accessible and unobstructed[2][6]. Familiarize yourself with their operation before beginning any work.

  • Ventilation: General laboratory ventilation must be adequate to support the fume hood's function and maintain safe air quality[1].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale and Justification
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe, irreversible eye damage. The piperidine and nitrophenyl structures suggest corrosive and irritant properties[1][2][4][7].
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.2mm thickness). Double-gloving is recommended.Prevents skin contact. Piperidine derivatives are toxic upon skin contact, and aromatic nitro-compounds are readily absorbed[1][7]. Always check glove integrity before use.
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Minimizes skin exposure from spills or splashes. A flame-resistant coat is prudent given the flammability of related compounds like piperidine[2][3].
Respiratory Protection Not typically required when working within a certified fume hood.In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary[6].

Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide from preparation to disposal, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Locate Emergency Equipment (Eyewash, Shower) prep_1->prep_2 prep_3 Don Full PPE Ensemble prep_2->prep_3 handle_1 Work with Smallest Practical Quantity prep_3->handle_1 Proceed to Handling handle_2 Use Non-Sparking Tools (e.g., plastic spatulas) handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 handle_4 Ground Equipment to Prevent Static Discharge handle_3->handle_4 post_1 Segregate Waste into Labeled, Sealed Container handle_4->post_1 Work Complete post_2 Decontaminate Work Surface post_1->post_2 post_3 Remove PPE (Gloves Last) post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.